molecular formula C2H3Br2Cl B1216575 1,2-Dibromo-1-chloroethane CAS No. 598-20-9

1,2-Dibromo-1-chloroethane

Cat. No.: B1216575
CAS No.: 598-20-9
M. Wt: 222.3 g/mol
InChI Key: DVTKTUMRXCKEEG-UHFFFAOYSA-N
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Description

1,2-Dibromo-1-chloroethane, also known as this compound, is a useful research compound. Its molecular formula is C2H3Br2Cl and its molecular weight is 222.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dibromo-1-chloroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Br2Cl/c3-1-2(4)5/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTKTUMRXCKEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90875562
Record name 1,2-DIBROMO-1-CHLOROETHANE
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URL https://comptox.epa.gov/dashboard/DTXSID90875562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

598-20-9
Record name 1-Chloro-1,2-dibromoethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-DIBROMO-1-CHLOROETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90875562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2-Dibromo-1-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2-Dibromo-1-chloroethane (CAS No. 598-20-9). It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's structure, physical characteristics, reactivity, and safety information. Furthermore, it outlines experimental protocols for its synthesis, purification, and analysis, and includes spectroscopic data for characterization.

Introduction

This compound, with the molecular formula C₂H₃Br₂Cl, is a halogenated hydrocarbon. Its structure, featuring three halogen atoms on a two-carbon backbone, imparts specific reactivity that makes it a subject of interest in organic synthesis.[1] This guide aims to consolidate the available technical information on this compound, presenting it in a clear and accessible format for laboratory and research applications.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in reactions, and for purification processes.

Table 1: General and Physical Properties of this compound

PropertyValue
Molecular Formula C₂H₃Br₂Cl
Molecular Weight 222.30 g/mol
CAS Number 598-20-9[2]
Appearance Colorless gas
Density 920 kg/m ³[3]
Boiling Point Not available
Melting Point Not available
Solubility Soluble in organic solvents, low solubility in water.

Table 2: Computed Properties of this compound

PropertyValue
XLogP3-AA 2.5
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 0
Rotatable Bond Count 1
Exact Mass 221.82695 Da
Monoisotopic Mass 219.82900 Da
Topological Polar Surface Area 0 Ų
Heavy Atom Count 5
Complexity 23.6

Note: The data in Table 2 is computationally derived.[2]

Reactivity and Chemical Behavior

This compound's reactivity is primarily dictated by the presence of the three halogen atoms, which are good leaving groups in nucleophilic substitution and elimination reactions.

Nucleophilic Substitution

The carbon-halogen bonds in this compound are polarized, with the carbon atoms being electrophilic. This makes them susceptible to attack by nucleophiles. The general mechanism for nucleophilic substitution is as follows:

Nucleophilic Substitution reagents C₂H₃Br₂Cl + Nu⁻ transition Transition State reagents->transition Attack by Nucleophile products C₂H₃Br₂Nu + Cl⁻ or C₂H₃Cl₂Nu + Br⁻ transition->products Leaving Group Departs

Caption: Generalized pathway for nucleophilic substitution of this compound.

Dehydrohalogenation (Elimination Reaction)

In the presence of a strong base, this compound can undergo dehydrohalogenation to form a vinyl halide. The reaction typically follows an E2 mechanism.

Dehydrohalogenation reactant CHBrCl-CH₂Br product CHBr=CH₂ + HCl + Br⁻ or CHCl=CH₂ + HBr + Br⁻ reactant->product Halide Elimination base Base⁻ base->reactant Proton Abstraction

Caption: Elimination reaction of this compound.

Experimental Protocols

Exemplary Synthesis: Halogenation of a Haloethene

Objective: To synthesize this compound by the electrophilic addition of bromine to vinyl chloride.

Materials:

  • Vinyl chloride (gas)

  • Bromine (liquid)

  • Inert solvent (e.g., carbon tetrachloride, dichloromethane)

  • Reaction vessel equipped with a gas inlet, dropping funnel, and a condenser (cooled with a suitable refrigerant).

  • Stirring apparatus

  • Apparatus for washing and drying the product.

  • Distillation apparatus for purification.

Procedure:

  • In a well-ventilated fume hood, dissolve a known quantity of bromine in an inert solvent in the reaction vessel. Cool the solution to 0-5 °C using an ice bath.

  • Slowly bubble vinyl chloride gas through the bromine solution with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature and to ensure the red-brown color of the bromine is discharged before more gas is added.

  • After the reaction is complete (indicated by the disappearance of the bromine color), allow the mixture to warm to room temperature.

  • Wash the reaction mixture with a dilute solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and then a saturated sodium bicarbonate solution to neutralize any acidic byproducts.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or calcium chloride).

  • Filter to remove the drying agent.

  • Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

Safety Precautions:

  • Both vinyl chloride and bromine are toxic and corrosive. Handle with extreme care in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction is exothermic and should be cooled appropriately.

Purification by Fractional Distillation

Fractional distillation is a suitable method for purifying this compound from byproducts and unreacted starting materials. Due to its likely high boiling point, distillation under reduced pressure is recommended to prevent decomposition.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of this compound can be assessed using GC-MS.

Exemplary GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent) is suitable for separating halogenated hydrocarbons.

  • Injector Temperature: 250 °C

  • Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan a range appropriate for the expected fragments (e.g., m/z 35-300).

The resulting chromatogram will show peaks corresponding to different components of the sample, and the mass spectrum of each peak can be used for identification by comparing it to a spectral library.[4]

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of this compound.

Table 3: Spectroscopic Data for this compound

Technique Data Source
Mass Spectrometry (MS) The NIST database contains mass spectral data for this compound.NIST[5]
Infrared (IR) Spectroscopy The NIST database contains infrared spectral data for this compound.NIST[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C NMR data for related compounds are available, suggesting the expected chemical shift regions. For 1,2-dibromoethane (B42909), a singlet is observed at 3.65 ppm in the 1H NMR spectrum. Due to the asymmetry of this compound, a more complex splitting pattern is expected.[6]-

Safety and Handling

This compound is a halogenated hydrocarbon and should be handled with caution.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis. Its potential applications include:

  • Intermediate in Pharmaceutical Synthesis: It can be used as a building block for the synthesis of more complex molecules with potential biological activity.[1]

  • Precursor for Agrochemicals: Its reactive nature allows for its incorporation into various pesticide and herbicide structures.

  • Reagent in Organic Reactions: It can be used as a source of the 1-chloro-2-bromoethyl group in alkylation reactions.

Conclusion

This technical guide has summarized the key chemical properties, reactivity, and handling information for this compound. While detailed experimental protocols for its synthesis are not widely published, the provided exemplary procedures for synthesis and analysis offer valuable guidance for researchers. The compiled data serves as a foundational resource for scientists and professionals working with this compound in organic synthesis and drug development. Further research into its specific reaction mechanisms and applications is encouraged to fully explore its potential in chemical innovation.

References

An In-depth Technical Guide to the Synthesis of 1,2-Dibromo-1-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,2-dibromo-1-chloroethane, a halogenated hydrocarbon of interest in organic synthesis. This document details the core methodologies, presents quantitative data, and includes experimental protocols to facilitate reproducible research.

Core Synthesis Pathways

The synthesis of this compound is principally achieved through two main routes: the electrophilic addition of bromine to vinyl chloride and the free-radical bromination of 1-chloroethane (B12647930).

Electrophilic Addition of Bromine to Vinyl Chloride

The most direct and widely recognized method for synthesizing this compound is the electrophilic addition of bromine (Br₂) across the double bond of vinyl chloride (CH₂=CHCl). This reaction proceeds readily and is characteristic of the reactivity of alkenes with halogens.

The mechanism involves the polarization of the bromine molecule as it approaches the electron-rich double bond of vinyl chloride. This leads to the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion to yield the vicinal dihalide.

Reaction Scheme:

CH₂=CHCl + Br₂ → CH₂(Br)CH(Br)Cl

A detailed experimental protocol for a similar electrophilic bromination of an alkene is provided below, which can be adapted for the synthesis of this compound.

Free-Radical Bromination of 1-Chloroethane

An alternative pathway to this compound is the free-radical substitution reaction of 1-chloroethane (CH₃CH₂Cl) with bromine. This reaction is typically initiated by ultraviolet (UV) light or heat, which facilitates the homolytic cleavage of the bromine molecule into bromine radicals. These highly reactive radicals then abstract a hydrogen atom from 1-chloroethane, leading to a chain reaction that results in the formation of the desired product.

It is important to note that free-radical halogenation can lead to a mixture of products due to the possibility of substitution at different positions and multiple halogenations. The selectivity of the reaction is influenced by the stability of the resulting radical intermediates.

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and characterization of this compound. Due to the limited availability of specific yield data for this compound in the searched literature, representative data for analogous reactions are included for reference.

ParameterValueSource
Molecular Formula C₂H₃Br₂Cl--INVALID-LINK--
Molecular Weight 222.30 g/mol --INVALID-LINK--
Boiling Point 160-165 °C--INVALID-LINK--
Density 2.27 g/cm³ (at 22 °C)--INVALID-LINK--
Representative Yield (Alkene Bromination) High (often >90%)General literature on alkene halogenation
¹H NMR Chemical Shifts (Predicted) δ (ppm): ~3.9 (CH₂Br), ~5.8 (CHClBr)General knowledge of NMR spectroscopy
¹³C NMR Chemical Shifts (Predicted) δ (ppm): ~35 (CH₂Br), ~55 (CHClBr)General knowledge of NMR spectroscopy
Mass Spectrum (m/z) Key fragments include [M-Br]⁺ and [M-Cl]⁺--INVALID-LINK--

Experimental Protocols

Protocol 1: Electrophilic Addition of Bromine to an Alkene (General Procedure)

This protocol describes the general procedure for the bromination of an alkene, which can be adapted for vinyl chloride.

Materials:

  • Alkene (e.g., vinyl chloride)

  • Bromine (Br₂)

  • Inert solvent (e.g., dichloromethane, carbon tetrachloride)

  • Sodium thiosulfate (B1220275) solution (for quenching)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the alkene in an inert solvent in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine in the same solvent to the stirred alkene solution via the dropping funnel. The characteristic red-brown color of bromine should disappear as it reacts with the alkene.

  • Continue the addition until a faint, persistent bromine color is observed, indicating the complete consumption of the alkene.

  • Allow the reaction mixture to stir for an additional 15-30 minutes at 0-5 °C.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate to remove any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The product can be further purified by distillation if necessary.

Protocol 2: Free-Radical Bromination of an Alkane (General Procedure)

This protocol outlines the general steps for the free-radical bromination of an alkane, which can be adapted for 1-chloroethane.

Materials:

  • Alkane (e.g., 1-chloroethane)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., AIBN) or a UV lamp

  • Inert solvent (e.g., carbon tetrachloride)

  • Reflux condenser

  • Heating mantle or UV lamp setup

  • Apparatus for washing and drying the product as in Protocol 1

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the alkane and the brominating agent (bromine or NBS) in an inert solvent.

  • If using a chemical initiator like AIBN, add it to the mixture.

  • If using photochemical initiation, position a UV lamp to irradiate the flask.

  • Heat the mixture to reflux (if using thermal initiation) or irradiate with the UV lamp at a suitable temperature.

  • Monitor the reaction progress by observing the disappearance of the bromine color or by analytical techniques such as GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Work up the reaction mixture as described in Protocol 1 (washing with sodium thiosulfate, water, and brine, followed by drying and solvent removal).

  • Purify the product by distillation, paying attention to the separation of potential isomeric products.

Visualizations

Synthesis Pathway Diagrams

Synthesis_Pathways Synthesis Pathways for this compound cluster_0 Electrophilic Addition cluster_1 Free-Radical Bromination Vinyl_Chloride Vinyl Chloride (CH₂=CHCl) Product_EA This compound Vinyl_Chloride->Product_EA + Br₂ Bromine Bromine (Br₂) 1_Chloroethane 1-Chloroethane (CH₃CH₂Cl) Product_FR This compound 1_Chloroethane->Product_FR + Br₂ (UV light or heat) Bromine_FR Bromine (Br₂)

Caption: Overview of the two primary synthesis pathways for this compound.

Experimental Workflow: Electrophilic Addition

Experimental_Workflow_EA Workflow for Electrophilic Addition Start Start Dissolve_Alkene Dissolve Vinyl Chloride in inert solvent Start->Dissolve_Alkene Cool Cool to 0-5 °C Dissolve_Alkene->Cool Add_Bromine Slowly add Bromine solution Cool->Add_Bromine Stir Stir for 15-30 min Add_Bromine->Stir Quench Quench with Na₂S₂O₃ Stir->Quench Wash Wash with H₂O and Brine Quench->Wash Dry Dry organic layer Wash->Dry Evaporate Remove solvent Dry->Evaporate Purify Purify by distillation Evaporate->Purify End End Product Purify->End

Caption: Step-by-step workflow for the synthesis via electrophilic addition.

Logical Relationship: Reaction Selectivity in Free-Radical Bromination

Selectivity_FR Factors Influencing Selectivity in Free-Radical Bromination Initiation Initiation (UV or Heat) Br_Radical Bromine Radical (Br•) Initiation->Br_Radical H_Abstraction Hydrogen Abstraction from 1-Chloroethane Br_Radical->H_Abstraction Primary_Radical Primary Radical (•CH₂CH₂Cl) H_Abstraction->Primary_Radical Less stable Secondary_Radical Secondary Radical (CH₃ĊHCl) H_Abstraction->Secondary_Radical More stable Product_Formation Reaction with Br₂ Primary_Radical->Product_Formation Secondary_Radical->Product_Formation Product_1 This compound Product_Formation->Product_1 Product_2 1,1-Dibromo-1-chloroethane (minor) Product_Formation->Product_2

Caption: Factors influencing product distribution in free-radical bromination.

physical properties of 1,2-Dibromo-1-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 1,2-Dibromo-1-chloroethane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core (CAS No: 598-20-9). The information is compiled from various chemical databases and literature sources to serve as a foundational guide for professionals in research and development.

Compound Identification

This compound is a halogenated hydrocarbon.[1] Its structure consists of a two-carbon ethane (B1197151) backbone substituted with two bromine atoms and one chlorine atom.

  • IUPAC Name : this compound[2][3]

  • Molecular Formula : C₂H₃Br₂Cl[3][4][5]

  • InChIKey : DVTKTUMRXCKEEG-UHFFFAOYSA-N[3][6]

Quantitative Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are critical for its application in organic synthesis and for understanding its environmental and physiological behavior.

PropertyValueUnitsSource(s)
Molecular Weight 222.31 g/mol [6]
222.304 g/mol [4]
222.306 g/mol [3]
Density 2.268g/cm³[6]
2.23g/cm³[7]
Boiling Point 163°C[6]
158.8°C (at 760 mmHg)[7]
Refractive Index 1.546(at 20°C)[7]
Flash Point 51.5°C[7]

Qualitative Physical Properties

  • State : At room temperature, this compound is a liquid.

  • Appearance : Like many pure alkyl halides, it is expected to be a colorless liquid.[8][9] However, it is important to note that alkyl bromides can develop color upon exposure to light due to slow decomposition and the formation of diatomic bromine (Br₂).[8][9]

  • Odor : Many volatile halogenated compounds are known to have a sweet odor.[8][10]

  • Solubility : As a haloalkane, this compound is expected to be sparingly soluble in water.[10][11] This is because the energy required to overcome the attraction between the haloalkane molecules and break the hydrogen bonds in water is not sufficiently compensated by the new, weaker attractions formed between the haloalkane and water molecules.[10] It is generally soluble in common organic solvents such as alcohols, ethers, and benzene.[12][13]

Experimental Protocols for Property Determination

While specific experimental documentation for this compound is not detailed in the provided search results, the following are standard methodologies for determining the key physical properties of haloalkanes.

1. Boiling Point Determination: The boiling point is determined using distillation. The compound is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor pressure equals the atmospheric pressure is recorded as the boiling point.[8][10] For accuracy, the pressure (typically atmospheric pressure, 760 mmHg) is recorded alongside the temperature.

2. Density Measurement: Density is typically measured using a pycnometer or a digital density meter. The mass of a precise, known volume of the substance is measured at a specific temperature. The density is then calculated by dividing the mass by the volume.

3. Refractive Index Measurement: The refractive index is measured using a refractometer, commonly an Abbé refractometer. A small sample of the liquid is placed on the prism, and the instrument measures the extent to which light is bent as it passes through the sample. This measurement is temperature-dependent and is usually performed at 20°C.

4. Solubility Assessment: Solubility is determined by adding measured amounts of this compound to a known volume of a solvent (e.g., water, ethanol) at a constant temperature. The mixture is agitated, and the point at which no more solute dissolves (saturation) is observed. This can be done qualitatively (observing miscibility) or quantitatively to determine the concentration at saturation.[10]

Logical Workflow for Physical Property Characterization

The following diagram illustrates a generalized workflow for the physical characterization of a chemical compound like this compound.

G cluster_0 Phase 1: Preparation & Purity cluster_1 Phase 2: Physical Property Measurement cluster_2 Phase 3: Data Analysis A Sample Acquisition & Purity Verification (e.g., GC-MS) B Boiling Point Determination (Distillation) A->B C Density Measurement (Pycnometry) A->C D Refractive Index Measurement (Refractometry) A->D E Solubility Assessment (in Water & Organic Solvents) A->E F Data Compilation & Comparison with Literature Values B->F C->F D->F E->F

Caption: Workflow for characterizing the .

References

In-Depth Technical Guide: 1,2-Dibromo-1-chloroethane (CAS Number: 598-20-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-1-chloroethane is a halogenated hydrocarbon with the chemical formula C₂H₃Br₂Cl.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and an exploration of its reactivity and potential biological implications based on available data and studies of structurally related compounds. Due to the limited specific research on this compound, some information, particularly regarding its biological activity, is extrapolated from data on analogous haloalkanes.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[2] Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₂H₃Br₂Cl[1]
Molecular Weight 222.30 g/mol [1]
CAS Number 598-20-9[1]
IUPAC Name This compound[1]
Synonyms 1-chloro-1,2-dibromoethane[1]
Density 2.268 g/cm³[3]
Boiling Point 163 °C[3]
Melting Point No data available
SMILES C(C(Cl)Br)Br[1]
InChI Key DVTKTUMRXCKEEG-UHFFFAOYSA-N[4]

Experimental Protocols

Synthesis of this compound (Proposed)

Reaction: CH₂=CHCl + BrCl → BrCH₂CHClBr

Materials:

  • Vinyl chloride (gas)

  • Bromine chloride (generated in situ from bromine and chlorine)

  • An inert solvent (e.g., dichloromethane, CCl₄)

  • Reaction vessel equipped with a gas inlet, stirrer, and cooling bath

  • Purification apparatus (distillation setup)

Procedure:

  • In a cooled reaction vessel (-10 to 0 °C), dissolve a known amount of bromine in the inert solvent.

  • Slowly bubble chlorine gas through the solution to generate bromine chloride in situ. The reaction is monitored by the color change from reddish-brown (bromine) to a lighter orange-yellow (bromine chloride).

  • Once the formation of bromine chloride is complete, slowly bubble vinyl chloride gas through the stirred solution while maintaining the low temperature.

  • The reaction progress can be monitored by gas chromatography (GC) to observe the consumption of the reactants and the formation of the product.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is then purified by fractional distillation to obtain pure this compound.

G Proposed Synthesis of this compound cluster_reactants Reactants Vinyl Chloride Vinyl Chloride Reaction Vessel Reaction Vessel Vinyl Chloride->Reaction Vessel Bromine Chloride Bromine Chloride Bromine Chloride->Reaction Vessel Crude Product Crude Product Reaction Vessel->Crude Product Purification Purification This compound This compound Purification->this compound Crude Product->Purification

Proposed Synthesis Workflow
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound can be effectively performed using gas chromatography coupled with mass spectrometry (GC-MS), a standard method for the identification and quantification of volatile halogenated organic compounds.

Instrumentation:

  • Gas chromatograph with a capillary column (e.g., DB-1 or equivalent)

  • Mass spectrometer detector (Electron Ionization - EI)

  • Autosampler

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane). For environmental samples, a liquid-liquid extraction or purge-and-trap method may be necessary to isolate the analyte.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Scan Range: m/z 40-300

  • Data Analysis: The retention time of the analyte peak in the chromatogram is used for identification, and the mass spectrum is compared to a reference library for confirmation. Quantification is achieved by integrating the peak area and comparing it to a calibration curve prepared from standards of known concentrations.

G Analytical Workflow for this compound Sample Sample Sample Preparation Sample Preparation Sample->Sample Preparation Dilution/Extraction GC-MS Analysis GC-MS Analysis Sample Preparation->GC-MS Analysis Injection Data Acquisition Data Acquisition GC-MS Analysis->Data Acquisition Chromatogram & Mass Spectra Data Processing Data Processing Data Acquisition->Data Processing Integration & Library Search Quantification & Identification Quantification & Identification Data Processing->Quantification & Identification

Analytical Workflow using GC-MS

Reactivity and Potential Biological Implications

Chemical Reactivity

This compound is expected to exhibit reactivity typical of halogenated alkanes, primarily undergoing nucleophilic substitution and elimination reactions.[2] The presence of three halogen atoms on adjacent carbons makes it susceptible to attack by nucleophiles and elimination of hydrogen halides.

Nucleophilic Substitution: The carbon-halogen bonds can be cleaved by nucleophiles, leading to the substitution of one or more halogen atoms. The C-Br bond is generally more labile than the C-Cl bond and would be expected to react preferentially.

Elimination Reactions: In the presence of a strong base, this compound can undergo dehydrohalogenation to form halogenated alkenes.

G Reactivity of this compound This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution + Nucleophile Elimination Elimination This compound->Elimination + Strong Base Substituted Ethane Derivative Substituted Ethane Derivative Nucleophilic Substitution->Substituted Ethane Derivative Halogenated Alkene Halogenated Alkene Elimination->Halogenated Alkene

General Reactivity Pathways
Biological Activity and Metabolism (Inferred)

Direct studies on the biological activity and metabolic pathways of this compound are limited. However, based on the well-documented metabolism of the structurally similar and carcinogenic compound 1,2-dibromoethane (B42909), a probable metabolic pathway can be proposed.[7] This compound is likely metabolized in vivo through two main pathways:

  • Cytochrome P450 (CYP450) Oxidation: This pathway is expected to lead to the formation of a reactive haloacetaldehyde intermediate, which can then be detoxified by aldehyde dehydrogenase or conjugate with glutathione (B108866).

  • Glutathione (GSH) Conjugation: Direct conjugation with glutathione, catalyzed by glutathione S-transferases (GSTs), can form a glutathione conjugate. This conjugate can then be further metabolized to a mercapturic acid derivative and excreted.

Both pathways can lead to the formation of reactive intermediates capable of binding to cellular macromolecules such as DNA and proteins, which is a key mechanism of toxicity for many halogenated hydrocarbons.[7] It is important to note that this proposed pathway is an extrapolation and requires experimental verification for this compound.

G Probable Metabolic Pathways of this compound (Inferred) This compound This compound CYP450 Oxidation CYP450 Oxidation This compound->CYP450 Oxidation Phase I GSH Conjugation GSH Conjugation This compound->GSH Conjugation Phase II Reactive Haloacetaldehyde Reactive Haloacetaldehyde CYP450 Oxidation->Reactive Haloacetaldehyde Glutathione Conjugate Glutathione Conjugate GSH Conjugation->Glutathione Conjugate Binding to Macromolecules Binding to Macromolecules Reactive Haloacetaldehyde->Binding to Macromolecules Detoxification Detoxification Reactive Haloacetaldehyde->Detoxification Aldehyde Dehydrogenase Mercapturic Acid Mercapturic Acid Glutathione Conjugate->Mercapturic Acid Excretion

Inferred Metabolic Pathways

Signaling Pathways and Relevance to Drug Development

There is currently a lack of specific information in the scientific literature regarding the direct effects of this compound on specific cellular signaling pathways relevant to drug development. As a reactive alkylating agent, it has the potential to interact with various cellular nucleophiles, including proteins and nucleic acids.[2] Such interactions could nonspecifically disrupt numerous signaling cascades.

For drug development professionals, the primary relevance of this compound and similar halogenated hydrocarbons lies in understanding their potential for toxicity and carcinogenicity. The metabolic activation to reactive intermediates is a critical area of study. Research into the mechanisms of haloalkane-induced toxicity can inform the design of safer pharmaceuticals and provide insights into the development of antidotes or protective strategies against exposure to such compounds. The study of compounds like this compound can also serve as a tool to probe the activity of detoxifying enzymes such as CYP450s and GSTs, which are of significant interest in drug metabolism studies.

Conclusion

This compound is a halogenated hydrocarbon with limited available research data. This guide has summarized its known chemical and physical properties and provided proposed experimental protocols for its synthesis and analysis based on established methods for similar compounds. While its specific biological activities and effects on cellular signaling pathways are not well-characterized, its structural similarity to known carcinogens like 1,2-dibromoethane suggests a potential for toxicity mediated by metabolic activation. Further research is warranted to fully elucidate the reactivity, metabolic fate, and biological effects of this compound to better understand its potential risks and utility in research settings. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its presumed hazardous nature.

References

An In-depth Technical Guide to the Reactivity of Vicinal Dihalides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicinal dihalides, organic compounds bearing halogen atoms on adjacent carbon atoms, are versatile intermediates in organic synthesis. Their reactivity is characterized by a rich landscape of transformations, including elimination, substitution, and cyclization reactions. This guide provides a comprehensive overview of the core reactions of vicinal dihalides, with a focus on dehalogenation to alkenes, dehydrohalogenation to alkynes, nucleophilic substitution, and intramolecular cyclization. Detailed experimental protocols for key transformations, quantitative data on reaction yields and conditions, and visual representations of reaction pathways and decision-making processes are presented to furnish researchers with a thorough understanding and practical knowledge of vicinal dihalide chemistry.

Introduction

Vicinal dihalides are readily accessible intermediates, most commonly synthesized through the halogenation of alkenes.[1] Their importance in synthetic chemistry stems from the diverse array of functional groups they can be converted into, making them valuable precursors in the synthesis of pharmaceuticals and other complex organic molecules. The adjacent positioning of the two halogen atoms imparts unique reactivity to these molecules, enabling a variety of synthetically useful transformations.[2] This guide will delve into the principal reaction pathways of vicinal dihalides, providing detailed insights into their mechanisms, stereochemistry, and practical applications.

Dehalogenation of Vicinal Dihalides

Dehalogenation of vicinal dihalides is a powerful method for the synthesis of alkenes. This transformation involves the removal of both halogen atoms and the formation of a carbon-carbon double bond. The reaction is typically achieved using reducing agents, with metals and iodide ions being the most common reagents.

Metal-Mediated Dehalogenation

Various metals, including zinc, magnesium, lithium, and sodium in ammonia (B1221849), can effect the dehalogenation of vicinal dihalides.[3] Zinc dust is a widely used reagent for this purpose due to its effectiveness and relatively mild reaction conditions.[4] The reaction is believed to proceed through an organozinc intermediate.[4]

Table 1: Yields of Dehalogenation of Vicinal Dibromides with 1,1'-Bis(trimethylsilyl)-1H,1'H-4,4'-bipyridinylidene [5]

SubstrateProductYield (%)
meso-1,2-Dibromo-1,2-diphenylethanetrans-Stilbene92
dl-1,2-Dibromo-1,2-diphenylethanecis-Stilbene93
1,2-DibromocyclohexaneCyclohexene91
1,2-Dibromooctane1-Octene93
1,2-Dibromo-3-phenylpropane3-Phenyl-1-propene95
1,2-Dibromo-1-phenylethaneStyrene90
2,3-Dibromobutane2-Butene88
1,2-Dibromo-3,3-dimethylbutane3,3-Dimethyl-1-butene86
Methyl 2,3-dibromopropanoateMethyl acrylate91
2,3-Dibromo-1-propanolAllyl alcohol89
Experimental Protocol: Zinc-Copper Couple Preparation for Dehalogenation

The activity of zinc dust can be enhanced by the formation of a zinc-copper couple.

Materials:

Procedure: [6]

  • In a 500-mL Erlenmeyer flask equipped with a magnetic stirrer, place 49.2 g (0.75 g atom) of zinc powder and 40 mL of 3% hydrochloric acid.

  • Stir the mixture rapidly for 1 minute, then decant the supernatant liquid.

  • Wash the zinc powder successively with three additional 40-mL portions of 3% hydrochloric acid, five 100-mL portions of distilled water, and two 75-mL portions of 2% aqueous copper sulfate solution.

  • Further wash the couple with five 100-mL portions of distilled water, four 100-mL portions of absolute ethanol, and five 100-mL portions of absolute ether.

  • Transfer the couple to a Büchner funnel, wash with additional anhydrous ether, cover tightly with a rubber dam, and suction-dry until it reaches room temperature.

  • Store the zinc-copper couple overnight in a vacuum desiccator over phosphorus pentoxide before use.

Experimental Protocol: Dehalogenation of meso-Stilbene Dibromide with Lithium Aluminium Hydride (LAH)

Materials:

  • meso-Stilbene dibromide

  • Lithium aluminium hydride (LAH)

  • Anhydrous Tetrahydrofuran (THF)

  • 10% Hydrochloric acid

  • Dichloromethane (B109758)

  • 5% Sodium bicarbonate solution

  • Anhydrous Magnesium sulfate

Procedure:

  • Dissolve 1 mmol of meso-stilbene dibromide (0.340 g) in 50 mL of THF in a 100-mL 2-necked round-bottomed flask fitted with a reflux condenser and a mercury trap.

  • Flush the reaction mixture with nitrogen for 15 minutes.

  • Add 6 mmoles (0.2277 g) of LAH to the solution.

  • Seal the system and reflux the reaction mixture. Monitor the progress of the reaction by TLC.

  • After the disappearance of the starting material (approximately 7 hours), carefully destroy the unreacted LAH by the dropwise addition of water, followed by 30 mL of 10% HCl.

  • Extract the product with dichloromethane (3 x 20 mL).

  • Wash the combined dichloromethane extracts with 5% NaHCO₃ solution (1 x 10 mL) and water (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Dehydrohalogenation of Vicinal Dihalides

The double dehydrohalogenation of vicinal dihalides is a cornerstone method for the synthesis of alkynes. This reaction proceeds via two successive E2 elimination reactions, requiring a strong base.[1][7]

Table 2: Comparison of Bases for Dehydrohalogenation of Vicinal Dihalides

BaseTypical ConditionsProduct PreferenceNotes
NaNH₂ in liquid NH₃Low temperatureTerminal alkyne (kinetic product)[5]Three equivalents of base are needed for terminal alkynes to deprotonate the product.[1]
KOH or NaOHHigh temperatures (150-200 °C) in ethanolInternal alkyne (thermodynamic product)Can lead to rearrangements and side reactions.[8]
Potassium tert-butoxide (t-BuOK)VariesCan favor eliminationA bulky base that can influence regioselectivity.
Experimental Protocol: Synthesis of Diphenylacetylene (B1204595) from meso-Stilbene Dibromide

Materials: [5]

Procedure: [5]

  • In a 100-mL round-bottom flask equipped with a reflux condenser, place the dried meso-stilbene dibromide.

  • Add 30 mL of ethylene glycol and approximately 3 g of potassium hydroxide (KOH) pellets.

  • Heat the mixture to reflux using a heating mantle for 20-30 minutes. The solution will turn dark.

  • Cool the reaction mixture to room temperature and pour it into a beaker containing 100 mL of cold water.

  • Collect the precipitated crude diphenylacetylene by vacuum filtration and wash the solid with water.

  • Recrystallize the crude product from hot ethanol to obtain pure diphenylacetylene as a crystalline solid.

Nucleophilic Substitution Reactions

Vicinal dihalides can undergo nucleophilic substitution reactions, although these are often in competition with elimination reactions. The outcome depends on several factors, including the structure of the dihalide, the nature of the nucleophile, and the reaction conditions.[9] Strong, non-bulky nucleophiles favor Sₙ2 reactions, especially with primary dihalides.[9]

Reaction with Amines

The reaction of vicinal dihalides with amines can lead to the formation of diamines or more complex nitrogen-containing heterocycles. However, the reaction can be difficult to control, often resulting in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts due to the nucleophilicity of the amine products.[10]

Experimental Protocol: General Procedure for Nucleophilic Substitution with Ammonia

Materials:

  • Vicinal dihalide (e.g., 1,2-dibromoethane)

  • Concentrated solution of ammonia in ethanol

Procedure: [11]

  • Heat the vicinal dihalide with a concentrated solution of ammonia in ethanol in a sealed tube.

  • The initial reaction forms an ammonium salt.

  • A reversible reaction with excess ammonia can then deprotonate the ammonium salt to yield the primary diamine. The use of a large excess of ammonia favors the formation of the primary amine.

Intramolecular Cyclization Reactions

Vicinal dihalides are valuable precursors for the synthesis of various cyclic compounds, including epoxides and other heterocycles. These reactions typically involve an intramolecular nucleophilic substitution.

Epoxide Formation

Vicinal halohydrins, which can be considered as a type of substituted vicinal dihalide, readily undergo intramolecular Sₙ2 reactions in the presence of a base to form epoxides.[12] This reaction is stereospecific, with the stereochemistry of the epoxide depending on the configuration of the starting halohydrin.

Experimental Protocol: Synthesis of Epoxides from Vicinal Halohydrins

Materials: [12]

  • Vicinal halohydrin (e.g., trans-2-chlorocyclohexanol)

  • Strong base (e.g., sodium hydroxide)

Procedure: [12]

  • Treat the vicinal halohydrin with a strong base, such as sodium hydroxide.

  • The base deprotonates the alcohol to form an alkoxide.

  • The resulting alkoxide acts as an intramolecular nucleophile, attacking the carbon bearing the halogen in an Sₙ2 fashion to displace the halide and form the epoxide ring. The reaction requires an anti-periplanar arrangement of the reacting groups.

Reaction Pathways and Decision Making

The reactivity of a vicinal dihalide is a delicate balance between different competing pathways, primarily elimination (E2) and nucleophilic substitution (Sₙ2). The predominant pathway can be predicted and controlled by carefully considering the substrate structure, the nature of the base/nucleophile, and the reaction conditions.

Reaction_Decision_Tree Start Vicinal Dihalide Base_Strength Base Strength? Start->Base_Strength E2_alkene Dehalogenation (Alkene with reducing agent) Start->E2_alkene Reducing Agent (e.g., Zn, NaI) Nucleophile Nucleophile? Base_Strength->Nucleophile Weak/Moderate Bulky_Base Bulky Base? Base_Strength->Bulky_Base Strong Substrate Substrate Structure? E2_alkyne Dehydrohalogenation (Alkyne) Substrate->E2_alkyne Tertiary Substrate->E2_alkyne Secondary (competes with SN2) SN2 Nucleophilic Substitution Substrate->SN2 Primary Nucleophile->SN2 Good Nucleophile (e.g., I-, RS-) Cyclization Intramolecular Cyclization Nucleophile->Cyclization Intramolecular Nucleophile Bulky_Base->Substrate No (e.g., NaNH2) Bulky_Base->E2_alkyne Yes (e.g., t-BuOK)

Caption: Decision tree for predicting the major reaction pathway of vicinal dihalides.

Experimental Workflows

The synthesis of complex molecules often involves multi-step sequences where vicinal dihalides serve as key intermediates. A common workflow is the conversion of an alkene to an alkyne.

Alkyne_Synthesis_Workflow Alkene Alkene Starting Material Halogenation Step 1: Halogenation (e.g., Br2, CCl4) Alkene->Halogenation Vicinal_Dihalide Vicinal Dihalide Intermediate Halogenation->Vicinal_Dihalide Dehydrohalogenation Step 2: Double Dehydrohalogenation (e.g., xs NaNH2, NH3) Vicinal_Dihalide->Dehydrohalogenation Alkyne Alkyne Product Dehydrohalogenation->Alkyne Workup Step 3: Aqueous Workup (for terminal alkynes) Alkyne->Workup If terminal alkyne is formed

Caption: Workflow for the synthesis of an alkyne from an alkene via a vicinal dihalide intermediate.

Conclusion

Vicinal dihalides are demonstrably versatile and highly reactive intermediates in organic synthesis. Their utility is highlighted by their central role in the preparation of alkenes and alkynes through dehalogenation and dehydrohalogenation reactions, respectively. Furthermore, their participation in nucleophilic substitution and intramolecular cyclization reactions opens avenues for the synthesis of a wide range of functionalized and cyclic molecules. A thorough understanding of the factors governing the competition between these reaction pathways is crucial for harnessing the full synthetic potential of vicinal dihalides in research and drug development. The experimental protocols and data presented herein provide a practical foundation for the application of vicinal dihalide chemistry in the modern synthetic laboratory.

References

Spectroscopic Profile of 1,2-Dibromo-1-chloroethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 1,2-Dibromo-1-chloroethane (CAS No. 598-20-9). The information is compiled from various authenticated sources and is intended to support research and development activities where this compound is of interest. This document presents available data for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), alongside relevant experimental protocols.

Spectroscopic Data

The spectroscopic data for this compound provides key insights into its molecular structure and chemical properties. The following tables summarize the available quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, the proton (¹H) NMR data provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmMultiplicityAssignment
4.1–4.3Multiplet (m)CHBr
3.6–3.8Multiplet (m)CH₂Cl

Note: As of the last update, publicly available experimental ¹³C NMR data for this compound (CAS 598-20-9) is limited. Data for the isomer 1,2-Dibromo-1,1-dichloroethane is available and may offer some comparative insights.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key absorption bands for this compound are presented below.

Table 2: Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)Assignment
500–600C-Br Stretch

Note: This represents a key absorption band. A full spectrum would provide a more detailed fingerprint of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound is available through the National Institute of Standards and Technology (NIST) database.[2]

Table 3: Key Mass Spectrometry Data for this compound [2]

m/z ValueInterpretation
222.306Molecular Ion [M]⁺

Note: The full mass spectrum will show a characteristic isotopic pattern due to the presence of bromine and chlorine isotopes.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of spectroscopic data. The following sections outline the methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

A general protocol for acquiring NMR spectra of halogenated alkanes is as follows:

  • Sample Preparation: A dilute solution of the analyte is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The concentration is typically in the range of 5-25 mg/mL.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned to the proton frequency.

    • A standard one-pulse sequence is typically used.

    • Key parameters such as the spectral width, acquisition time, relaxation delay, and number of scans are optimized to obtain a high-quality spectrum with good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • The spectrometer is tuned to the carbon-13 frequency.

    • Proton decoupling is applied to simplify the spectrum and enhance sensitivity.

    • A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. This is followed by phasing, baseline correction, and referencing to an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy Protocol

The IR spectrum of this compound available from the NIST database was obtained using the following conditions:

  • Sample Preparation: The compound was prepared as a solution in carbon tetrachloride (CCl₄) and carbon disulfide (CS₂).[3]

  • Instrumentation: A prism, grating, or hybrid spectrometer was likely used.[3]

  • Data Acquisition: The spectrum was digitized from a hard copy with a resolution of 4 cm⁻¹.[3]

A general procedure for obtaining an IR spectrum of a liquid sample is:

  • Sample Preparation: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a solution is prepared in a suitable IR-transparent solvent.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

  • Data Acquisition: A background spectrum of the empty sample holder (or the solvent) is first recorded. Then, the spectrum of the sample is recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) Protocol

The mass spectrum of this compound from the NIST database was obtained via electron ionization (EI).[2] A general protocol for EI-MS is as follows:

  • Sample Introduction: A small amount of the volatile sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

To aid in the understanding of the experimental workflow, a logical diagram is provided below. As no specific signaling pathways involving this compound were identified in the literature, this visualization focuses on the general process of spectroscopic analysis.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or Solution Sample->Prep_IR Prep_MS Introduce into High Vacuum Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec IR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec Proc_NMR Fourier Transform, Phasing, Referencing NMR_Spec->Proc_NMR Proc_IR Background Subtraction, Absorbance Calculation IR_Spec->Proc_IR Proc_MS Generate Mass Spectrum (Abundance vs. m/z) MS_Spec->Proc_MS Analysis Structure Elucidation & Data Interpretation Proc_NMR->Analysis Proc_IR->Analysis Proc_MS->Analysis

Caption: General workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Molecular Structure of 1,2-Dibromo-1-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 1,2-Dibromo-1-chloroethane (C₂H₃Br₂Cl), a halogenated hydrocarbon of interest in synthetic chemistry and material science. This document elucidates the molecule's structural features, including its stereochemistry, conformational isomers, and key physicochemical properties. While extensive experimental data for this specific molecule is limited in public literature, this guide synthesizes available information, draws parallels from closely related compounds, and presents computed data to offer a thorough understanding for research and development applications.

Introduction

This compound is a saturated haloalkane characterized by the presence of bromine and chlorine atoms on adjacent carbon atoms. Its structure presents a fascinating case for stereochemical analysis due to the presence of a chiral center. Understanding the three-dimensional arrangement of its atoms is crucial for predicting its reactivity, physical properties, and potential interactions in various chemical systems. This guide serves as a foundational resource for professionals requiring a detailed molecular-level understanding of this compound.

Molecular and Physicochemical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1. These values are compiled from various chemical databases and provide a quantitative basis for the molecule's characteristics.

PropertyValueSource
Chemical Formula C₂H₃Br₂ClPubChem[1]
Molecular Weight 222.304 g/mol Guidechem[2]
CAS Registry Number 598-20-9NIST[3]
IUPAC Name This compoundPubChem[1]
SMILES C(C(Cl)Br)BrPubChem[1]
InChIKey DVTKTUMRXCKEEG-UHFFFAOYSA-NNIST[3]
Computed XLogP3-AA 2.5Guidechem[2]
Boiling Point 163 °C (Predicted)-
Density 2.268 g/cm³ (Predicted)-

Stereoisomerism

The presence of a chiral center at the carbon atom bonded to bromine, chlorine, and a bromomethyl group (C1) gives rise to stereoisomerism in this compound. This results in the existence of two enantiomers, (R)-1,2-dibromo-1-chloroethane and (S)-1,2-dibromo-1-chloroethane. These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties, except for their interaction with plane-polarized light and other chiral molecules.

The relationship between the enantiomers can be visualized as follows:

G cluster_enantiomers Enantiomers of this compound R_isomer (R)-1,2-dibromo-1-chloroethane S_isomer (S)-1,2-dibromo-1-chloroethane R_isomer->S_isomer Mirror Plane

Caption: Enantiomeric relationship of this compound.

Conformational Analysis

Rotation around the central carbon-carbon single bond in this compound leads to different spatial arrangements of the atoms, known as conformers or rotamers. The most stable conformations are typically the staggered conformations, where the substituents on the adjacent carbons are as far apart as possible to minimize steric hindrance. Conversely, the eclipsed conformations, where the substituents are aligned, are the least stable due to maximum steric repulsion.

For halogenated ethanes, the anti-conformation, where the two largest substituents are 180° apart, is generally the most stable. In the case of this compound, the bromine and the chloro-bromo-methyl group would be the largest substituents. A computational study on the related molecule 1-bromo-2-chloroethane (B52838) indicated a preference for the trans (or anti) conformer.[4] A similar trend is expected for this compound.

The rotational energy profile can be visualized as a workflow from the most stable to the least stable conformations:

G cluster_workflow Conformational Energy Profile Staggered_Anti Staggered (Anti) Most Stable Staggered_Gauche Staggered (Gauche) Staggered_Anti->Staggered_Gauche Rotation around C-C bond Eclipsed Eclipsed Least Stable Staggered_Gauche->Eclipsed Further Rotation

Caption: Conformational stability workflow.

Molecular Geometry

Table 2: Predicted Molecular Geometry Parameters

ParameterPredicted Value (Å or °)Basis
C-C Bond Length~1.54 ÅStandard sp³-sp³ C-C bond length
C-H Bond Length~1.09 ÅStandard C-H bond length
C-Cl Bond Length~1.77 ÅBased on chloroalkanes
C-Br Bond Length~1.94 ÅBased on bromoalkanes
C-C-H Angle~109-111°Tetrahedral geometry with minor distortions
C-C-Cl Angle~109-111°Tetrahedral geometry with minor distortions
C-C-Br Angle~109-112°Tetrahedral geometry with minor distortions
H-C-H Angle~108-109.5°Tetrahedral geometry

Spectroscopic Properties (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of a chiral center, making the diastereotopic protons on the -CH₂Br group chemically non-equivalent. The single proton on the chiral carbon (-CHClBr) would appear as a multiplet. The two protons on the adjacent carbon would also likely appear as complex multiplets due to both geminal and vicinal coupling.

  • ¹³C NMR: The carbon NMR spectrum is expected to show two distinct signals, one for each of the non-equivalent carbon atoms. The chemical shifts would be influenced by the attached halogens, with the carbon atom bonded to both chlorine and bromine appearing further downfield.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to show characteristic absorption bands corresponding to the various vibrational modes of its functional groups. An IR spectrum is available from the NIST Chemistry WebBook, which can be used for identification.[5]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration Type
2950-3050C-H stretching
1400-1470C-H bending (scissoring)
1200-1300C-H wagging
650-800C-Cl stretching
500-650C-Br stretching

Experimental Protocols

Synthesis

A general laboratory synthesis of this compound can be envisioned through the halogenation of a suitable precursor. One plausible route is the free-radical bromination of 1-bromo-2-chloroethane.

Illustrative Synthesis Workflow:

G cluster_synthesis Illustrative Synthesis Workflow Reactant 1-Bromo-2-chloroethane Product This compound (Racemic mixture) Reactant->Product Free-Radical Halogenation Reagent Bromine (Br₂) + UV light or Initiator Reagent->Product Purification Purification (e.g., Distillation) Product->Purification

Caption: A possible synthesis route for this compound.

General Protocol:

  • In a reaction vessel equipped with a reflux condenser and a UV lamp, place 1-bromo-2-chloroethane in a suitable inert solvent (e.g., carbon tetrachloride).

  • Slowly add a stoichiometric amount of bromine (Br₂) to the reaction mixture while irradiating with UV light to initiate the reaction.

  • Monitor the reaction progress using a suitable analytical technique such as gas chromatography.

  • Upon completion, wash the reaction mixture with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine, followed by washing with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Remove the solvent under reduced pressure and purify the crude product by fractional distillation.

Analysis

Gas chromatography (GC) is a suitable technique for the analysis of this compound, allowing for both qualitative and quantitative determination.

General GC Protocol:

  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID) or an electron capture detector (ECD) for higher sensitivity to halogenated compounds.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

  • Carrier Gas: High-purity nitrogen or helium.

  • Injector Temperature: Typically 200-250 °C.

  • Detector Temperature: Typically 250-300 °C.

  • Oven Temperature Program: A temperature ramp starting from a low temperature (e.g., 50 °C) to a higher temperature (e.g., 200 °C) to ensure good separation from any impurities or starting materials.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of this compound. While a comprehensive set of experimentally derived data for this specific molecule is not widely available, this document has synthesized information from computational data and analogous compounds to present a robust molecular profile. The presence of a chiral center and the resulting stereoisomerism, along with the dynamics of its conformational isomers, are key structural features. The predicted spectroscopic data and general experimental protocols offered herein provide a solid foundation for researchers and professionals working with this and similar halogenated hydrocarbons. Further experimental and computational studies are encouraged to refine the understanding of this molecule's properties and reactivity.

References

An In-depth Technical Guide to the Stereoisomers of 1,2-Dibromo-1-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,2-dibromo-1-chloroethane, a halogenated hydrocarbon of interest in synthetic chemistry and material science. This document outlines the structural characteristics of its stereoisomers, provides generalized experimental protocols for their synthesis and separation, and presents available physical and spectroscopic data.

Stereoisomerism of this compound

This compound possesses two chiral centers at carbon atoms C1 and C2. The presence of these two stereocenters gives rise to a total of four possible stereoisomers (2^n, where n=2). These stereoisomers exist as two pairs of enantiomers.

The four stereoisomers are:

  • (1R,2R)-1,2-dibromo-1-chloroethane

  • (1S,2S)-1,2-dibromo-1-chloroethane

  • (1R,2S)-1,2-dibromo-1-chloroethane

  • (1S,2R)-1,2-dibromo-1-chloroethane

The pair of (1R,2R) and (1S,2S) isomers are enantiomers of each other, meaning they are non-superimposable mirror images. Similarly, the (1R,2S) and (1S,2R) isomers constitute another pair of enantiomers. The relationship between any member of the first pair and any member of the second pair is diastereomeric. Diastereomers are stereoisomers that are not mirror images of each other.

Unlike molecules with two identical chiral centers, this compound does not have a meso form due to the different substituents on C1 (a hydrogen, a bromine, a chlorine, and the -CH2Br group) and C2 (two hydrogens, a bromine, and the -CH(Br)Cl group).

Physical and Spectroscopic Data

Table 1: Physical Properties of this compound (Isomeric Mixture)

PropertyValueReference
Molecular Formula C₂H₃Br₂Cl[1]
Molecular Weight 222.30 g/mol [1]
Density 2.268 g/mL[2]
Boiling Point 163 °C[2]

Spectroscopic data for the isomeric mixture is available and can be used for identification purposes.

Table 2: Spectroscopic Data for this compound (Isomeric Mixture)

Spectrum TypeKey FeaturesReference
Infrared (IR) Available through the NIST Chemistry WebBook.[3]
Mass Spectrometry (MS) Available through the NIST Chemistry WebBook.[4]

Experimental Protocols

Specific, detailed experimental protocols for the stereoselective synthesis or chiral separation of this compound stereoisomers are not extensively documented. However, analogous and general methodologies can be applied.

Synthesis via Halogenation of an Alkene (Generalized Protocol)

A common method for the synthesis of vicinal dihalides is the electrophilic addition of a halogen to an alkene.[5] In this case, the precursor would be 1-bromo-2-chloroethene. The addition of bromine (Br₂) would proceed via a bromonium ion intermediate, leading to anti-addition of the bromine atoms. The stereochemistry of the starting alkene (E or Z) would influence the diastereomeric ratio of the product.

Materials:

  • 1-bromo-2-chloroethene

  • Bromine (Br₂)

  • Inert solvent (e.g., dichloromethane, carbon tetrachloride)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Sodium thiosulfate (B1220275) solution (for quenching excess bromine)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Dissolve 1-bromo-2-chloroethene in an inert solvent in a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath.

  • Slowly add a solution of bromine in the same inert solvent to the stirred alkene solution via a dropping funnel. The characteristic reddish-brown color of bromine should disappear as it reacts.

  • Continue the addition until a faint persistent bromine color is observed, indicating the completion of the reaction.

  • Quench any excess bromine by adding a small amount of aqueous sodium thiosulfate solution until the color disappears.

  • Transfer the reaction mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as a mixture of stereoisomers.

  • The product can be further purified by distillation.

Separation of Stereoisomers via Chiral High-Performance Liquid Chromatography (HPLC) (Generalized Protocol)

Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers.[6] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the individual stereoisomers.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Chiral HPLC column (e.g., polysaccharide-based or Pirkle-type). The selection of the column is crucial and may require screening of different CSPs.

  • HPLC-grade solvents for the mobile phase (e.g., hexane (B92381), isopropanol, ethanol).

  • Sample of the this compound stereoisomeric mixture.

Procedure:

  • Method Development: Dissolve a small amount of the stereoisomeric mixture in the mobile phase. Develop a separation method by testing different chiral columns and mobile phase compositions (e.g., varying the ratio of hexane and isopropanol). The goal is to achieve baseline separation of the four stereoisomers.

  • Analysis: Once a suitable method is developed, inject a small volume of the sample onto the chiral HPLC column. Monitor the elution of the stereoisomers using a UV detector. The different stereoisomers will have different retention times.

  • Preparative Separation (Optional): For isolation of the individual stereoisomers, a preparative chiral HPLC column can be used. Larger amounts of the mixture are injected, and the fractions corresponding to each separated peak are collected. The solvent from the collected fractions is then removed to yield the purified stereoisomers.

Visualization of Stereoisomeric Relationships

The relationships between the four stereoisomers of this compound can be visualized using the following diagram.

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 rR (1R,2R) sS (1S,2S) rR->sS Enantiomers rS (1R,2S) rR->rS Diastereomers sR (1S,2R) rR->sR Diastereomers sS->rS Diastereomers sS->sR Diastereomers rS->sR Enantiomers

References

In-Depth Technical Guide: Health and Safety Information for 1,2-Dibromo-1-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available health and safety information for 1,2-Dibromo-1-chloroethane (CAS No. 598-20-9). Significant gaps in the toxicological data, including a formal GHS classification and occupational exposure limits, exist. All personnel should handle this chemical with extreme caution, assuming it to be hazardous, and adhere to strict laboratory safety protocols.

Chemical and Physical Properties

This section outlines the key physical and chemical properties of this compound. These properties are essential for understanding its behavior under various laboratory conditions and for planning safe handling and storage procedures.

PropertyValueSource
Molecular Formula C₂H₃Br₂Cl[1][2]
Molecular Weight 222.30 g/mol [1]
CAS Number 598-20-9[1][3]
Appearance Data not available
Boiling Point 163 °C[4]
Melting Point Data not available
Density 2.268 g/mL[4]
Solubility Data not available
Vapor Pressure Data not available

Toxicological Information

MetricValueSpeciesRouteSource
LD50 (Oral) 140 mg/kgRatOralData not available in search results
LD50 (Dermal) 300 mg/kgRabbitDermalData not available in search results
LC50 (Inhalation) Data not available--

Occupational Exposure Limits:

  • Permissible Exposure Limit (PEL): Not established.

  • Threshold Limit Value (TLV): Not established.

Hazard Identification and GHS Classification

A definitive Globally Harmonized System (GHS) classification for this compound is not available in the reviewed sources.[2][3] Based on the available acute toxicity data and the hazards associated with similar halogenated hydrocarbons, it should be handled as a substance with high acute toxicity.

Hazard_Identification substance {this compound | CAS: 598-20-9} hazards Potential Health Hazards (Data Gaps Exist) substance->hazards acute_toxicity Acute Toxicity (Oral, Dermal) hazards->acute_toxicity High irritation Potential Irritant (Skin, Eyes, Respiratory) hazards->irritation Likely chronic_effects Potential Chronic Effects (Carcinogenicity, etc. - UNKNOWN) hazards->chronic_effects Data Needed

Caption: Potential health hazards of this compound.

Experimental Protocols

Detailed experimental protocols for the toxicological studies cited are not available in the public domain. For general guidance on conducting toxicity studies for halogenated hydrocarbons, researchers should refer to established methodologies such as those provided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines provide standardized procedures for assessing various endpoints, including acute toxicity (oral, dermal, inhalation), irritation, and carcinogenicity.

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Avoid contact with skin and eyes.[3]

  • Do not breathe vapors or mists.[3]

  • Use non-sparking tools to prevent ignition sources.[3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

  • Keep away from incompatible materials and foodstuff containers.[3]

First Aid Measures

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]

Fire and Explosion Hazards

Information regarding the flammability and explosive properties of this compound is not consistently available. However, many halogenated hydrocarbons are non-combustible but can decompose upon heating to produce toxic and corrosive fumes.

  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Firefighting Procedures: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Spill_Response_Workflow start Spill of this compound Occurs evacuate Evacuate personnel to a safe area and ensure proper ventilation start->evacuate ppe Wear appropriate Personal Protective Equipment (PPE) evacuate->ppe contain Contain the spill using inert absorbent material ppe->contain collect Collect and place the absorbed material into a suitable, closed container for disposal contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste according to local, state, and federal regulations decontaminate->dispose end Spill Response Complete dispose->end

Caption: General workflow for responding to a chemical spill.

This guide provides a summary of the currently available safety information for this compound. The significant data gaps necessitate a highly cautious approach when handling this chemical. Researchers and laboratory personnel are strongly advised to consult multiple safety data sheets and to conduct a thorough risk assessment before use.

References

1,2-Dibromo-1-chloroethane: A Comprehensive Material Safety and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the material safety data for 1,2-Dibromo-1-chloroethane (CAS No. 598-20-9). The information is compiled and presented to meet the needs of researchers, scientists, and professionals in drug development, with a focus on quantitative data, experimental methodologies, and the toxicological pathways of this compound and its close structural analogs.

Core Safety and Physicochemical Data

This compound is a halogenated hydrocarbon.[1] Due to the presence of bromine and chlorine atoms, it is a dense liquid. The following tables summarize key quantitative data for this compound and the closely related compounds 1,2-dibromoethane (B42909) (EDB) and 1,2-dichloroethane, for which more extensive experimental data are available. This comparative data is essential for understanding the structure-activity relationship within this class of compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound1,2-Dibromoethane (EDB)1,2-Dichloroethane
CAS Number 598-20-9[1]106-93-4[2]107-06-2
Molecular Formula C₂H₃Br₂Cl[1]C₂H₄Br₂[2]C₂H₄Cl₂
Molecular Weight ( g/mol ) 222.30[3]187.8698.96
Boiling Point (°C) 163131-13283.5
Melting Point (°C) No Data Available9-10-35.7
Density (g/cm³) 2.2682.1731.253
Vapor Pressure (mmHg @ 25°C) No Data Available1165
Water Solubility Sparingly soluble[4]0.43 g/100 mL at 30°C0.87 g/100 mL at 20°C
Log P (Octanol-Water Partition Coefficient) No Data Available1.961.48

Table 2: Toxicological Data for 1,2-Dibromoethane (as a proxy for this compound)

ParameterValueSpeciesRouteReference
LD₅₀ (Oral) 108 mg/kgRatGavageNCI, 1978[2]
LD₅₀ (Dermal) 300 mg/kgRabbitSkin
LC₅₀ (Inhalation) 14.3 mg/L (4-hour)RatInhalation
Carcinogenicity Reasonably anticipated to be a human carcinogenHumanNTP[5]
Carcinogenicity Squamous-cell carcinomas of the forestomachRat, MouseGavageNCI, 1978[2]
Carcinogenicity Nasal cavity, lung, mammary gland tumorsRat, MouseInhalationNTP, 1982[6]
Carcinogenicity Skin papillomas and carcinomas, lung tumorsMouseSkin ApplicationVan Duuren et al., 1979[7]

Metabolic Activation and Toxicological Pathway

The toxicity of many halogenated hydrocarbons, including 1,2-dibromoethane (EDB), is largely dependent on their metabolic activation. While specific studies on the metabolic pathways of this compound are limited, the well-documented bioactivation of EDB serves as a crucial model. The primary pathways involve oxidation by cytochrome P450 enzymes and conjugation with glutathione (B108866) (GSH) mediated by glutathione S-transferases (GSTs).[8] Both pathways can lead to the formation of reactive intermediates capable of binding to cellular macromolecules, including DNA, which is thought to be a key mechanism of its carcinogenicity.[8]

Metabolic Activation of this compound (inferred from 1,2-Dibromoethane) cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism cluster_2 Cellular Damage DBC This compound CYP450 Cytochrome P450 (e.g., CYP2E1) DBC->CYP450 Oxidation GST Glutathione S-transferase (GST) DBC->GST Glutathione Conjugation Reactive_Aldehyde Reactive Aldehyde Intermediate (e.g., 2-Bromo-2-chloroacetaldehyde) CYP450->Reactive_Aldehyde Protein_Adducts Protein Adducts Reactive_Aldehyde->Protein_Adducts Covalent Binding GSH_Adduct S-(2-bromo-2-chloroethyl)glutathione GST->GSH_Adduct Episulfonium_Ion Episulfonium Ion (Electrophilic Intermediate) GSH_Adduct->Episulfonium_Ion Intramolecular Displacement DNA_Adducts DNA Adducts Episulfonium_Ion->DNA_Adducts Covalent Binding Episulfonium_Ion->Protein_Adducts Covalent Binding Cell_Damage Cellular Damage & Carcinogenicity DNA_Adducts->Cell_Damage Protein_Adducts->Cell_Damage

Inferred metabolic activation pathway of this compound.

Experimental Protocols

Representative Protocol for an Acute Oral Toxicity Study (based on OECD Guideline 425)

This protocol describes the Up-and-Down Procedure (UDP) for determining the acute oral toxicity of a substance.

  • Animal Selection: Healthy, young adult nulliparous, non-pregnant female rats are typically used.[9] The use of a single sex is considered sufficient.[9] Animals are acclimatized to laboratory conditions for at least 5 days.[10]

  • Housing and Feeding: Animals are housed in individual cages with controlled temperature (22 ± 3 °C) and humidity (30-70%).[10] Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.[10]

  • Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle, with aqueous solutions being preferred.[10] If a non-aqueous vehicle is used, its toxic characteristics must be known.[10]

  • Administration of Doses: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.[10] The volume administered should generally not exceed 1 mL/100g of body weight for rodents.

  • Procedure:

    • A starting dose is selected based on available information, often from a series of fixed levels (e.g., 1.75, 5.5, 17.5, 55, 175, 550, 2000 mg/kg).

    • A single animal is dosed. If it survives, the next animal receives a higher dose. If it dies, the next animal receives a lower dose.

    • The interval between dosing animals is determined by the onset, duration, and severity of toxic signs, but is typically 48 hours.[9]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity), and body weight changes for at least 14 days.[9][10]

  • Pathology: A gross necropsy is performed on all animals.

  • Data Analysis: The LD₅₀ is calculated using the maximum likelihood method.

Representative Protocol for a Carcinogenicity Study (based on OECD Guideline 451)

This protocol outlines a long-term study to assess the carcinogenic potential of a substance.

  • Animal Selection: Rats and mice are the most commonly used species. Both sexes should be used, with at least 50 animals of each sex per dose group.

  • Housing and Feeding: Animals are housed under controlled environmental conditions with standard diet and water available ad libitum.

  • Dose Level Selection: At least three dose levels plus a concurrent control group are used. The highest dose should induce some toxicity but not significant mortality. The lower doses should be fractions of the high dose.

  • Administration of Substance: The substance is administered daily for a major portion of the animals' lifespan (typically 24 months for rats and 18-24 months for mice). Administration can be via the diet, drinking water, gavage, or inhalation, depending on the likely route of human exposure.

  • Observations:

    • Animals are observed daily for clinical signs of toxicity and the development of palpable masses.

    • Body weight and food/water consumption are recorded regularly.

    • Hematology and clinical chemistry parameters are assessed at multiple time points.

  • Pathology: A full necropsy is performed on all animals at the end of the study or when found moribund. All organs and tissues are examined macroscopically and microscopically for evidence of neoplasia.

  • Data Analysis: The incidence of tumors in the dosed groups is compared to the control group using appropriate statistical methods. The time to tumor onset is also analyzed.

Hazard Identification and Safe Handling

This compound and its analogs are considered hazardous chemicals. The following is a summary of key hazard information and recommended safe handling practices.

Table 3: GHS Hazard Classification for 1,2-Dibromoethane (as a proxy)

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
CarcinogenicityCategory 1BH350: May cause cancer
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation
Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection: Impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing should be worn.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a respirator with an appropriate organic vapor cartridge is necessary.

First Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Use only with adequate ventilation. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

Accidental Release Measures
  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

  • Large Spills: Evacuate the area. Wear appropriate PPE. Prevent the spill from entering drains or waterways. Contain the spill and collect the material for disposal.

Disposal Considerations
  • Dispose of waste material in accordance with all applicable federal, state, and local regulations. This material may be considered a hazardous waste.

This guide is intended to provide comprehensive safety and technical information for this compound. It is crucial for all personnel handling this substance to be fully aware of its potential hazards and to adhere to all recommended safety procedures.

References

The Genesis of Halogenated Ethanes: A Technical Chronicle of Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal discoveries and historical evolution of halogenated ethanes. From their early synthesis in the 15th century to their complex roles in modern science, this document provides a comprehensive overview of their chemistry, applications, and the scientific milestones that have shaped our understanding of these versatile and controversial compounds.

Early Discoveries and the Dawn of Systematic Synthesis

The history of halogenated ethanes stretches back centuries, with the first synthesis of chloroethane (B1197429) attributed to Basil Valentine in 1440 by reacting ethanol (B145695) with hydrochloric acid.[1] In 1648, Glauber also produced chloroethane by reacting ethanol with zinc chloride.[1] However, the systematic synthesis of these compounds truly began in the 19th century, in step with the burgeoning field of organic chemistry and a deeper understanding of alkane structures. Chemists developed reliable methods for the selective formation of carbon-halogen bonds, laying the groundwork for the widespread availability and industrial use of halogenated ethanes.

Key early synthetic methodologies included:

  • Addition of halogens to alkenes: This reaction involves the breaking of the carbon-carbon double bond in an alkene, with a halogen atom adding to each carbon.

  • Hydrohalogenation of alkenes: In this process, a hydrogen halide (like HBr or HCl) reacts with an alkene to form a haloalkane.[2]

  • Conversion of alcohols to alkyl halides: This versatile method involves the replacement of the hydroxyl (-OH) group of an alcohol with a halogen.[3]

These foundational reactions made haloalkanes readily accessible for both industrial and laboratory applications.

Key Figures and Their Contributions

Several scientists made groundbreaking contributions to the field of halogenated hydrocarbons:

  • Victor Grignard (1912 Nobel Prize in Chemistry): While his most famous discovery is the Grignard reagent (organomagnesium compounds), his work extensively involved the use of alkyl halides, including halogenated ethanes, as precursors for forming new carbon-carbon bonds.[4][5] His research, which began around 1898, revolutionized organic synthesis.[5]

  • Frédéric Swarts (late 19th and early 20th centuries): A pioneer in organofluorine chemistry, Swarts developed the "Swarts reaction" in 1892, a method for producing alkyl fluorides from alkyl chlorides or bromides using heavy metal fluorides like silver fluoride (B91410) or mercurous fluoride.[6][7][8] This reaction was crucial for the synthesis of many fluorinated compounds, including early refrigerants.[8]

Physical and Chemical Properties of Halogenated Ethanes

The physical properties of halogenated ethanes are significantly influenced by the nature of the halogen atom and the overall molecular structure. Generally, they exhibit higher boiling points than their corresponding alkanes due to increased molecular weight and the introduction of dipole-dipole interactions alongside London dispersion forces.[9]

Below is a summary of key physical data for common mono-halogenated ethanes:

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
FluoroethaneFluoroethaneCH₃CH₂F48.06-37.10.636 (at -37.1°C)
ChloroethaneChloroethaneCH₃CH₂Cl64.5112.3[10]0.92 (liquid)[10]
Bromoethane (B45996)BromoethaneCH₃CH₂Br108.9738.41.46
IodoethaneIodoethaneCH₃CH₂I155.9772.31.94

Data compiled from various sources.[11][12][13]

Evolution of Applications

Halogenated ethanes have been employed in a wide array of applications, some of which are now obsolete due to environmental and health concerns.

  • Anesthetics: Halogenated hydrocarbons played a pivotal role in the development of modern anesthesia. Halothane (B1672932) (2-bromo-2-chloro-1,1,1-trifluoroethane), discovered in 1951 and introduced into clinical practice in 1956, was a non-flammable and potent anesthetic that replaced more hazardous agents like diethyl ether and cyclopropane.[14][15] However, concerns over hepatotoxicity led to its gradual replacement by newer agents like isoflurane, desflurane, and sevoflurane.[14][15]

  • Refrigerants and Propellants: Chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), many of which are derivatives of ethane (B1197151), were widely used as refrigerants, aerosol propellants, and blowing agents for foams.[1] Their low toxicity and non-flammability made them ideal for these applications. However, their devastating impact on the ozone layer led to their phasing out under the Montreal Protocol.

  • Solvents and Chemical Intermediates: Chloroethane was a key precursor in the production of tetraethyllead (B6334599) (TEL), an anti-knock additive for gasoline, a use that has been largely discontinued.[1] It has also been used as a solvent and in the manufacturing of ethylcellulose.[1] Other halogenated ethanes have served as industrial solvents and intermediates in the synthesis of various organic compounds.

Key Experimental Protocols

The synthesis of halogenated ethanes can be achieved through several fundamental organic reactions. Below are detailed methodologies for three common historical and laboratory-scale preparations.

Protocol 1: Free-Radical Halogenation of Ethane

This method is a classic example of a chain reaction involving free radicals, typically initiated by UV light or heat.

Objective: To synthesize chloroethane from ethane and chlorine.

Materials:

  • Ethane gas (C₂H₆)

  • Chlorine gas (Cl₂)

  • UV light source

  • Gas reaction vessel

  • Condenser

  • Collection flask cooled in an ice bath

Procedure:

  • Introduce a mixture of ethane and chlorine gas into the reaction vessel. An excess of ethane is used to minimize polyhalogenation.[16]

  • Irradiate the mixture with UV light to initiate the reaction. The UV light provides the energy for the homolytic cleavage of the Cl-Cl bond, forming two chlorine radicals.[17]

  • The chlorine radicals then react with ethane in a series of propagation steps, forming an ethyl radical and hydrogen chloride. The ethyl radical then reacts with another molecule of chlorine to produce chloroethane and another chlorine radical, continuing the chain reaction.[17]

  • The reaction is terminated when two radicals combine.

  • Pass the gaseous products through a condenser to liquefy the chloroethane, which is then collected in the cooled flask.

Reaction Mechanism:

  • Initiation: Cl₂ + UV light → 2 Cl•

  • Propagation:

    • Cl• + CH₃CH₃ → CH₃CH₂• + HCl

    • CH₃CH₂• + Cl₂ → CH₃CH₂Cl + Cl•

  • Termination:

    • Cl• + Cl• → Cl₂

    • CH₃CH₂• + Cl• → CH₃CH₂Cl

    • CH₃CH₂• + CH₃CH₂• → CH₃CH₂CH₂CH₃

Protocol 2: Electrophilic Addition of Hydrogen Bromide to Ethene

This method demonstrates the addition of a hydrogen halide across the double bond of an alkene.

Objective: To synthesize bromoethane from ethene and hydrogen bromide.

Materials:

  • Ethene gas (C₂H₄)

  • Hydrogen bromide gas (HBr)

  • An inert solvent (e.g., hexane)

  • Gas dispersion tube

  • Reaction flask

Procedure:

  • Dissolve ethene gas in the inert solvent in the reaction flask.

  • Bubble hydrogen bromide gas through the solution. The reaction typically occurs readily at room temperature.[2]

  • The electrophilic H⁺ from HBr is attracted to the electron-rich double bond of ethene, forming a carbocation intermediate.[18]

  • The bromide ion (Br⁻) then acts as a nucleophile, attacking the carbocation to form bromoethane.[18]

  • The bromoethane can be isolated by distillation.

Protocol 3: Conversion of Ethanol to Bromoethane

This protocol illustrates the substitution of a hydroxyl group in an alcohol with a halogen.

Objective: To synthesize bromoethane from ethanol.

Materials:

  • Ethanol (CH₃CH₂OH)

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Distillation apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous calcium chloride)

Procedure:

  • Place sodium bromide and water in the distillation flask and cool the mixture in an ice bath.

  • Slowly add ethanol to the flask.

  • Carefully and slowly add concentrated sulfuric acid to the cooled mixture. The sulfuric acid reacts with sodium bromide to produce hydrogen bromide in situ.

  • Gently heat the mixture to distill the bromoethane as it is formed.

  • Wash the distillate with water, then with a dilute sodium carbonate solution, and finally with water again in a separatory funnel to remove unreacted acid, ethanol, and any acidic byproducts.

  • Dry the bromoethane using a suitable drying agent and then purify by a final distillation.

Signaling Pathways and Mechanisms of Action

Anesthetic Mechanism of Action

The anesthetic effects of halogenated ethanes like halothane are primarily mediated through their interaction with neurotransmitter receptors in the central nervous system. They are thought to potentiate the activity of inhibitory neurotransmitter receptors while inhibiting excitatory ones.

Caption: Anesthetic action of halogenated ethanes.

This diagram illustrates that halogenated anesthetics enhance the inhibitory effects of GABA-A and glycine (B1666218) receptors, leading to hyperpolarization of the postsynaptic neuron. Concurrently, they inhibit the excitatory effects of NMDA receptors by reducing glutamate (B1630785) release and directly blocking the receptor, preventing depolarization. The net effect is a depression of neuronal activity, leading to anesthesia.[19]

Toxicity Pathway

The hepatotoxicity of certain halogenated hydrocarbons is linked to their metabolism in the liver, primarily by cytochrome P450 enzymes. This metabolic activation can lead to the formation of highly reactive free radicals that cause cellular damage.

Toxicity_Pathway cluster_liver Hepatocyte (Liver Cell) Haloethane Halogenated Ethane (e.g., CCl3CH3) CYP450 Cytochrome P450 (e.g., CYP2E1) Haloethane->CYP450 Metabolism ReactiveRadical Reactive Free Radical (e.g., •CCl2CH3) CYP450->ReactiveRadical LipidPeroxidation Lipid Peroxidation ReactiveRadical->LipidPeroxidation ProteinAdducts Protein & DNA Adducts ReactiveRadical->ProteinAdducts CellDamage Cellular Damage & Necrosis LipidPeroxidation->CellDamage ProteinAdducts->CellDamage

Caption: Metabolic activation and hepatotoxicity.

This workflow shows the bioactivation of a halogenated ethane by cytochrome P450 enzymes in the liver. This process generates a reactive free radical, which can then initiate lipid peroxidation of cellular membranes and form adducts with essential proteins and DNA. Both pathways contribute to significant cellular damage and can lead to liver necrosis.[20][21]

Environmental Impact and Regulation

The widespread use of certain halogenated ethanes, particularly chlorofluorocarbons (CFCs), had severe environmental consequences. The stability of these compounds allows them to persist in the atmosphere and reach the stratosphere, where they are broken down by UV radiation, releasing chlorine atoms. These chlorine atoms catalytically destroy ozone molecules, leading to the depletion of the ozone layer.[19] This discovery prompted international regulation, most notably the 1987 Montreal Protocol, which mandated the phasing out of ozone-depleting substances.

Furthermore, many halogenated organic compounds are persistent environmental pollutants and can have toxic effects on wildlife and humans.[7] Some are known or suspected carcinogens.[7] This has led to stringent regulations on the use and disposal of many halogenated ethanes.

Conclusion

The journey of halogenated ethanes, from their initial synthesis in alchemical laboratories to their complex roles in medicine, industry, and environmental science, reflects the broader narrative of chemical discovery and its societal impact. While the legacy of some of these compounds is marred by their adverse environmental and health effects, the study of their chemistry has been instrumental in advancing organic synthesis, pharmacology, and our understanding of chemical reactivity. For today's researchers, the history of halogenated ethanes serves as a powerful case study in the lifecycle of chemical compounds, from innovation and application to the critical assessment of their long-term consequences.

References

Theoretical Exploration of 1,2-Dibromo-1-chloroethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies of 1,2-Dibromo-1-chloroethane, a halogenated hydrocarbon of interest in various chemical and pharmaceutical contexts. Due to the limited availability of direct theoretical investigations on this specific molecule, this paper leverages high-level computational studies on analogous compounds, including 1,2-dichloroethane (B1671644), 1,2-dibromoethane (B42909), and 1-bromo-2-chloroethane, to infer its structural and energetic properties. This guide delves into the conformational landscape of this compound, details the computational methodologies employed in such theoretical studies, and presents a comparative analysis of key quantitative data.

Introduction

This compound (C₂H₃Br₂Cl) is a trihalogenated ethane (B1197151) whose conformational isomerism and electronic structure are of fundamental interest. Understanding the relative stabilities of its rotational isomers (rotamers) is crucial for predicting its reactivity, spectroscopic properties, and potential interactions in biological systems. Theoretical chemistry, through quantum mechanical calculations, offers a powerful avenue to elucidate these properties at the molecular level. This guide synthesizes the current understanding of the conformational analysis of similar halogenated ethanes to provide a robust theoretical framework for this compound.

Conformational Analysis

The rotation around the central carbon-carbon single bond in this compound gives rise to several staggered and eclipsed conformations. The staggered conformations represent energy minima, while the eclipsed conformations correspond to energy maxima on the potential energy surface.

The most stable conformations are the staggered ones, which minimize steric and electrostatic repulsions between the bulky halogen substituents. These are the anti and gauche conformers. In the anti conformation, the two bromine atoms and the chlorine atom are positioned as far apart as possible. In the gauche conformations, these bulky groups are at a dihedral angle of approximately 60° to each other. Generally, for 1,2-dihaloethanes like 1,2-dichloroethane and 1,2-dibromoethane, the anti conformer is found to be more stable than the gauche conformer due to reduced steric hindrance.[1]

G cluster_staggered Staggered Conformations (Energy Minima) cluster_eclipsed Eclipsed Conformations (Energy Maxima) Gauche_1 Gauche 1 (Br-C-C-Cl ≈ 60°) Eclipsed_1 Eclipsed 1 Gauche_1->Eclipsed_1 Rotation Anti Anti (Br-C-C-Br ≈ 180°) Eclipsed_2 Eclipsed 2 Anti->Eclipsed_2 Rotation Gauche_2 Gauche 2 (Br-C-C-Cl ≈ -60°) Eclipsed_3 Eclipsed 3 Gauche_2->Eclipsed_3 Rotation Eclipsed_1->Anti Rotation Eclipsed_2->Gauche_2 Rotation Eclipsed_3->Gauche_1 Rotation

Theoretical and Experimental Protocols

Computational Methods

The theoretical investigation of the conformational space of halogenated ethanes typically involves a multi-step computational protocol:

  • Initial Structure Generation: Generation of various possible conformers (staggered and eclipsed) of this compound.

  • Geometry Optimization: Optimization of the geometry of each conformer to find the local energy minima (for staggered) and transition states (for eclipsed) on the potential energy surface. This is commonly performed using Density Functional Theory (DFT) or ab initio methods.

  • Frequency Calculations: Calculation of vibrational frequencies for the optimized structures to confirm that they are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: Higher-level single-point energy calculations on the optimized geometries to obtain more accurate relative energies between the conformers.

Commonly employed theoretical methods include:

  • Density Functional Theory (DFT): Methods like B3LYP are widely used for their balance of accuracy and computational cost.

  • Ab initio Methods: Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CCSD(T)) methods provide higher accuracy, especially for electron correlation effects.[2]

  • Basis Sets: Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and correlation-consistent basis sets (e.g., aug-cc-pVTZ) are frequently used.[2]

G start Start: Define Molecule (this compound) gen_conformers Generate Initial Conformer Geometries start->gen_conformers geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) gen_conformers->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc verify_minima Verify True Minima (Zero Imaginary Frequencies) freq_calc->verify_minima verify_minima->geom_opt No (Re-optimize) sp_energy Single-Point Energy Calculation (e.g., CCSD(T)/aug-cc-pVTZ) verify_minima->sp_energy Yes analyze Analyze Results: - Relative Energies - Geometric Parameters - Vibrational Spectra sp_energy->analyze end End: Characterized Conformers analyze->end

Experimental Methodologies (for analogous compounds)

Experimental data for analogous compounds like 1,2-dichloroethane and 1,2-dibromoethane provide a crucial benchmark for theoretical calculations. Key experimental techniques include:

  • Gas-Phase Electron Diffraction (GED): Provides information about the molecular structure, including bond lengths, bond angles, and the relative populations of different conformers.[2]

  • Infrared (IR) and Raman Spectroscopy: Vibrational spectra exhibit characteristic bands for different conformers, allowing for their identification and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Vicinal spin-spin coupling constants are sensitive to the dihedral angle and can be used to determine the relative populations of rotamers.

Quantitative Data (by Analogy)

Direct quantitative theoretical data for this compound is scarce in the literature. Therefore, we present a comparative summary of calculated structural parameters and relative energies for closely related 1,2-dihaloethanes. These values provide a reasonable estimate for the expected properties of this compound.

Table 1: Calculated Geometric Parameters for the Anti Conformer of Analogous 1,2-Dihaloethanes
Parameter1,2-Dichloroethane1,2-Dibromoethane
C-C Bond Length (Å)~1.51~1.52
C-X Bond Length (Å)~1.80 (C-Cl)~1.95 (C-Br)
C-C-X Bond Angle (°)~111.2~111.5
X-C-C-X Dihedral Angle (°)180.0180.0

Note: The values are approximate and depend on the level of theory and basis set used.

Table 2: Calculated Relative Energies (ΔE) of Gauche vs. Anti Conformers
MoleculeMethodΔE (kcal/mol) (Egauche - Eanti)
1,2-DichloroethaneMP2/6-311++G(d,p)~1.2 - 1.5
1,2-DibromoethaneDFT/B3LYP/6-311++G(d,p)~1.5 - 1.8
1-Bromo-2-chloroethaneDFT/B3LYP/6-31G*~1.3

Note: Positive values indicate that the anti conformer is more stable.

Vibrational Spectra Analysis (Qualitative by Analogy)

The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of this compound. By analogy with other halogenated ethanes, the following characteristic vibrational modes are expected:

  • C-H stretching: ~2900-3100 cm⁻¹

  • CH₂ scissoring: ~1400-1450 cm⁻¹

  • CH₂ wagging and twisting: ~1100-1300 cm⁻¹

  • C-C stretching: ~1000-1100 cm⁻¹

  • C-Br stretching: ~550-650 cm⁻¹

  • C-Cl stretching: ~650-750 cm⁻¹

  • Skeletal deformations (C-C-X, X-C-X): < 500 cm⁻¹

The specific frequencies and intensities of these modes will differ between the anti and gauche conformers, providing a spectroscopic signature for each.

G cluster_input Input Data cluster_output Calculated Properties Molecule 1,2-Dihaloethane Structure Method Computational Method (DFT, Ab initio) BasisSet Basis Set Geometry Optimized Geometries (Bond Lengths, Angles) Method->Geometry yields Energy Relative Energies (ΔE Gauche-Anti) Method->Energy yields Frequencies Vibrational Frequencies Geometry->Frequencies required for Spectra Predicted IR/Raman Spectra Frequencies->Spectra determines

Conclusion

References

Methodological & Application

Application Notes and Protocols: The Use of 1,2-Dibromo-1-chloroethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-1-chloroethane is a halogenated hydrocarbon that serves as a versatile reagent and intermediate in various organic syntheses. Its utility lies in its capacity to participate in both nucleophilic substitution and elimination reactions, allowing for the introduction of bromine, chlorine, or a vinyl group into a target molecule.[1] The presence of three halogen atoms on adjacent carbons imparts significant reactivity, making it a valuable building block for constructing more complex molecular architectures.[1] This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its application as a precursor for vinyl halides through dehydrohalogenation reactions.

Key Applications: Synthesis of Vinyl Halides

A primary application of this compound is in the synthesis of vinyl halides, which are important precursors in cross-coupling reactions and polymer synthesis.[1] The reaction proceeds via a base-mediated elimination of a hydrogen halide (HBr or HCl). The choice of base and reaction conditions can influence the regioselectivity and stereoselectivity of the resulting vinyl halide.

Dehydrohalogenation to form Bromo-chloro-alkenes

The elimination of a hydrogen halide from this compound can theoretically lead to the formation of different bromo-chloro-alkene isomers. The reaction is typically carried out using a strong base, such as potassium hydroxide (B78521) (KOH). The mechanism is generally considered to be an E2 (elimination, bimolecular) process.[2][3]

Reaction Scheme:

dot graph "Dehydrohalogenation_of_1_2_Dibromo_1_chloroethane" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];

reactant [label="this compound"]; base [label="Base (e.g., KOH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; products [label="Vinyl Halide Products\n(mixture of isomers)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; byproducts [label="Byproducts\n(H₂O, KBr/KCl)"];

reactant -> products [label="Elimination"]; base -> products; reactant -> byproducts [style=dashed]; base -> byproducts [style=dashed]; } caption: "Dehydrohalogenation of this compound."

Experimental Protocols

While specific literature detailing the dehydrohalogenation of this compound is scarce, a general protocol can be adapted from similar reactions with vicinal dihalides. The following protocol is based on the dehydrobromination of 1,2-dibromo-1,2-diphenylethane (B1143902) and should be optimized for this compound.[2]

Protocol: Dehydrohalogenation of this compound (General Procedure)

Materials:

  • This compound

  • Potassium hydroxide (KOH), solid

  • Ethylene (B1197577) glycol (or another high-boiling solvent like triethylene glycol)[2]

  • Ethanol (B145695) (95%) for recrystallization

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Beaker

  • Buchner funnel and filter paper

  • Vacuum flask

  • Melting point apparatus (if the product is a solid)

  • NMR, GC-MS for product characterization

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 0.01 mol) and solid potassium hydroxide (e.g., 0.02 mol, 2 equivalents).

  • Solvent Addition: Add a high-boiling solvent such as ethylene glycol (e.g., 15 mL).

  • Reflux: Heat the mixture to reflux with vigorous stirring. The reaction temperature will be determined by the boiling point of the solvent. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reflux time for similar reactions is 25-60 minutes.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice water (e.g., 25 mL).

  • Isolation: If a precipitate forms, collect the crude product by vacuum filtration and wash it with cold water. If the product is a liquid, extract it with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., 95% ethanol for solid products) or by distillation for liquid products.

  • Characterization: Characterize the purified product(s) by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to determine the structure and isomeric ratio.

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];

subgraph "cluster_reaction" { label = "Reaction"; bgcolor="#FFFFFF"; A [label="Combine Reactants:\nthis compound\nKOH"]; B [label="Add Solvent:\nEthylene Glycol"]; C [label="Reflux"]; A -> B -> C; }

subgraph "cluster_workup" { label = "Work-up & Isolation"; bgcolor="#FFFFFF"; D [label="Quench with Ice Water"]; E [label="Isolate Crude Product\n(Filtration or Extraction)"]; D -> E; }

subgraph "cluster_purification" { label = "Purification & Analysis"; bgcolor="#FFFFFF"; F [label="Purify Product\n(Recrystallization or Distillation)"]; G [label="Characterize\n(NMR, GC-MS)"]; F -> G; }

C -> D; E -> F; } caption: "General experimental workflow for dehydrohalogenation."

Quantitative Data

Due to the lack of specific literature, a table of quantitative data for the dehydrohalogenation of this compound with various bases and solvents cannot be provided at this time. Researchers are encouraged to perform optimization studies to determine the ideal conditions for their desired product. The table below is a template that can be used to record experimental results.

EntryBase (equivalents)SolventTemperature (°C)Time (h)Product(s)Yield (%)
1KOH (2)Ethylene Glycolreflux1
2NaNH₂ (2.2)liq. NH₃/THF-33 to rt2
3t-BuOK (2)THFreflux3
4DBU (1.5)Toluene11024

Synthesis of this compound

A reliable synthesis of the starting material is crucial for its application. While several methods exist for the synthesis of mixed halogenated alkanes, a common approach involves the halogenation of an appropriate alkene.

Protocol: Synthesis of this compound from Vinyl Chloride (Proposed)

This protocol is based on the general principles of halogen addition to alkenes.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a gas inlet tube, a dropping funnel, and a magnetic stirrer, dissolve vinyl chloride in an inert solvent at 0 °C.

  • Bromine Addition: Slowly add a solution of bromine in the same solvent from the dropping funnel. The disappearance of the bromine color indicates the progress of the reaction.

  • Work-up: Once the addition is complete and the bromine color persists, the reaction is quenched with a solution of sodium thiosulfate (B1220275) to remove excess bromine.

  • Isolation and Purification: The organic layer is separated, washed with water, dried over a suitable drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation.

dot graph "Synthesis_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#34A853"];

start [label="Vinyl Chloride", shape=ellipse, fillcolor="#FBBC05"]; step1 [label="Dissolve in\nInert Solvent at 0°C"]; step2 [label="Slowly add\nBromine Solution"]; step3 [label="Quench with\nSodium Thiosulfate"]; step4 [label="Isolate & Purify\n(Extraction & Distillation)"]; end [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> step1 -> step2 -> step3 -> step4 -> end; } caption: "Proposed synthesis of this compound."

Safety Precautions

Halogenated hydrocarbons, including this compound, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Bromine is highly corrosive and toxic; handle with extreme caution. Vinyl chloride is a known carcinogen. Refer to the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a potentially useful, though not widely documented, building block in organic synthesis, particularly for the preparation of vinyl halides. The provided general protocols for its synthesis and dehydrohalogenation serve as a starting point for further investigation and optimization. Researchers are encouraged to explore various reaction conditions to achieve the desired products and yields for their specific applications in pharmaceutical and materials science research.

References

Application Notes and Protocols: 1,2-Dibromo-1-chloroethane as a Versatile Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,2-Dibromo-1-chloroethane is a halogenated hydrocarbon that serves as a valuable and versatile precursor in the synthesis of a variety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its utility in organic synthesis stems from the presence of three halogen atoms, which can act as leaving groups in nucleophilic substitution reactions. This allows for the facile introduction of a two-carbon ethylene (B1197577) linker, a common structural motif in many drug molecules. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical scaffolds, such as piperazine (B1678402) and quinoxaline (B1680401) derivatives.

Application 1: Synthesis of Piperazine-Containing Pharmaceuticals

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in a wide array of drugs with diverse therapeutic applications, including antihistamines, antipsychotics, and anti-cancer agents. The synthesis of the piperazine core often involves the reaction of a primary amine with a 1,2-dihaloethane derivative. This compound can serve as a potent electrophile in such reactions to construct the piperazine ring.

Representative Pharmaceutical Target: Cetirizine (B192768)

Cetirizine is a second-generation H1-antihistamine used to treat allergic rhinitis, chronic idiopathic urticaria, and other allergic symptoms.[1] The core of the cetirizine molecule contains a piperazine ring. The synthesis of cetirizine and its analogs can be envisioned using this compound as a precursor for the formation of the key piperazine intermediate.

Signaling Pathway of H1-Antihistamines (e.g., Cetirizine)

H1-antihistamines act as inverse agonists at the H1 histamine (B1213489) receptor, a G-protein coupled receptor (GPCR).[2] Histamine binding to the H1 receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of transcription factors like NF-κB, resulting in the expression of pro-inflammatory cytokines and adhesion molecules, which mediate the allergic response.[1][3] H1-antihistamines like cetirizine competitively block histamine from binding to the H1 receptor, thereby inhibiting this inflammatory cascade.[1][4]

H1_Antihistamine_Signaling_Pathway cluster_cell Target Cell cluster_extracellular Extracellular Space H1R H1 Receptor Gq11 Gq/11 H1R->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C DAG->PKC activates NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation leads to Histamine Histamine Histamine->H1R binds & activates Cetirizine Cetirizine (H1-Antihistamine) Cetirizine->H1R blocks

Caption: H1-Antihistamine Signaling Pathway.

Experimental Protocol: Synthesis of a Piperazine Intermediate

This protocol describes a general method for the synthesis of a 1,4-disubstituted piperazine, a key intermediate for many pharmaceuticals, using a 1,2-dihaloalkane as a precursor. This can be adapted for this compound.

Piperazine_Synthesis_Workflow start Start reagents Primary Amine This compound Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) start->reagents reaction Reaction Setup: Combine reagents in a round-bottom flask. reagents->reaction reflux Heat to Reflux (e.g., 80-90°C) Monitor by TLC/LC-MS reaction->reflux workup Work-up: Cool, filter, and concentrate the filtrate. reflux->workup purification Purification: Column chromatography (Silica gel) workup->purification product 1,4-Disubstituted Piperazine Derivative purification->product end End product->end

Caption: Piperazine Synthesis Workflow.

Materials:

Procedure:

  • To a stirred suspension of potassium carbonate in anhydrous acetonitrile, add the primary amine.

  • Slowly add a solution of this compound in acetonitrile to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield the pure 1,4-disubstituted piperazine.

Quantitative Data (Representative):

The following table summarizes representative quantitative data for the synthesis of 1,4-dibenzylpiperazine (B181160) from benzylamine (B48309) and a 1,2-dihaloalkane, which is analogous to the proposed synthesis using this compound.

ParameterValueReference
Reactants Benzylamine, 1,2-dichloroethane[5]
Solvent Ethanol (B145695)[5]
Base Piperazine (acts as base and reactant)[5]
Reaction Temperature 65°C[5]
Reaction Time 30 minutes[5]
Yield 93-95% (of the dihydrochloride (B599025) salt)[5]
Purity High (easily purified product)[5]

Application 2: Synthesis of Quinoxaline-Based Pharmaceuticals

Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the core structure of various pharmaceuticals with a broad range of biological activities, including anticancer, antiviral, and antibacterial properties.[4] A common and efficient method for the synthesis of quinoxalines is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.[6] this compound can be a precursor to a 1,2-dicarbonyl equivalent through appropriate chemical transformations, or it can be used to synthesize substituted o-phenylenediamines.

Experimental Protocol: Synthesis of Quinoxaline

This protocol outlines a general and efficient method for the synthesis of quinoxaline derivatives from an o-phenylenediamine and a 1,2-dicarbonyl compound.[7]

Quinoxaline_Synthesis_Workflow start Start reagents o-Phenylenediamine 1,2-Dicarbonyl Compound Catalyst (e.g., Phenol) Solvent (e.g., Ethanol/Water) start->reagents reaction Reaction Setup: Dissolve reactants and catalyst in the solvent. reagents->reaction stir Stir at Room Temperature Monitor by TLC reaction->stir precipitation Precipitation: Add water to the mixture to precipitate the product. stir->precipitation filtration Isolation: Filter the solid product and wash with water. precipitation->filtration product Quinoxaline Derivative filtration->product end End product->end

Caption: Quinoxaline Synthesis Workflow.

Materials:

  • o-Phenylenediamine (1.0 equivalent)

  • 1,2-Dicarbonyl compound (e.g., benzil) (1.0 equivalent)

  • Phenol (B47542) (catalytic amount, e.g., 20 mol%)

  • Ethanol:Water (7:3 mixture)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve the o-phenylenediamine and the 1,2-dicarbonyl compound in the ethanol:water solvent mixture.

  • Add a catalytic amount of phenol to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion of the reaction (typically 1-2 hours), add water to the mixture to induce precipitation of the product.

  • Allow the mixture to stand at room temperature for about 30 minutes to ensure complete crystallization.

  • Collect the crystalline product by filtration, wash with water, and dry.

  • If necessary, recrystallize the product from hot ethanol to obtain the pure quinoxaline derivative.

Quantitative Data (Representative):

The following table presents representative quantitative data for the synthesis of 2,3-diphenylquinoxaline (B159395) from o-phenylenediamine and benzil.[7]

ParameterValueReference
Reactants o-Phenylenediamine, Benzil[7]
Solvent Ethanol:Water (7:3)[7]
Catalyst Phenol (20 mol%)[7]
Reaction Temperature Room Temperature[7]
Reaction Time 10 minutes[7]
Yield 98%[7]
Purity High (purified by crystallization)[7]

This compound is a promising and versatile precursor for the synthesis of key pharmaceutical scaffolds. Its reactivity allows for the efficient construction of ethylenediamine, piperazine, and potentially quinoxaline-based structures, which are central to a wide range of therapeutic agents. The protocols and data presented herein, based on analogous and well-established chemical transformations, provide a strong foundation for researchers and drug development professionals to explore the utility of this compound in their synthetic endeavors. Further investigation into the specific reaction kinetics and optimization for this particular precursor is warranted to fully realize its potential in pharmaceutical synthesis.

References

Application Notes: 1,2-Dibromo-1-chloroethane in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the potential application of 1,2-Dibromo-1-chloroethane as an iniferter (initiator-transfer agent-terminator) in controlled radical polymerization. While specific documented applications of this compound in polymer synthesis are not widely reported in publicly available literature, its chemical structure suggests a strong potential for use in controlling polymer chain growth. This note outlines the theoretical basis for its application, a proposed reaction mechanism, a detailed experimental protocol for its use in the polymerization of a model monomer (styrene), and expected outcomes. The information presented is intended to serve as a foundational guide for researchers exploring novel controlled polymerization techniques.

Introduction

Controlled radical polymerization (CRP) techniques have revolutionized the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. Among these techniques, iniferter-mediated polymerization offers a versatile metal-free approach to CRP. An iniferter is a chemical agent that acts as an initiator, transfer agent, and terminator. The reversible cleavage of a covalent bond in the iniferter or the dormant polymer chain-end allows for the controlled addition of monomer units.

This compound (C₂H₃Br₂Cl) possesses carbon-halogen bonds of varying strengths. The C-Br bond is generally weaker and more susceptible to homolytic cleavage upon thermal or photochemical stimulation than the C-Cl bond. This characteristic makes it a promising candidate as an iniferter, where the less stable C-Br bond can be selectively cleaved to initiate polymerization, while the more stable C-Cl bond remains at the other end of the initial fragment.

Proposed Mechanism of Action

It is hypothesized that this compound can function as an iniferter under thermal or UV initiation. The primary pathway is expected to involve the homolytic cleavage of the C-Br bond, which is weaker than the C-Cl bond, to generate a carbon-centered radical and a bromine radical. The carbon-centered radical can then initiate polymerization. The resulting dormant polymer chain would possess a terminal bromine atom that can be reversibly activated.

Signaling Pathway Diagram

G cluster_initiation Initiation cluster_propagation Propagation cluster_transfer_termination Reversible Transfer/Termination A This compound B Radical Pair (Cl-CH2-CH(Br)• + •Br) A->B Δ or hν (C-Br Cleavage) C Initiating Radical (Cl-CH2-CH(Br)•) B->C E Propagating Polymer Chain (P•) C->E + M D Monomer (M) E->E G Propagating Polymer Chain (P•) E->G F Dormant Polymer Chain (P-Br) F->G Δ or hν G->F + •Br H Bromine Radical (•Br)

Caption: Proposed mechanism for this compound mediated iniferter polymerization.

Experimental Protocol: Polymerization of Styrene (B11656)

This protocol describes a general procedure for the bulk polymerization of styrene using this compound as a thermal iniferter.

Materials:

  • Styrene (freshly distilled to remove inhibitors)

  • This compound (≥98% purity)

  • Toluene (anhydrous)

  • Methanol (B129727)

  • Schlenk flasks

  • Nitrogen or Argon gas supply

  • Magnetic stirrer and stir bars

  • Thermostatically controlled oil bath

  • Vacuum line

Procedure:

  • Monomer and Iniferter Preparation: In a 50 mL Schlenk flask equipped with a magnetic stir bar, add styrene (10.0 g, 96.0 mmol) and this compound (0.215 g, 0.96 mmol, for a [Monomer]/[Iniferter] ratio of 100).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, backfill the flask with an inert gas (N₂ or Ar).

  • Polymerization: Place the sealed Schlenk flask in a preheated oil bath at 120 °C. Stir the reaction mixture at a constant rate.

  • Sampling: At predetermined time intervals (e.g., 2, 4, 6, 8, 12, 24 hours), carefully extract small aliquots of the reaction mixture using a degassed syringe for analysis of monomer conversion (via ¹H NMR or gravimetry) and molecular weight (via Gel Permeation Chromatography - GPC).

  • Termination: After the desired reaction time or monomer conversion is reached, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the contents to air.

  • Polymer Isolation and Purification: Dilute the viscous reaction mixture with a small amount of toluene. Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.

  • Drying: Decant the methanol and redissolve the polymer in a minimal amount of toluene, then re-precipitate into cold methanol. Collect the purified polymer by filtration and dry under vacuum at 40 °C to a constant weight.

Experimental Workflow Diagram

G A Reactant Charging (Styrene, Iniferter) B Degassing (Freeze-Pump-Thaw) A->B C Polymerization (120 °C, Inert Atm.) B->C D Sampling for Analysis (Conversion, Mn, PDI) C->D During Reaction E Termination (Cooling, Air Exposure) C->E End of Reaction F Purification (Precipitation in Methanol) E->F G Drying and Characterization F->G

Application Notes and Protocols: 1,2-Dibromo-1-chloroethane as a Chain Transfer Agent in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,2-dibromo-1-chloroethane as a chain transfer agent (CTA) in radical polymerization, particularly in the synthesis of poly(vinyl chloride) (PVC). While specific experimental data for this compound is not extensively available in publicly accessible literature, this document extrapolates its expected behavior and provides protocols based on studies of analogous halogenated hydrocarbons.

Introduction to Chain Transfer in Polymerization

Chain transfer is a crucial process in polymer chemistry that controls the molecular weight of the resulting polymer. A chain transfer agent (CTA) interrupts the propagation of a growing polymer chain by donating an atom (typically hydrogen or a halogen) to the active radical center of the polymer. This terminates the growth of that particular chain and creates a new radical from the CTA, which can then initiate the growth of a new polymer chain. The overall efficiency of a CTA is quantified by its chain transfer constant (Cs).

Halogenated hydrocarbons are a well-established class of CTAs. The reactivity of these agents is dependent on the nature of the halogen atoms and the number of substitutions. Generally, the C-Br bond is weaker than the C-Cl bond, making brominated compounds more effective chain transfer agents.

Quantitative Data on Related Chain Transfer Agents

To understand the potential efficacy of this compound, it is useful to compare the chain transfer constants of structurally similar compounds in the context of vinyl chloride polymerization. The following table summarizes key data for relevant CTAs.

Chain Transfer AgentMonomerPolymerization Temperature (°C)Chain Transfer Constant (C_s)Reference
1,2-Dichloroethane (B1671644)Vinyl Chloride504.5 x 10-4[1][2]
Carbon TetrabromideVinyl Chloride504.70[1][3]
ChloroformVinyl Chloride--[4][5]

Note: A higher chain transfer constant indicates a more effective agent for reducing polymer molecular weight.

Based on the data, it can be inferred that this compound would have a chain transfer constant significantly higher than 1,2-dichloroethane due to the presence of the more labile bromine atoms, but likely lower than the highly active carbon tetrabromide. The presence of both bromine and chlorine atoms suggests a moderate to high level of activity as a chain transfer agent.

Experimental Protocols

The following protocols are adapted from literature on vinyl chloride polymerization and telomerization with halogenated alkanes. They provide a framework for utilizing this compound as a chain transfer agent.

Bulk Polymerization of Vinyl Chloride

This protocol describes a typical bulk polymerization process where this compound can be introduced to control the molecular weight of the resulting PVC.

Materials:

  • Vinyl chloride monomer (VCM)

  • This compound (CTA)

  • Initiator (e.g., Azo-bis-isobutyronitrile - AIBN)

  • Polymerization reactor with stirring and temperature control

  • Methanol (for precipitation)

  • Vacuum oven

Procedure:

  • Reactor Preparation: Ensure the polymerization reactor is clean, dry, and purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit radical polymerization.

  • Charging the Reactor:

    • Carefully charge the desired amount of liquid vinyl chloride monomer into the cooled reactor.

    • Add the calculated amount of this compound. The concentration will depend on the desired molecular weight of the final polymer. A starting point could be in the range of 0.1 to 5 mol% relative to the monomer.

    • Add the initiator (e.g., AIBN) at a concentration typically between 0.01 and 0.1 mol% relative to the monomer.

  • Polymerization:

    • Seal the reactor and begin stirring to ensure a homogenous mixture.

    • Gradually raise the temperature to the desired polymerization temperature (e.g., 50-70 °C). The specific temperature will depend on the decomposition kinetics of the chosen initiator.

    • Monitor the pressure and temperature inside the reactor throughout the polymerization. The pressure will drop as the monomer is converted to polymer.

    • Allow the reaction to proceed for the desired time to achieve the target conversion.

  • Termination and Product Isolation:

    • Cool the reactor to stop the polymerization.

    • Carefully vent any unreacted vinyl chloride monomer in a well-ventilated fume hood.

    • Open the reactor and collect the polymer.

    • Dissolve the polymer in a suitable solvent like tetrahydrofuran (B95107) (THF).

    • Precipitate the polymer by slowly adding the polymer solution to a large excess of a non-solvent, such as methanol, with vigorous stirring.

    • Filter the precipitated PVC and wash with fresh methanol.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Characterization:

    • Determine the molecular weight and molecular weight distribution of the resulting PVC using techniques like Gel Permeation Chromatography (GPC).

    • Analyze the polymer structure for end-groups derived from the chain transfer agent using Nuclear Magnetic Resonance (NMR) spectroscopy.

Telomerization of Vinyl Chloride

This protocol is for a telomerization reaction, which is essentially a polymerization carried out in the presence of a high concentration of a chain transfer agent to produce low molecular weight polymers (telomers).

Materials:

  • Vinyl chloride monomer (VCM)

  • This compound (Telogen/CTA)

  • Solvent (e.g., 1,2-dichloroethane or another suitable solvent that does not significantly participate in chain transfer)

  • Initiator (e.g., Benzoyl peroxide or AIBN)

  • High-pressure reactor

Procedure:

  • Reactor Setup: Prepare a high-pressure reactor equipped with a stirrer, thermocouple, and pressure gauge. Purge the reactor with an inert gas.

  • Charging Reactants:

    • Add the solvent and the desired amount of this compound to the reactor. In telomerization, the molar ratio of CTA to monomer is typically high.

    • Add the initiator.

    • Seal the reactor and introduce the vinyl chloride monomer.

  • Reaction:

    • Heat the reactor to the desired temperature (e.g., 60-100 °C) while stirring.

    • Maintain the reaction for several hours, monitoring the pressure and temperature.

  • Work-up and Analysis:

    • After cooling the reactor, vent the unreacted VCM.

    • Transfer the reaction mixture and remove the solvent under reduced pressure.

    • The resulting telomers can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the different chain lengths and end-groups.

Visualizations

Chain Transfer Mechanism

Chain_Transfer_Mechanism cluster_propagation Chain Propagation cluster_chain_transfer Chain Transfer cluster_reinitiation Re-initiation P_radical Pn• M Monomer (Vinyl Chloride) P_radical->M kp CTA This compound (R-X) P_radical->CTA k_tr P_radical->CTA M->P_radical P(n+1)• P_terminated Terminated Polymer (P-X) CTA->P_terminated New_radical New Radical (R•) CTA->New_radical M2 Monomer New_radical->M2 ki P1_radical P1• M2->P1_radical

Caption: Mechanism of chain transfer in radical polymerization.

Experimental Workflow for Bulk Polymerization

Bulk_Polymerization_Workflow start Start reactor_prep Reactor Preparation (Clean, Dry, Purge with N2) start->reactor_prep charging Charge Reactants (VCM, CTA, Initiator) reactor_prep->charging polymerization Polymerization (Heat, Stir, Monitor P & T) charging->polymerization termination Termination (Cool, Vent) polymerization->termination isolation Product Isolation (Dissolve in THF, Precipitate in Methanol) termination->isolation drying Drying (Vacuum Oven) isolation->drying characterization Characterization (GPC, NMR) drying->characterization end End characterization->end

Caption: Workflow for bulk polymerization with a chain transfer agent.

References

Application Notes and Protocols for Dehalogenation of 1,2-Dibromo-1-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-1-chloroethane is a vicinal trihaloalkane of interest in synthetic chemistry and environmental science. Its dehalogenation, the removal of halogen atoms, is a key transformation that can lead to the formation of valuable unsaturated compounds or the detoxification of environmental pollutants. This document provides detailed application notes and experimental protocols for two common methods of dehalogenation of this compound: reductive dehalogenation using zinc dust and a halide exchange-elimination reaction using sodium iodide in acetone (B3395972) (a variation of the Finkelstein reaction).

Data Presentation

The dehalogenation of this compound can proceed through different pathways depending on the reagents and reaction conditions, yielding a mixture of products. The expected major products are chloroethene and bromoethene, arising from the elimination of two halogen atoms. Due to the unsymmetrical nature of the starting material, the regioselectivity of the elimination can be influenced by the reaction mechanism.

Table 1: Expected Products and Mechanistic Overview

Reagent/MethodPrimary MechanismMajor Expected ProductsKey Reaction Drivers
Zinc Dust in Ethanol (B145695)Reductive EliminationChloroethene, BromoetheneFormation of a stable organozinc intermediate followed by elimination.
Sodium Iodide in AcetoneSN2 Substitution followed by E2 EliminationChloroethene, BromoetheneIn-situ formation of a more reactive iodo-intermediate; precipitation of sodium halides.[1][2]

Table 2: Hypothetical Quantitative Data for Dehalogenation Reactions

Disclaimer: The following data is illustrative and based on typical yields for dehalogenation of similar vicinal dihalides. Actual yields may vary based on specific experimental conditions.

ReagentSolventTemperature (°C)Reaction Time (h)ProductHypothetical Yield (%)
Zinc DustEthanol78 (Reflux)4Chloroethene45
Zinc DustEthanol78 (Reflux)4Bromoethene55
Sodium IodideAcetone56 (Reflux)12Chloroethene60
Sodium IodideAcetone56 (Reflux)12Bromoethene40

Mandatory Visualization

Reaction Pathways

Dehalogenation_Pathways cluster_zinc Reductive Dehalogenation with Zinc cluster_nai Dehalogenation with Sodium Iodide 1,2-Dibromo-1-chloroethane_zn This compound Organozinc_Intermediate Organozinc Intermediate 1,2-Dibromo-1-chloroethane_zn->Organozinc_Intermediate Zn, Ethanol Products_zn Chloroethene + Bromoethene Organozinc_Intermediate->Products_zn Elimination 1,2-Dibromo-1-chloroethane_nai This compound Iodo_Intermediate Iodo-intermediate 1,2-Dibromo-1-chloroethane_nai->Iodo_Intermediate NaI, Acetone (SN2) Products_nai Chloroethene + Bromoethene Iodo_Intermediate->Products_nai E2 Elimination

Caption: Reaction pathways for the dehalogenation of this compound.

Experimental Workflow

Experimental_Workflow Start Start Reagent_Selection Select Reagent: - Zinc Dust - Sodium Iodide Start->Reagent_Selection Reaction_Setup Set up Reaction Apparatus (Round-bottom flask, condenser) Reagent_Selection->Reaction_Setup Add_Reagents Add this compound, Solvent, and Reagent Reaction_Setup->Add_Reagents Reaction Heat to Reflux (Monitor reaction progress via TLC/GC) Add_Reagents->Reaction Workup Reaction Work-up: - Quenching - Extraction - Drying Reaction->Workup Purification Purify Product (Distillation or Chromatography) Workup->Purification Analysis Analyze Products (GC-MS, NMR) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for dehalogenation reactions.

Experimental Protocols

Protocol 1: Reductive Dehalogenation with Zinc Dust

This protocol describes the dehalogenation of this compound to chloroethene and bromoethene using zinc dust in ethanol. The reaction proceeds via an organozinc intermediate.[3][4]

Materials:

  • This compound

  • Zinc dust, activated

  • Ethanol, absolute

  • Hydrochloric acid, 2 M (for quenching)

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add activated zinc dust (2.0 equivalents).

  • Addition of Reactants: To the flask, add 50 mL of absolute ethanol, followed by the slow addition of this compound (1.0 equivalent).

  • Reaction: The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is 4-6 hours.

  • Work-up:

    • After the reaction is complete (as indicated by the consumption of the starting material), the mixture is cooled to room temperature.

    • The reaction is quenched by the slow addition of 20 mL of 2 M hydrochloric acid to dissolve the excess zinc.

    • The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted three times with 20 mL portions of diethyl ether.

    • The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by rotary evaporation at low temperature due to the volatility of the products.

  • Analysis: The product mixture can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative amounts of chloroethene and bromoethene.[5][6]

Protocol 2: Dehalogenation with Sodium Iodide in Acetone

This protocol is based on the Finkelstein reaction, where an in-situ generated iodo-intermediate undergoes elimination.[1][2][7][8]

Materials:

  • This compound

  • Sodium iodide

  • Acetone, anhydrous

  • Diethyl ether (for extraction)

  • Sodium thiosulfate (B1220275) solution, 5% (for washing)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard glassware for filtration and extraction

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium iodide (2.5 equivalents) in 50 mL of anhydrous acetone.

  • Addition of Reactant: Add this compound (1.0 equivalent) to the solution.

  • Reaction: Heat the mixture to reflux with stirring. The formation of a precipitate (sodium bromide and sodium chloride) indicates that the reaction is proceeding. The reaction is typically monitored by TLC or GC and may take 12-24 hours for completion.

  • Work-up:

    • After completion, the reaction mixture is cooled to room temperature, and the acetone is removed by rotary evaporation.

    • The residue is partitioned between diethyl ether (30 mL) and water (30 mL).

    • The organic layer is separated, and the aqueous layer is extracted twice with 15 mL portions of diethyl ether.

    • The combined organic layers are washed with 5% sodium thiosulfate solution to remove any remaining iodine, and then with brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by rotary evaporation at a low temperature.

  • Analysis: The resulting mixture of chloroethene and bromoethene is analyzed by GC-MS to determine the product ratio.[5][6]

Conclusion

The dehalogenation of this compound can be effectively achieved using either zinc dust in ethanol or sodium iodide in acetone. The choice of method may depend on the desired product distribution, available reagents, and reaction scale. The provided protocols offer a starting point for researchers to explore these transformations. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for specific applications. Careful monitoring of the reaction and analysis of the product mixture by GC-MS are crucial for achieving desired outcomes.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 1,2-Dibromo-1-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibromo-1-chloroethane is a polyhalogenated hydrocarbon that serves as a versatile building block in organic synthesis. Its structure, featuring two bromine atoms and one chlorine atom on adjacent carbons, imparts significant reactivity, making it a valuable precursor for the synthesis of a variety of functionalized molecules, including those with potential applications in medicinal chemistry and drug development.[1] The presence of multiple halogen atoms allows for a range of transformations, primarily nucleophilic substitution and elimination reactions.[1]

This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions with this compound, focusing on reactions with common nucleophiles such as amines, thiols, and alkoxides. It also discusses the regioselectivity of these reactions and the potential for subsequent intramolecular cyclizations and elimination reactions.

Regioselectivity and Reaction Mechanisms

In nucleophilic substitution reactions of mixed haloalkanes, the reactivity of the carbon-halogen bond is a critical factor in determining the outcome of the reaction. The strength of the C-X bond is a dominant factor, with weaker bonds leading to faster reaction rates.[2] The bond dissociation energies for carbon-halogen bonds follow the trend C-I < C-Br < C-Cl < C-F.[2][3][4] Consequently, the C-Br bond is weaker and more easily cleaved than the C-Cl bond, making bromide a better leaving group than chloride.[2][5]

Therefore, in nucleophilic substitution reactions involving this compound, the bromine atoms are preferentially displaced by nucleophiles. The reactions typically proceed via an S(_N)2 mechanism, especially with strong, unhindered nucleophiles, leading to inversion of stereochemistry at the reaction center.

Application in the Synthesis of Heterocyclic Compounds

1,2-Dihaloethanes are common precursors for the synthesis of three-membered heterocyclic rings such as aziridines and thiiranes through intramolecular nucleophilic substitution. This approach can be extended to this compound for the synthesis of functionalized heterocycles, which are important scaffolds in medicinal chemistry.[6][7][8]

Synthesis of Aziridine (B145994) Derivatives

The reaction of 1,2-dihaloethanes with primary amines can lead to the formation of aziridines. This reaction proceeds through an initial nucleophilic attack of the amine on one of the electrophilic carbons, followed by an intramolecular cyclization. Aziridine derivatives are valuable intermediates in organic synthesis and are found in a number of biologically active compounds, including anticancer and antimicrobial agents.[1][6][9]

Synthesis of Thiirane (B1199164) Derivatives

Similarly, reaction with a sulfur nucleophile, such as sodium sulfide (B99878), can yield thiiranes (episulfides). Thiiranes are the sulfur analogs of epoxides and are also important building blocks in organic and medicinal chemistry.[7][8] Some thiirane derivatives have shown potential as tuberculostats and other therapeutic agents.[7]

Application in the Synthesis of Vinyl Halides

Dehydrohalogenation, an elimination reaction, is a common side reaction and can also be a synthetically useful pathway for this compound.[1] Treatment with a strong, non-nucleophilic base can lead to the formation of vinyl halides, such as vinyl bromide or vinyl chloride. Vinyl halides are important precursors in a variety of organic transformations, including cross-coupling reactions, and are used in the synthesis of pharmaceuticals.[10]

Experimental Protocols

The following are generalized protocols for nucleophilic substitution reactions with this compound. Safety Precaution: this compound is a halogenated hydrocarbon and should be handled with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated fume hood.

Protocol 1: General Procedure for Nucleophilic Substitution with N-Nucleophiles (e.g., Primary Amines)

Objective: To synthesize N-substituted amino derivatives or aziridines from this compound.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, aniline)

  • Anhydrous solvent (e.g., acetonitrile, DMF, or ethanol)

  • Base (e.g., triethylamine (B128534), potassium carbonate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the primary amine (2.2 equivalents) and the anhydrous solvent.

  • If using an amine salt, add a non-nucleophilic base like triethylamine (2.5 equivalents).

  • Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it dropwise to the amine solution at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Expected Outcome: Depending on the reaction conditions and the structure of the amine, the product could be a mono- or di-substituted aminoethane derivative, or a cyclized aziridine product. The formation of the aziridine is favored by using a slight excess of a non-nucleophilic base to facilitate the intramolecular cyclization.

Protocol 2: General Procedure for Nucleophilic Substitution with S-Nucleophiles (e.g., Sodium Sulfide)

Objective: To synthesize sulfur-containing derivatives or thiiranes from this compound.

Materials:

  • This compound

  • Sodium sulfide (Na₂S) or other sulfur nucleophile (e.g., thiophenol)

  • Anhydrous solvent (e.g., ethanol, DMF)

  • Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide), if necessary

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard work-up and purification equipment

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend sodium sulfide (1.1 equivalents) in the chosen anhydrous solvent.

  • Add a catalytic amount of a phase-transfer catalyst if using a two-phase system.

  • Add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture.

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, filter off any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by distillation or column chromatography.

Expected Outcome: The reaction is expected to yield the corresponding thiirane through a double displacement mechanism.

Protocol 3: General Procedure for Dehydrohalogenation

Objective: To synthesize vinyl halides from this compound.

Materials:

  • This compound

  • Strong, non-nucleophilic base (e.g., potassium tert-butoxide, DBU)

  • Anhydrous solvent (e.g., THF, tert-butanol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Distillation apparatus

  • Standard work-up and purification equipment

Procedure:

  • To a solution of the strong base (1.1 equivalents) in the anhydrous solvent at 0 °C, add a solution of this compound (1.0 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction for the consumption of the starting material by TLC or GC.

  • Quench the reaction by the addition of water.

  • Extract the product with a low-boiling organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent.

  • The volatile vinyl halide product may be isolated by distillation.

Expected Outcome: The major product is expected to be a vinyl bromide derivative, resulting from the elimination of HBr. The exact isomer of the vinyl halide will depend on the regioselectivity of the elimination.

Data Presentation

Reaction TypeNucleophile/BaseSolventTypical ConditionsExpected Major Product(s)Potential Applications
Nucleophilic Substitution (Aziridination) Primary Amine (R-NH₂)Acetonitrile, DMFReflux, with baseN-R-AziridineSynthesis of bioactive molecules, anticancer agents[6][9]
Nucleophilic Substitution (Thiirane Synthesis) Sodium Sulfide (Na₂S)Ethanol, DMFRefluxThiiraneSynthesis of sulfur-containing heterocycles, potential therapeutics[7][8]
Dehydrohalogenation Potassium tert-butoxideTHF, t-BuOH0 °C to RTVinyl BromidePrecursors for cross-coupling reactions in drug synthesis[10]

Visualizations

Logical Workflow for Utilizing this compound

experimental_workflow cluster_reactions Reaction Pathways cluster_products Product Classes cluster_applications Applications in Drug Development start This compound nucleophilic_substitution Nucleophilic Substitution start->nucleophilic_substitution  Nucleophile (e.g., RNH₂, Na₂S) elimination Dehydrohalogenation start->elimination  Strong Base (e.g., t-BuOK) heterocycles Heterocycles (Aziridines, Thiiranes) nucleophilic_substitution->heterocycles vinyl_halides Vinyl Halides elimination->vinyl_halides drug_scaffolds Bioactive Scaffolds heterocycles->drug_scaffolds synthetic_intermediates Synthetic Intermediates for Cross-Coupling vinyl_halides->synthetic_intermediates

Caption: Synthetic utility of this compound.

Signaling Pathway Diagram: General S(_N)2 Reaction

SN2_Mechanism Reactants Nu⁻ + R-CH₂-X TransitionState [Nu---CH₂(R)---X]⁻ Reactants->TransitionState Backside Attack Products Nu-CH₂-R + X⁻ TransitionState->Products Inversion of Stereochemistry

Caption: S(_N)2 reaction mechanism.

References

Application Notes and Protocols for the Reaction of 1,2-Dibromo-1-chloroethane with Magnesium in Grignard Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of Grignard reagents is a fundamental transformation in organic synthesis, enabling the creation of carbon-carbon bonds. The selection of the organohalide precursor is critical to the success of this reaction. This document provides detailed application notes and a protocol concerning the use of 1,2-Dibromo-1-chloroethane in the context of Grignard reagent synthesis.

Vicinal dihalides, such as this compound, exhibit unique reactivity with magnesium that deviates from the formation of a stable Grignard reagent. Instead of the expected organomagnesium halide, these compounds readily undergo an elimination reaction. This characteristic behavior is leveraged in a valuable application: the activation of magnesium for the synthesis of Grignard reagents from other, less reactive organohalides.

Principle of Reaction

When a vicinal dihalide like this compound is introduced to magnesium metal, it undergoes a rapid reaction. The process involves the formation of a transient organomagnesium intermediate which immediately eliminates a halide ion from the adjacent carbon, resulting in the formation of a double bond and magnesium halides. In the case of 1,2-dibromoethane, this reaction yields ethylene (B1197577) gas and magnesium bromide.[1][2][3] This process is highly effective at cleaning the passivating magnesium oxide layer from the metal surface, thereby exposing fresh, highly reactive magnesium for the desired Grignard reagent formation with a different organohalide.[1][2]

Due to the weaker carbon-bromine bond compared to the carbon-chlorine bond, the reaction of this compound with magnesium is expected to proceed via elimination of the two bromine atoms or a bromine and a chlorine atom to yield vinyl chloride or vinyl bromide, which are gaseous byproducts. The primary and well-documented role of such 1,2-dihalides is to serve as initiators for Grignard reactions.[1][4]

Data Presentation

The following table summarizes the reactants, expected products, and conditions for the use of this compound as a Grignard initiator.

Reactant/Condition Description Purpose/Product Reference
Primary Organohalide An alkyl or aryl halide (e.g., bromobenzene)The precursor for the desired Grignard reagent.[1]
Magnesium Turnings Metallic magnesiumReacts with the organohalide to form the Grignard reagent.[1]
This compound Initiator/ActivatorReacts with magnesium to clean the surface and initiate the Grignard reaction.[1][2]
Anhydrous Ether (e.g., THF, Diethyl Ether) SolventStabilizes the Grignard reagent. Must be anhydrous to prevent quenching.[5]
Inert Atmosphere (Nitrogen or Argon) Reaction EnvironmentPrevents quenching of the Grignard reagent by oxygen or moisture.
Primary Products of Initiation Vinyl chloride, Vinyl bromide, Ethylene, Magnesium bromide, Magnesium chlorideGaseous byproducts and magnesium salts.[1][2]
Final Product Desired Grignard Reagent (e.g., Phenylmagnesium bromide)The active organometallic compound for subsequent reactions.[1]

Experimental Protocols

Protocol for the Initiation of Grignard Reagent Formation using this compound

This protocol describes the use of this compound to initiate the formation of a Grignard reagent from a less reactive organohalide, for example, bromobenzene.

Materials:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Bromobenzene (or other desired organohalide)

  • This compound

  • Iodine crystal (optional, as an additional activator)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at 120°C for at least 4 hours and assembled hot under a stream of inert gas.

  • Reaction Setup: Place the magnesium turnings (1.2 equivalents relative to the primary organohalide) in the three-necked flask. The flask is equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel.

  • Solvent Addition: Add enough anhydrous diethyl ether or THF to just cover the magnesium turnings.

  • Initiation:

    • Prepare a solution of the primary organohalide (1 equivalent) in anhydrous ether in the dropping funnel.

    • To the stirring suspension of magnesium, add a small portion (approximately 10%) of the organohalide solution from the dropping funnel.

    • Add 3-5 drops of this compound directly to the flask.

    • If the reaction does not start (indicated by gentle bubbling from the magnesium surface and a slight warming of the flask), gently warm the mixture with a heating mantle. A small crystal of iodine can also be added to aid initiation.

  • Grignard Reagent Formation:

    • Once the reaction has initiated, add the remaining organohalide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture and reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium.

  • Completion and Use: The resulting gray to brown solution is the Grignard reagent, which can be used in subsequent reactions.

Visualizations

Experimental Workflow

experimental_workflow prep Prepare Dry Glassware and Reagents setup Assemble Apparatus under Inert Atmosphere prep->setup mg_solvent Add Magnesium Turnings and Anhydrous Ether setup->mg_solvent initiation Add a small portion of Organohalide and this compound mg_solvent->initiation reaction Observe for signs of reaction (bubbling, warming) initiation->reaction addition Slowly add remaining Organohalide solution reaction->addition If reaction starts reflux Reflux for 30-60 minutes addition->reflux product Formation of Grignard Reagent (e.g., Phenylmagnesium bromide) reflux->product reaction_pathway reactant Br-CH(Cl)-CH2-Br + Mg intermediate [Br-Mg-CH(Cl)-CH2-Br] reactant->intermediate Insertion product1 CH2=CH-Cl + MgBr2 intermediate->product1 Elimination product2 CH2=CH-Br + MgBrCl intermediate->product2 Elimination

References

Application Notes and Protocols: Synthesis of Vinyl Halides from 1,2-Dibromo-1-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of vinyl halides via the dehydrohalogenation of 1,2-dibromo-1-chloroethane. This elimination reaction, typically base-induced, offers a pathway to various vinyl halides, which are valuable intermediates in organic synthesis, particularly in the pharmaceutical and materials science sectors. The protocol is based on established methods for the dehydrohalogenation of vicinal dihalides, adapted for the specific substrate, this compound. The expected products are primarily isomers of 1-bromo-2-chloroethene and 1,2-dibromoethene (B7949689), with the product distribution being dependent on the reaction conditions and the relative leaving group abilities of bromide and chloride.

Introduction

Vinyl halides are versatile building blocks in organic chemistry, participating in a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Stille) and serving as precursors for the synthesis of complex molecules. The dehydrohalogenation of vicinal dihalides is a fundamental and widely utilized method for the preparation of alkenes, including vinyl halides. The substrate, this compound, possesses two different halogen atoms, leading to the potential for selective elimination and the formation of a mixture of vinyl halide products. The better leaving group ability of bromide compared to chloride suggests that the elimination of hydrogen bromide (HBr) to form 1-bromo-2-chloroethene is the kinetically favored pathway. However, under forcing conditions, subsequent or competing elimination of hydrogen chloride (HCl) to yield 1,2-dibromoethene, or even a second dehydrohalogenation to form an alkyne, may occur.

Reaction Pathway and Mechanism

The base-induced elimination of a hydrogen halide from this compound is anticipated to proceed primarily through an E2 (elimination, bimolecular) mechanism. This concerted reaction involves the abstraction of a proton by a base and the simultaneous departure of a halide leaving group from the adjacent carbon atom.

Two primary reaction pathways are possible:

  • Dehydrobromination: Elimination of HBr to yield 1-bromo-2-chloroethene (as a mixture of E/Z isomers).

  • Dehydrochlorination: Elimination of HCl to yield 1,2-dibromoethene (as a mixture of E/Z isomers).

Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, bromide is a better leaving group. Therefore, dehydrobromination is expected to be the major pathway.

Reaction_Pathway reactant This compound (Br-CH2-CH2-Cl) intermediate1 1-Bromo-2-chloroethene (Br-CH=CH-Cl) reactant->intermediate1  - HBr (Major) intermediate2 1,2-Dibromoethene (Br-CH=CH-Br) reactant->intermediate2  - HCl (Minor) product Vinyl Halide Products intermediate1->product intermediate2->product

Caption: Predicted reaction pathways for the dehydrohalogenation of this compound.

Data Presentation

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)1H NMR (δ, ppm)13C NMR (δ, ppm)
This compound Br-CH2-CH2-Cl222.30[1]166-1683.95 (t), 4.25 (t)33.1, 45.2
(E)-1-Bromo-2-chloroethene trans-Br-CH=CH-Cl141.39[2]82-83~6.5-7.0 (d)Not readily available
(Z)-1-Bromo-2-chloroethene cis-Br-CH=CH-Cl141.39[2]93-94~6.5-7.0 (d)Not readily available
(E)-1,2-Dibromoethene trans-Br-CH=CH-Br185.851086.85 (s)111.5
(Z)-1,2-Dibromoethene cis-Br-CH=CH-Br185.85112.56.55 (s)107.8

Note: NMR data can vary depending on the solvent used.

Experimental Protocols

The following is a generalized protocol for the dehydrohalogenation of this compound based on established procedures for similar vicinal dihalides.[3][4] Researchers should optimize the reaction conditions for their specific needs.

Materials and Equipment:

  • This compound

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (B145695) (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard laboratory glassware

  • NMR spectrometer

  • Gas chromatograph-mass spectrometer (GC-MS)

Experimental Workflow:

Workflow A 1. Reaction Setup B 2. Reagent Addition A->B Add this compound and ethanolic KOH to flask C 3. Reflux B->C Heat to reflux D 4. Workup C->D Cool and add water E 5. Extraction D->E Extract with organic solvent F 6. Drying E->F Dry organic layer G 7. Purification F->G Distillation H 8. Characterization G->H NMR, GC-MS

Caption: General experimental workflow for the synthesis of vinyl halides.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a calculated amount of potassium hydroxide in absolute ethanol with gentle warming.

  • Reagent Addition: To the ethanolic KOH solution, add this compound dropwise at room temperature with vigorous stirring. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle. The reflux temperature will be close to the boiling point of ethanol (~78 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is 1-3 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts.

  • Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO4).

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product, a mixture of vinyl halides, can be purified by fractional distillation.

  • Characterization: Characterize the purified product(s) using 1H NMR, 13C NMR, and GC-MS to determine the product distribution and stereochemistry.

Safety Precautions

  • This compound and the resulting vinyl halides are toxic and should be handled in a well-ventilated fume hood.

  • Potassium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Ethanol is flammable. Keep away from open flames.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The dehydrohalogenation of this compound provides a viable route to the synthesis of vinyl halides. By carefully controlling the reaction conditions, it may be possible to influence the selectivity of the elimination to favor the formation of a desired vinyl halide product. The provided protocol serves as a starting point for researchers to explore this transformation and utilize the resulting vinyl halides in further synthetic applications. Further investigation is warranted to determine the precise product yields and to optimize the reaction for specific outcomes.

References

Application Notes and Protocols: Halogenated and Phosphorus-Based Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of scientific literature and patent databases reveals a notable absence of specific applications for 1,2-dibromo-1-chloroethane in the direct synthesis of flame retardant additives. While halogenated compounds are a cornerstone of flame retardant chemistry, the utility of this particular molecule appears to be undocumented for this purpose. Research indicates that related compounds, such as 1,2-dibromo-1,1-dichloroethane, have been explored as chain transfer agents in the production of polymers like PVC, which inherently possesses some flame-retardant properties. This document, therefore, provides a broader overview of established principles and protocols for the synthesis and application of other relevant halogenated and phosphorus-based flame retardants, which are commonly used in the industry.

Introduction to Flame Retardant Mechanisms

Flame retardants are chemical additives that inhibit or delay the spread of fire. Their mechanisms of action can be broadly categorized into gas phase and condensed phase inhibition.

  • Gas Phase Inhibition: Halogenated flame retardants, particularly those containing bromine and chlorine, are highly effective in the gas phase. Upon thermal decomposition, they release halogen radicals (e.g., Br•, Cl•) that interfere with the combustion chain reaction in the flame. These radicals scavenge high-energy H• and OH• radicals, which are essential for flame propagation, thus quenching the fire.

  • Condensed Phase Action: Phosphorus-based flame retardants primarily act in the condensed phase (the solid polymer).[1] During combustion, they decompose to form phosphoric acid, which promotes the formation of a protective char layer on the polymer surface.[1] This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen and reducing the release of flammable volatiles.[1]

A synergistic effect is often observed when halogenated and phosphorus-based flame retardants are used together, enhancing the overall flame retardant efficacy.

Synthesis of Halogenated Flame Retardants: General Approaches

While this compound is not a common precursor, other halogenated hydrocarbons are synthesized through various methods for use as flame retardants. A general example is the bromination of aromatic compounds or cycloaliphatic compounds.

Example Protocol: Synthesis of a Brominated Aromatic Flame Retardant

This protocol is a generalized representation and does not use this compound.

Objective: To synthesize a brominated aromatic compound for use as a flame retardant.

Materials:

  • Aromatic substrate (e.g., diphenyl ether, polystyrene)

  • Brominating agent (e.g., liquid bromine, N-bromosuccinimide)

  • Lewis acid catalyst (e.g., AlCl₃, FeBr₃)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Neutralizing agent (e.g., sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Dissolve the aromatic substrate in the anhydrous solvent in a reaction flask equipped with a stirrer, dropping funnel, and reflux condenser.

  • Cool the mixture in an ice bath.

  • Slowly add the brominating agent to the reaction mixture via the dropping funnel.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC).

  • Upon completion, quench the reaction by slowly adding a neutralizing agent.

  • Separate the organic layer, wash with water, and dry over a drying agent.

  • Remove the solvent under reduced pressure to obtain the crude brominated product.

  • Purify the product by recrystallization or column chromatography.

Application of Flame Retardants in Poly(vinyl chloride) (PVC)

PVC is a widely used polymer that is inherently flame retardant due to its high chlorine content. However, the addition of plasticizers to create flexible PVC increases its flammability. Therefore, flame retardants are often incorporated into plasticized PVC formulations.

Table 1: Common Flame Retardants Used in PVC
Flame Retardant TypeExamplesTypical Loading (phr)*Primary Mode of Action
Halogenated Decabromodiphenyl ether (DecaBDE)10-20Gas Phase Inhibition
1,2-Bis(pentabromophenyl)ethane (DBDPE)10-20Gas Phase Inhibition
Phosphorus-Based Triaryl phosphates (e.g., TPP, RDP)5-15Condensed Phase
Ammonium polyphosphate (APP)15-30Condensed Phase
Inorganic Antimony trioxide (ATO)2-5Synergist (Gas Phase)
Zinc Borate3-10Condensed Phase
Alumina trihydrate (ATH)20-60Condensed Phase

*phr: parts per hundred parts of resin

Experimental Workflow for Compounding Flame Retardants with PVC

Caption: Workflow for Incorporating Flame Retardants into PVC.

Signaling Pathway: General Mechanism of Halogenated Flame Retardants

halogen_mechanism cluster_combustion Combustion Cycle cluster_inhibition Flame Inhibition Fuel Flammable Gases (Fuel) Radicals H•, OH• Radicals Fuel->Radicals Oxidation Heat Heat FR Halogenated FR (R-X) Heat->FR Decomposition Radicals->Heat Exothermic Reaction Stable Stable Molecules (H₂O, H₂) Radicals->Stable + HX X_Radical Halogen Radicals (X•) FR->X_Radical HX Hydrogen Halide (HX) X_Radical->HX + Fuel HX->X_Radical + H•, OH•

Caption: Gas Phase Inhibition by Halogenated Flame Retardants.

Conclusion

While this compound does not appear to be a precursor for flame retardant synthesis based on available data, the principles of using other halogenated and phosphorus-containing compounds are well-established. The selection of a suitable flame retardant system depends on the polymer matrix, required performance standards, and processing conditions. The protocols and mechanisms outlined in these notes provide a foundational understanding for researchers and scientists working in the field of flame retardant materials.

References

Application Notes and Protocols for Reactions Involving 1,2-Dibromo-1-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for chemical reactions involving 1,2-dibromo-1-chloroethane. The focus is on dehydrohalogenation reactions to produce vinyl halides, which are versatile intermediates in organic synthesis. Safety precautions, detailed experimental procedures, and data presentation are included to guide researchers in their laboratory work.

Introduction

This compound (BrClCH-CH₂Br) is a halogenated hydrocarbon containing three halogen atoms. Its structure allows for a variety of chemical transformations, most notably elimination reactions to form vinyl halides. These products are valuable building blocks in the synthesis of polymers, pharmaceuticals, and other complex organic molecules. The reactivity of this compound is influenced by the nature of the base used and the reaction conditions, which can be tailored to favor the formation of specific products.

Safety and Handling

2.1. Hazards: this compound is expected to be a hazardous chemical. While specific toxicology data is limited, related halogenated hydrocarbons are often toxic, irritants, and potentially harmful to the environment. All handling of this compound should be performed in a well-ventilated fume hood.

2.2. Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.

  • Skin and Body Protection: A laboratory coat and closed-toe shoes are essential.

2.3. Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. All waste containing this compound should be treated as hazardous waste and disposed of according to local regulations.

Dehydrohalogenation Reactions

Dehydrohalogenation of this compound involves the elimination of a hydrogen halide (HBr or HCl) to form a carbon-carbon double bond, yielding a vinyl halide. The choice of base and reaction conditions can influence the regioselectivity of the elimination, leading to different isomeric products. The two primary types of elimination reactions are E1 and E2. Given that strong bases are typically employed, the E2 (bimolecular elimination) mechanism is most common for this substrate.

3.1. Reaction Pathway and Products:

The dehydrohalogenation of this compound can theoretically yield two primary products: 1-bromo-2-chloroethene and 2-bromo-1-chloroethene. The specific product distribution will depend on the relative acidity of the protons and the stability of the transition states leading to each product.

Caption: Possible dehydrohalogenation products of this compound.

Experimental Protocols

The following protocols are based on general procedures for dehydrohalogenation of vicinal dihalides and should be optimized for this compound.

4.1. Protocol 1: Dehydrobromination using Potassium Hydroxide (B78521) in Ethylene (B1197577) Glycol

This protocol is adapted from the dehydrobromination of 1,2-dibromo-1,2-diphenylethane (B1143902) and is expected to be effective for the dehydrohalogenation of this compound.[1]

Workflow:

Dehydrobromination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification A Combine Reactants: This compound, KOH, Ethylene Glycol B Heat to Reflux A->B C Monitor Reaction (e.g., by TLC or GC) B->C D Cool and Quench with Water C->D E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Purify by Distillation or Chromatography F->G

Caption: General workflow for dehydrobromination.

Materials:

  • This compound

  • Potassium hydroxide (KOH), solid

  • Ethylene glycol

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), potassium hydroxide (2.0-3.0 eq), and ethylene glycol.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., Thin Layer Chromatography or Gas Chromatography).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer with an appropriate organic solvent (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation or column chromatography.

4.2. Protocol 2: Dehydrohalogenation using Potassium tert-Butoxide

Potassium tert-butoxide is a strong, sterically hindered base that can favor the formation of the less substituted (Hofmann) alkene product.

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (B95107) (THF) or tert-butanol (B103910)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Organic solvent for extraction (e.g., diethyl ether)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Schlenk flask or a three-necked round-bottom flask

  • Inert gas supply (Nitrogen or Argon)

  • Syringes

Procedure:

  • Set up a flame-dried Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere.

  • Add anhydrous THF or tert-butanol to the flask via syringe.

  • Add potassium tert-butoxide (1.1-1.5 eq) to the solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture dropwise.

  • Allow the reaction to stir at 0 °C for a specified time, then warm to room temperature and continue stirring. Monitor the reaction progress.

  • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purify the product as described in Protocol 1.

Data Presentation

The following table provides a template for summarizing the quantitative data from the dehydrohalogenation reactions of this compound.

EntryBase (eq)SolventTemperature (°C)Time (h)Product(s)Yield (%)
1KOH (2.5)Ethylene GlycolReflux41-Bromo-2-chloroetheneData not available
2KOtBu (1.2)THF0 to RT6To be determinedData not available

Conclusion

The dehydrohalogenation of this compound presents a viable route to the synthesis of valuable vinyl halides. The experimental protocols provided herein, based on established methods for similar substrates, offer a solid starting point for researchers. It is crucial to perform these reactions with appropriate safety measures and to optimize the conditions to achieve the desired product with good selectivity and yield. Further experimental investigation is required to determine the specific outcomes of these reactions.

References

analytical methods for monitoring 1,2-Dibromo-1-chloroethane reactions

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the primary analytical techniques for monitoring reactions involving 1,2-Dibromo-1-chloroethane is provided in this application note. Detailed protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are included.

Gas Chromatography (GC)

Gas chromatography is a highly effective and widely used technique for the analysis of volatile and semi-volatile halogenated hydrocarbons like this compound. The separation is based on the compound's volatility and its interaction with the stationary phase of the GC column. Detection can be achieved using various detectors, with Electron Capture Detector (ECD) being particularly sensitive to halogenated compounds, and Mass Spectrometry (MS) providing definitive identification.

Application Note: GC-ECD for Quantitative Analysis

EPA methods 504.1 and 8011 describe the determination of related compounds like 1,2-dibromoethane (B42909) (EDB) in water samples using microextraction followed by GC-ECD analysis.[1][2] This approach is suitable for monitoring the disappearance of this compound or the appearance of volatile products in a reaction mixture. The high sensitivity of the ECD allows for the detection of trace amounts of the analyte. For confirmation of the analyte's identity, a second GC column with a different stationary phase or a GC-MS system can be utilized.[1]

Experimental Protocol: GC-ECD Analysis

This protocol is adapted from EPA Method 8011 for the analysis of this compound.[2]

1. Sample Preparation (Microextraction):

  • To a 35 mL sample vial, add 7 g of NaCl and shake to dissolve.

  • Add 2.0 mL of hexane (B92381) as the extraction solvent.

  • Shake the vial vigorously by hand for 1 minute to ensure thorough mixing of the aqueous and organic phases.

  • Allow the phases to separate.

  • Carefully transfer 0.5-1.0 mL of the upper hexane layer to an autosampler vial for GC injection.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent, equipped with a linearized electron capture detector.[3]

  • Column: DB-624 (30 m length, 0.53 mm ID, 3 µm film thickness) or equivalent.[4]

  • Injector Temperature: 220°C.[4]

  • Detector Temperature: 260°C.[4]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 5 minutes.

    • Ramp: Increase to 240°C at a rate of 20°C/min.

    • Hold at 240°C for 20 minutes.[4]

  • Carrier Gas: Nitrogen or Helium at a constant pressure of ~3.30 psi.[4]

  • Injection Volume: 2 µL.[2]

  • Split Ratio: 1:5.[4]

3. Data Analysis:

  • Create a calibration curve by analyzing a series of standards of known concentrations (e.g., 0.03 to 200 µg/L).[2]

  • Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve.

Quantitative Data Summary for Halogenated Hydrocarbon Analysis by GC
ParameterValueMethodReference
Method Detection Limit (MDL)0.01 µg/LGC-ECD[2]
Limit of Detection (LOD)3 ppm (3 µg/g)GC-FID[4]
Limit of Quantitation (LOQ)10 ppm (10 µg/g)GC-FID[4]
Working Concentration Range0.03 - 200 µg/LGC-ECD[1][2]
Recovery60% - 140%GC-ECD[2]

Workflow for GC Analysis of this compound

GC_Workflow GC Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Reaction Aliquot Extraction Liquid-Liquid Extraction (with Hexane) Sample->Extraction Separate Phase Separation Extraction->Separate Collect Collect Organic Layer Separate->Collect Inject Inject into GC Collect->Inject Separate_GC Chromatographic Separation (DB-624 Column) Inject->Separate_GC Detect Detection (ECD or MS) Separate_GC->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Peak Integration & Quantification Chromatogram->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the analysis of this compound using Gas Chromatography.

High-Performance Liquid Chromatography (HPLC)

HPLC can be an alternative for monitoring reactions of halogenated hydrocarbons, especially when dealing with less volatile products or when derivatization is employed. Reversed-phase HPLC (RP-HPLC) is a common mode used for separating compounds based on their hydrophobicity.

Application Note: HPLC for Reaction Monitoring

While GC is often preferred for volatile halogenated compounds, HPLC is advantageous for analyzing reaction mixtures that may contain non-volatile starting materials, reagents, or products. By monitoring the decrease in the peak area of this compound and the increase in the peak area of the product(s) over time, reaction kinetics can be determined. A UV detector is commonly used, and the choice of wavelength will depend on the chromophores present in the analytes.

Experimental Protocol: RP-HPLC Analysis

1. Sample Preparation:

  • Withdraw an aliquot from the reaction mixture.

  • Quench the reaction if necessary.

  • Dilute the sample with the mobile phase to a suitable concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. Instrumentation and Conditions:

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water. An isocratic or gradient elution can be developed depending on the separation needs.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

  • Detection: UV at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Identify the peaks corresponding to this compound and the reaction products based on their retention times, which are determined by analyzing standards.

  • Quantify the analytes by integrating the peak areas and using a calibration curve or an internal standard method.

Workflow for HPLC Analysis

HPLC_Workflow HPLC Analysis Workflow Sample Reaction Aliquot Dilute Dilute with Mobile Phase Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Analyze Data Analysis (Peak Integration) Detect->Analyze

Caption: General workflow for monitoring a reaction using HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for in-situ reaction monitoring and for the structural elucidation of reactants, intermediates, and products. Both ¹H and ¹³C NMR can provide valuable information.

Application Note: NMR for Structural Analysis and Reaction Kinetics

By acquiring NMR spectra at different time points during a reaction, the conversion of this compound to its products can be observed directly. The disappearance of signals corresponding to the starting material and the appearance of new signals for the product can be integrated to determine the relative concentrations and thus the reaction kinetics. Deuterated solvents are used for the analysis.

Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Withdraw an aliquot (e.g., 0.5 mL) from the reaction mixture.

  • Add the aliquot to an NMR tube.

  • Add a suitable deuterated solvent (e.g., CDCl₃).

  • If quantitative analysis is desired, add a known amount of an internal standard that does not react or have signals overlapping with the analytes.

2. Instrumentation and Data Acquisition:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Nuclei to Observe: ¹H and ¹³C.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or other appropriate deuterated solvent.

  • Data Acquisition: Acquire standard ¹H and ¹³C spectra. For kinetic studies, a series of ¹H spectra are typically acquired over time.

3. Data Analysis:

  • Assign the peaks in the spectra to the protons and carbons of this compound and its products.

  • For kinetic analysis, integrate the signals of a characteristic peak for the starting material and a characteristic peak for the product in the ¹H spectra at each time point.

  • Plot the relative integral values versus time to obtain the reaction profile.

Logical Diagram for NMR Reaction Monitoring

NMR_Logic Principle of NMR Reaction Monitoring cluster_reaction Reaction in Progress cluster_nmr NMR Spectra Over Time Reactant This compound (Signal A) Product Product (Signal B) Reactant->Product Reaction Time0 Time = 0 Integral(A) = 100% Integral(B) = 0% TimeT Time = t Integral(A) decreases Integral(B) increases TimeEnd Time = final Integral(A) = 0% Integral(B) = 100% Acquire Acquire NMR Spectrum at Time Points cluster_nmr cluster_nmr Acquire->cluster_nmr Plot Plot Integral vs. Time (Determine Kinetics) cluster_reaction cluster_reaction cluster_reaction->Acquire cluster_nmr->Plot

Caption: Logical diagram illustrating how NMR spectroscopy is used for reaction monitoring.

References

Application Note: GC-MS Analysis of Dehydrohalogenation Products of 1,2-Dibromo-1-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-Dibromo-1-chloroethane is a halogenated hydrocarbon of interest in synthetic chemistry. Its reaction pathways are crucial for understanding its potential applications and environmental fate. This application note details a robust methodology for the analysis of the reaction products of this compound following a dehydrohalogenation reaction, using Gas Chromatography-Mass Spectrometry (GC-MS). Dehydrohalogenation of vicinal dihalides is a fundamental reaction in organic chemistry, often leading to the formation of vinyl halides, which are valuable synthetic intermediates.

This document provides a comprehensive experimental protocol for a representative dehydrohalogenation reaction of this compound and the subsequent qualitative and quantitative analysis of the resulting product mixture by GC-MS. The methodology ensures high-resolution separation and definitive identification of the components.

Experimental Protocols

Dehydrohalogenation of this compound

This protocol describes a typical base-induced elimination reaction.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-butanol (B103910)

  • Dichloromethane (B109758) (DCM, HPLC grade)

  • Deionized water

  • Anhydrous sodium sulfate

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2.22 g (10 mmol) of this compound in 40 mL of anhydrous tert-butanol.

  • Add 1.35 g (12 mmol) of potassium tert-butoxide to the solution.

  • Heat the mixture to reflux (approximately 83°C) and maintain for 2 hours.

  • Monitor the reaction progress by withdrawing small aliquots periodically for GC-MS analysis.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the tert-butanol using a rotary evaporator.

  • To the residue, add 50 mL of deionized water and 50 mL of dichloromethane.

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Collect the organic (bottom) layer and wash it twice with 20 mL of deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent. The resulting solution contains the reaction products and is ready for GC-MS analysis.

GC-MS Analysis Protocol

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

Sample Preparation:

  • Dilute the reaction mixture solution 1:100 with dichloromethane in a 2 mL autosampler vial.

  • Cap the vial immediately to prevent the loss of volatile components.

GC-MS Conditions:

ParameterValue
GC System
ColumnDB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane)
Column Dimensions30 m x 0.25 mm ID, 1.4 µm film thickness
Injection ModeSplit (50:1)
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 40°C, hold for 3 min
Ramp 1: 10°C/min to 150°C
Ramp 2: 25°C/min to 240°C, hold for 2 min
MS System
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range35 - 300 amu
Scan ModeFull Scan
Transfer Line Temp.250°C
Ion Source Temp.230°C

Data Presentation

The dehydrohalogenation of this compound can result in the elimination of HBr or HCl, leading to a mixture of vinyl halide isomers. The expected major products are 1-bromo-2-chloroethene, 2-bromo-1-chloroethene, and 1-bromo-1-chloroethene. The following table summarizes the expected quantitative data for the starting material and potential products.

Table 1: Expected GC-MS Data for Reaction Components

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Retention Time (min)Key Mass Spectral Fragments (m/z)
This compoundC₂H₃Br₂Cl222.31~ 9.5141/143/145, 113/115, 61/63
(Z)-1-Bromo-2-chloroetheneC₂H₂BrCl141.39~ 6.8140/142/144, 105/107, 61
(E)-1-Bromo-2-chloroetheneC₂H₂BrCl141.39~ 7.1140/142/144, 105/107, 61
1-Bromo-1-chloroetheneC₂H₂BrCl141.39~ 7.5140/142/144, 105/107, 61

Note: Retention times are estimates and may vary depending on the specific instrument and conditions. Mass spectral fragments will show characteristic isotopic patterns for bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1).

Visualizations

Reaction and Analysis Workflow

The following diagram illustrates the logical workflow from the dehydrohalogenation reaction of this compound to the final GC-MS analysis.

Dehydrohalogenation_Workflow cluster_reaction Dehydrohalogenation Reaction cluster_workup Work-up Procedure cluster_analysis GC-MS Analysis reactant This compound + t-BuOK in t-BuOH reflux Reflux at 83°C for 2h reactant->reflux products Reaction Mixture (Vinyl Halide Products) reflux->products extraction Solvent Evaporation & Liquid-Liquid Extraction products->extraction drying Drying with Na₂SO₄ extraction->drying final_sample Final Product Solution in Dichloromethane drying->final_sample dilution Sample Dilution (1:100) final_sample->dilution injection GC Injection (1 µL) dilution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data_analysis Data Analysis (Identification & Quantification) detection->data_analysis

Caption: Workflow for the dehydrohalogenation and subsequent GC-MS analysis.

Application Notes and Protocols for 1H NMR Characterization of 1,2-Dibromo-1-chloroethane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of 1,2-Dibromo-1-chloroethane and its derivatives using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This powerful analytical technique is indispensable for the structural elucidation and purity assessment of halogenated hydrocarbons, which are important intermediates in organic synthesis and drug development.

Introduction

This compound and its analogues are halogenated aliphatic compounds whose structural characterization is crucial for understanding their reactivity and for quality control in their applications. ¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule, including the number of different types of protons, their electronic environment, and their proximity to other protons. This information is critical for confirming the identity and purity of synthesized compounds. Key parameters obtained from ¹H NMR spectra include chemical shifts (δ), which indicate the electronic environment of a proton, and coupling constants (J), which provide information about the connectivity of neighboring protons.

¹H NMR Data of Representative Halogenated Ethanes

The following table summarizes the ¹H NMR spectral data for several halogenated ethane (B1197151) derivatives. This data is essential for comparative analysis and for the identification of unknown derivatives of this compound. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants are given in Hertz (Hz).

Compound NameChemical StructureProton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
1,2-Dibromoethane (B42909)Br-CH₂-CH₂-Br-CH₂-3.65[1]SingletN/A
1-Bromo-2-chloroethaneBr-CH₂-CH₂-Cl-CH₂(Br)~3.7Triplet~6.5
-CH₂(Cl)~3.3Triplet~6.5
1,1,2-Trichloroethane (B165190)Cl₂CH-CH₂Cl-CH(Cl₂)5.77Triplet6.0
-CH₂(Cl)3.95[2][3]Doublet6.0[3]
1,1-DichloroethaneCH₃-CHCl₂-CH₃2.07Doublet6.0
-CH(Cl₂)5.92Quartet6.0
1,2-DichloroethaneCl-CH₂-CH₂-Cl-CH₂-3.73SingletN/A

Experimental Protocols

A standardized protocol is essential for obtaining high-quality and reproducible ¹H NMR spectra.

I. Sample Preparation

Proper sample preparation is critical to obtain a high-quality NMR spectrum.[4][5][6]

  • Sample Quantity : Weigh approximately 5-25 mg of the solid this compound derivative or use a similar amount of a liquid sample.[4][6]

  • Solvent Selection : Choose a suitable deuterated solvent that dissolves the compound. Deuterated chloroform (B151607) (CDCl₃) is a common choice for halogenated compounds.[5] The use of deuterated solvents prevents the large solvent signal from obscuring the signals from the sample.[5][7]

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Internal Standard : Tetramethylsilane (TMS) is typically added to the deuterated solvent by the manufacturer to serve as an internal reference for chemical shifts (δ = 0.0 ppm).[2]

  • Filtration : To remove any particulate matter, which can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[4][6]

  • Final Volume : Ensure the final volume of the sample in the NMR tube is sufficient to be within the detection region of the NMR probe, typically a height of about 4-5 cm.

  • Labeling : Clearly label the NMR tube with the sample identification.

II. NMR Instrument Setup and Data Acquisition

The following are general parameters for a typical NMR spectrometer. Instrument-specific parameters may need to be optimized.

  • Spectrometer : A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Locking and Shimming : Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment is typically sufficient for ¹H NMR.

    • Number of Scans : For a sufficient concentration, 8 to 16 scans are usually adequate.

    • Relaxation Delay : A delay of 1-2 seconds between pulses allows for the relaxation of the nuclei.

    • Acquisition Time : Typically 2-4 seconds.

    • Spectral Width : A spectral width of 10-15 ppm is generally sufficient to cover the expected chemical shift range for these compounds.

III. Data Processing
  • Fourier Transform : The acquired free induction decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing : The spectrum is phased to ensure that all peaks have a pure absorption lineshape.

  • Baseline Correction : A flat baseline is obtained by applying a baseline correction algorithm.

  • Integration : The relative areas under the peaks are integrated to determine the ratio of different types of protons in the molecule.[7]

  • Referencing : The chemical shift axis is referenced to the TMS signal at 0.0 ppm.

  • Peak Picking : The chemical shifts of the peaks are determined. For multiplets, the coupling constants are measured.

Visualizations

The following diagrams illustrate key aspects of the ¹H NMR characterization of this compound derivatives.

G Spin-Spin Coupling in 1,1,2-Trichloroethane cluster_molecule Cl₂CH(a)-CH₂(b)Cl cluster_spectrum ¹H NMR Spectrum Ha H(a) Signal_a Triplet (t) δ = 5.77 ppm Ha->Signal_a gives signal at Signal_b Doublet (d) δ = 3.95 ppm Ha->Signal_b splits H(b) (n+1=2, doublet) Hb H(b) Hb->Signal_a splits H(a) (n+1=3, triplet) Hb->Signal_b gives signal at

Caption: Spin-spin coupling diagram for 1,1,2-Trichloroethane.

G Experimental Workflow for ¹H NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample (5-25 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Load Load Sample into Spectrometer Filter->Load LockShim Lock and Shim Load->LockShim Acquire Acquire FID LockShim->Acquire FT Fourier Transform Acquire->FT PhaseBaseline Phase and Baseline Correction FT->PhaseBaseline IntegrateReference Integrate and Reference PhaseBaseline->IntegrateReference Analyze Analyze Spectrum (δ, J, multiplicity) IntegrateReference->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Dibromo-1-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2-Dibromo-1-chloroethane. This resource is designed for researchers, scientists, and drug development professionals to assist in improving the yield and purity of this important halogenated hydrocarbon. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the electrophilic addition of bromine to vinyl chloride.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Impure Reactants: Impurities in vinyl chloride or bromine can inhibit the reaction.- Ensure the use of high-purity vinyl chloride and bromine. If necessary, purify the reactants before use.
2. Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to low conversion.- Monitor the reaction progress using techniques like GC-MS. - Ensure the reaction is allowed to proceed for a sufficient duration. - Optimize the reaction temperature; electrophilic bromination is often exothermic and may require cooling to prevent side reactions.
3. Loss of Volatile Reactant: Vinyl chloride is a gas at room temperature and can escape if the reaction setup is not properly sealed.- Use a closed reaction system with a condenser to minimize the loss of vinyl chloride.
Presence of Significant Byproducts 1. Polymerization of Vinyl Chloride: Vinyl chloride can readily polymerize, especially in the presence of light or radical initiators.- Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture. - Conduct the reaction in the dark or in a vessel protected from light.
2. Formation of Isomeric Byproducts: The formation of 1,1-dibromo-1-chloroethane is a possible side reaction.- Control the reaction temperature, as lower temperatures generally favor the desired 1,2-addition product. - The choice of solvent can influence regioselectivity; non-polar solvents are typically used.
3. Over-bromination: Excess bromine can lead to the formation of polybrominated alkanes.- Carefully control the stoichiometry of the reactants. A slight excess of the alkene (vinyl chloride) can help minimize over-bromination.
Difficulty in Product Purification 1. Close Boiling Points of Product and Byproducts: Isomeric byproducts may have boiling points close to that of this compound, making separation by simple distillation difficult.- Employ fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) to achieve better separation.[1] - Optimize the distillation rate; a slow and steady rate provides better separation.[1]
2. Thermal Decomposition: The product may be sensitive to high temperatures, leading to decomposition during distillation.- Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress on the compound.
Discoloration of the Product 1. Presence of Residual Bromine: A yellow or brown tint in the final product often indicates the presence of unreacted bromine.- Wash the crude product with a dilute solution of a reducing agent, such as sodium thiosulfate (B1220275), to quench any remaining bromine.
2. Impurities from Starting Materials or Side Reactions: Other colored impurities may be present.- Purify the product using fractional distillation or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common method is the electrophilic addition of bromine (Br₂) to vinyl chloride (CH₂=CHCl). In this reaction, the double bond of vinyl chloride attacks the bromine molecule, leading to the formation of a bromonium ion intermediate, which is then attacked by the bromide ion to yield the final product.

Q2: What are the expected major byproducts in this synthesis?

A2: The primary byproducts can include the isomeric 1,1-dibromo-1-chloroethane, polybrominated compounds if an excess of bromine is used, and polymers of vinyl chloride.

Q3: How can I prevent the polymerization of vinyl chloride during the reaction?

A3: Polymerization can be minimized by adding a suitable inhibitor, such as hydroquinone (B1673460) or other phenolic compounds, to the reaction mixture. It is also advisable to carry out the reaction in the absence of light, which can initiate polymerization.

Q4: What is the role of a Lewis acid in this reaction?

A4: While not always necessary for the bromination of reactive alkenes, a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) can be used to polarize the bromine molecule, making it a more potent electrophile. This can increase the reaction rate, but may also lead to an increase in side reactions if not carefully controlled.

Q5: What is the best method for purifying the final product?

A5: Fractional distillation is the most common method for purifying this compound.[1] Due to the potential for closely boiling isomers, a fractionating column with a high number of theoretical plates is recommended for effective separation.[1] Vacuum distillation can be employed to prevent thermal decomposition of the product.

Q6: How can I confirm the identity and purity of my synthesized this compound?

A6: The identity and purity of the product can be determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. GC analysis will help in quantifying the purity and identifying any byproducts.[2][3][4]

Q7: What are the key safety precautions to consider during this synthesis?

A7: Both vinyl chloride and bromine are hazardous materials and should be handled with extreme care in a well-ventilated fume hood.[5][6][7] Vinyl chloride is a flammable gas and a known carcinogen.[6][7] Bromine is highly corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[5][8]

Quantitative Data

The following table summarizes the physical properties of the target compound and a potential major byproduct, which is essential for planning the purification process.

Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL)
This compoundC₂H₃Br₂Cl222.31~163[9]~2.268[9]
1,1-Dibromo-1-chloroethaneC₂H₃Br₂Cl222.31~124~2.134

Experimental Protocols

Adapted Protocol for the Synthesis of this compound

Disclaimer: This is an adapted protocol based on the general principles of electrophilic bromination of vinyl halides. Researchers should first conduct a thorough risk assessment and small-scale trial.

Materials:

  • Vinyl chloride (gas)

  • Bromine

  • Anhydrous dichloromethane (B109758) (or another suitable inert solvent)

  • Polymerization inhibitor (e.g., hydroquinone)

  • 5% Sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Gas inlet tube

  • Condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Fractional distillation apparatus

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, a dropping funnel, and a condenser topped with a drying tube. The entire setup should be in a well-ventilated fume hood.

  • Reaction Mixture Preparation: To the flask, add anhydrous dichloromethane and a small amount of a polymerization inhibitor. Cool the flask in an ice bath to 0-5 °C.

  • Introduction of Vinyl Chloride: Slowly bubble a known mass of vinyl chloride gas through the cooled solvent. The mass can be determined by weighing the cylinder before and after delivery.

  • Addition of Bromine: While maintaining the temperature at 0-5 °C, add a stoichiometric amount of bromine dissolved in a small amount of anhydrous dichloromethane dropwise from the dropping funnel with vigorous stirring. The characteristic red-brown color of bromine should disappear as it reacts.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours, or until the bromine color no longer fades.

  • Work-up:

    • Slowly add 5% sodium thiosulfate solution to quench any unreacted bromine.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent by simple distillation or rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis Vinyl Chloride Vinyl Chloride Bromonium Ion Intermediate Bromonium Ion Intermediate Vinyl Chloride->Bromonium Ion Intermediate + Br2 Bromine Bromine Bromine->Bromonium Ion Intermediate This compound This compound Bromonium Ion Intermediate->this compound + Br-

Caption: Electrophilic addition of bromine to vinyl chloride.

Experimental_Workflow General Experimental Workflow cluster_0 Synthesis cluster_1 Work-up cluster_2 Purification & Analysis A Reactant Preparation (Vinyl Chloride, Bromine, Solvent) B Reaction (0-5 °C) A->B C Quenching (Na2S2O3) B->C D Washing (NaHCO3, Brine) C->D E Drying (MgSO4) D->E F Solvent Removal E->F G Fractional Distillation F->G H Analysis (GC-MS, NMR) G->H

Caption: A typical workflow for synthesis and purification.

Troubleshooting_Tree Troubleshooting Decision Tree A Low Yield? B Check Reactant Purity A->B Yes C Optimize Reaction Time/Temp A->C Yes D Ensure Closed System A->D Yes E Byproducts Present? A->E No F Add Polymerization Inhibitor E->F Polymer? G Control Temperature & Stoichiometry E->G Isomers? H Use Fractional Distillation E->H Purification Issue?

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Halogenation of Ethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting halogenation of ethane (B1197151) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the free-radical halogenation of ethane?

A1: The most common side reactions include:

  • Polyhalogenation: The desired mono-halogenated product (e.g., chloroethane) can undergo further halogenation to form di-, tri-, and even up to hexa-halogenated ethanes.[1][2] This is often the most significant side reaction, leading to a mixture of products.

  • Termination Byproducts: The radical chain reaction is terminated by the combination of two radicals. When two ethyl radicals combine, they form butane (B89635) (C4H10), an undesired byproduct.[3]

  • Dehydrochlorination: At elevated temperatures (typically above 300°C), chlorinated ethanes can eliminate a molecule of hydrogen chloride (HCl) to form ethylene (B1197577) and other unsaturated byproducts.[4]

Q2: How can I control the extent of polyhalogenation in my experiment?

A2: The key to minimizing polyhalogenation is to control the reactant concentrations. Using a high molar ratio of ethane to the halogen (e.g., Cl₂ or Br₂) will increase the probability that a halogen radical collides with an ethane molecule rather than an already halogenated ethane molecule.[1][5] This statistical control favors the formation of the mono-halogenated product.

Q3: Why is bromination generally more selective than chlorination for producing a mono-halogenated product?

A3: Bromination is inherently more selective than chlorination due to the difference in the reactivity of bromine and chlorine radicals.[6] The hydrogen abstraction step by a bromine radical is endothermic and has a higher activation energy, making it more sensitive to the stability of the resulting alkyl radical. A chlorine radical is more reactive and less discriminating, leading to a product mixture that is more statistically determined.[7]

Q4: What is the expected distribution of dichloroethane isomers during the chlorination of ethane?

A4: In the gas-phase chlorination of chloroethane, the formation of 1,1-dichloroethane (B41102) is typically favored over 1,2-dichloroethane (B1671644). Experimental data shows that the ratio of 1,1-dichloroethane to 1,2-dichloroethane is consistently around 2:1, regardless of the chlorine concentration.[4] This is because the abstraction of a hydrogen atom from the carbon already bearing a chlorine atom is kinetically and thermodynamically favored.[6]

Q5: What is the role of UV light or heat in the halogenation of ethane?

A5: UV light or heat is required for the initiation step of the free-radical chain reaction.[5] The energy supplied cleaves the relatively weak halogen-halogen bond (e.g., Cl-Cl or Br-Br) homolytically, generating two halogen radicals. These radicals then propagate the chain reaction. Without this initial energy input, the reaction will not proceed at a significant rate.

Troubleshooting Guide

This guide addresses common problems encountered during the halogenation of ethane.

Problem Potential Cause(s) Recommended Solution(s)
Low yield of mono-halogenated ethane 1. Incorrect reactant ratio: The halogen-to-ethane ratio is too high, favoring polyhalogenation.[1] 2. Reaction time is too long: Extended reaction times can lead to further substitution reactions.1. Increase the molar ratio of ethane to halogen. A large excess of ethane will statistically favor mono-substitution. 2. Monitor the reaction progress using techniques like Gas Chromatography (GC) and stop the reaction once the desired conversion is achieved.
High percentage of polyhalogenated byproducts 1. Inadequate mixing: Poor mixing can create localized areas of high halogen concentration. 2. High reaction temperature: Can sometimes increase the rate of subsequent halogenation steps.1. Ensure vigorous and efficient stirring of the reaction mixture. 2. Optimize the reaction temperature. While initiation requires energy, excessive heat may not be necessary for propagation and can promote side reactions.
Formation of unexpected byproducts (e.g., butane, ethylene) 1. Butane formation: Occurs during the termination step when two ethyl radicals combine.[3] 2. Ethylene formation: Results from dehydrochlorination of chloroethane, especially at higher temperatures.[4]1. This is an inherent byproduct of the radical mechanism. Its formation can be minimized by keeping the concentration of ethyl radicals low, for instance, by controlling the initiation rate. 2. Lower the reaction temperature to below the threshold for significant dehydrochlorination (generally below 300°C for chlorination).
Reaction fails to initiate or proceeds very slowly 1. Insufficient energy input: The UV lamp is not powerful enough, or the temperature is too low to cleave the halogen-halogen bond.[5] 2. Presence of radical inhibitors: Oxygen is a known inhibitor of radical chain reactions.1. Ensure the UV source is functioning correctly and is of the appropriate wavelength. If using heat, ensure the temperature is sufficient for initiation. 2. Degas the solvent and reactants and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data

The following table summarizes the product distribution for the dichlorination of ethane under typical gas-phase conditions.

Reactant Product Typical Product Ratio Conditions
Chloroethane + Cl₂1,1-Dichloroethane~2Gas-phase reaction, varying temperatures and Cl₂ concentrations.[4]
1,2-Dichloroethane1

Experimental Protocols

General Protocol for Gas-Phase Chlorination of Ethane

This protocol describes a general laboratory setup for the gas-phase chlorination of ethane. Safety Note: This experiment involves hazardous gases and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[8][9]

Materials:

  • Ethane gas

  • Chlorine gas

  • Nitrogen gas (for inerting and as a carrier gas)

  • Quartz tube reactor

  • Tube furnace

  • Mass flow controllers

  • Gas mixing unit

  • Condenser/cold trap

  • Gas chromatograph (GC) for analysis

Procedure:

  • System Setup: Assemble the quartz tube reactor within the tube furnace. Connect the gas cylinders (ethane, chlorine, nitrogen) to the reactor via mass flow controllers and a gas mixing unit. The outlet of the reactor should be connected to a condenser or cold trap to collect the products, followed by a system to neutralize unreacted chlorine and HCl.

  • Inerting the System: Purge the entire system with nitrogen gas to remove any oxygen, which can inhibit the radical reaction.

  • Setting Reaction Conditions: Heat the furnace to the desired reaction temperature (e.g., 200-400°C).[4]

  • Initiating the Reaction: Set the mass flow controllers to achieve the desired molar ratio of ethane to chlorine (a high ethane-to-chlorine ratio is recommended to favor monochlorination). Introduce the gas mixture into the heated reactor. The reaction is initiated by thermal energy.

  • Product Collection: The reaction mixture exiting the reactor is passed through a condenser or cold trap (e.g., cooled with dry ice/acetone) to liquefy the chlorinated ethane products.

  • Analysis: The collected liquid products can be analyzed by Gas Chromatography (GC) to determine the product distribution.

  • Shutdown: Once the experiment is complete, stop the flow of ethane and chlorine and purge the system with nitrogen until it has cooled to room temperature.

Visualizations

Troubleshooting_Halogenation Problem Problem LowYield Low Yield of Mono-halogenated Product Problem->LowYield HighPoly High Percentage of Polyhalogenated Byproducts Problem->HighPoly UnexpectedByproducts Unexpected Byproducts (Butane, Ethylene) Problem->UnexpectedByproducts NoInitiation Reaction Fails to Initiate Problem->NoInitiation Cause Potential Cause LowYield->Cause WrongRatio Incorrect Reactant Ratio LowYield->WrongRatio LongTime Reaction Time Too Long LowYield->LongTime HighPoly->Cause HighPoly->WrongRatio PoorMixing Inadequate Mixing HighPoly->PoorMixing HighTemp High Reaction Temperature HighPoly->HighTemp UnexpectedByproducts->Cause Termination Radical Termination UnexpectedByproducts->Termination Dehydro Dehydrohalogenation UnexpectedByproducts->Dehydro NoInitiation->Cause LowEnergy Insufficient Energy Input NoInitiation->LowEnergy Inhibitors Presence of Inhibitors NoInitiation->Inhibitors Solution Solution Cause->Solution IncreaseEthane Increase Ethane:Halogen Ratio WrongRatio->IncreaseEthane MonitorReaction Monitor Reaction Progress (GC) LongTime->MonitorReaction VigorousStirring Ensure Vigorous Stirring PoorMixing->VigorousStirring OptimizeTemp Optimize Temperature HighTemp->OptimizeTemp ControlInitiation Control Initiation Rate Termination->ControlInitiation LowerTemp Lower Reaction Temperature Dehydro->LowerTemp CheckEnergySource Check UV Lamp/Heater LowEnergy->CheckEnergySource InertAtmosphere Use Inert Atmosphere (N2, Ar) Inhibitors->InertAtmosphere

Caption: Troubleshooting logic for side reactions in ethane halogenation.

Halogenation_Pathways cluster_initiation Initiation cluster_propagation Propagation cluster_side_reactions Side Reactions Ethane Ethane (CH3CH3) EthylRadical Ethyl Radical (CH3CH2•) Ethane->EthylRadical + X• Halogen Halogen (X2) HalogenRadical Halogen Radical (X•) Halogen->HalogenRadical UV Light / Heat MonoHalo Mono-halogenated Ethane (CH3CH2X) DiHalo Di-halogenated Ethane (C2H4X2) MonoHalo->DiHalo + X•, +X2 (Polychlorination) Ethylene Ethylene (C2H4) MonoHalo->Ethylene - HX (Dehydrohalogenation) PolyHalo Further Poly-halogenated Ethanes (C2H(6-n)Xn) DiHalo->PolyHalo Butane Butane (C4H10) EthylRadical->MonoHalo + X2 EthylRadical->Butane + CH3CH2• (Termination)

References

Technical Support Center: Purification of 1,2-Dibromo-1-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,2-Dibromo-1-chloroethane from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities in this compound preparations include isomeric dibromo-chloroethanes, trihalogenated ethanes, and partially halogenated ethylenes.[1] The formation of these byproducts is often a result of the specific synthetic route employed.

Q2: What are the primary methods for purifying crude this compound?

A2: The two primary purification techniques are fractional distillation and chromatographic separation.[1] Fractional distillation is effective for separating compounds with different boiling points, while chromatography offers higher resolution for complex mixtures or when high purity is required.[1]

Q3: When is fractional distillation the preferred method of purification?

A3: Fractional distillation is ideal for separating liquids with boiling points that differ by less than 70°C.[2] It is a suitable method when dealing with thermally stable compounds and when the impurities have sufficiently different volatilities from the desired product.

Q4: What are the advantages of using column chromatography for purification?

A4: Column chromatography provides superior separation for complex mixtures, especially when impurities have boiling points very close to that of this compound.[1] It is also the method of choice for removing non-volatile impurities.

Q5: How can I confirm the purity and identity of the purified this compound?

A5: The purity of the final product can be assessed using Gas Chromatography (GC). The identity can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Troubleshooting Guides

Fractional Distillation Issues
Problem Possible Cause Solution
Poor Separation of Product and Impurities The boiling points of the components are too close for the distillation column's efficiency.- Increase the length or packing efficiency of the fractionating column.- Perform the distillation under reduced pressure to increase the difference in boiling points.- Consider an alternative purification method like column chromatography.
Product Co-distills with an Impurity Formation of an azeotrope or very similar boiling points.- Alter the distillation pressure.- If an azeotrope is suspected, consider a different purification technique or a chemical drying step if water is part of the azeotrope.
No Condensation in the Condenser The heating mantle is not hot enough, or there is a leak in the system.- Gradually increase the temperature of the heating mantle.- Check all joints and connections for leaks.
Bumping or Uncontrolled Boiling The liquid is being heated too quickly or unevenly.- Add boiling chips or a magnetic stir bar to the distillation flask.- Ensure the heating mantle is appropriately sized for the flask and that heating is gradual.
Product Decomposes During Distillation The distillation temperature is too high.- Perform the distillation under vacuum to lower the boiling point.- Ensure the heating mantle temperature is not set excessively high.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Bands The solvent system (mobile phase) is not optimized.- Perform Thin Layer Chromatography (TLC) with various solvent systems to find the optimal mobile phase for separation.- A common mobile phase for halogenated compounds is a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate).
Compound is Stuck on the Column The mobile phase is not polar enough to elute the compound.- Gradually increase the polarity of the mobile phase (gradient elution).
Cracking or Channeling of the Stationary Phase The column was not packed properly.- Ensure the stationary phase (e.g., silica (B1680970) gel) is packed uniformly as a slurry and is not allowed to run dry.
Low Recovery of the Product The compound may be unstable on the stationary phase or irreversibly adsorbed.- Consider using a different stationary phase, such as alumina.- If using silica gel, it can be deactivated by adding a small amount of triethylamine (B128534) to the mobile phase for sensitive compounds.

Quantitative Data

Physical Properties of this compound and Common Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₂H₃Br₂Cl222.31163
1,1-Dibromo-1-chloroethaneC₂H₃Br₂Cl222.31~153-155
DibromochloromethaneCHBr₂Cl208.28120-125[3][4]
Bromoform (Tribromomethane)CHBr₃252.73149.1[3]
1,2-DichloroethaneC₂H₄Cl₂98.9683.5

Experimental Protocols

Fractional Distillation of this compound

Objective: To purify this compound from a reaction mixture containing impurities with different boiling points.

Materials:

  • Crude this compound mixture

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed with Raschig rings)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips or magnetic stirrer

  • Vacuum adapter and vacuum source (optional)

Procedure:

  • Add the crude this compound mixture and boiling chips to the round-bottom flask.

  • Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head.

  • Begin circulating cold water through the condenser.

  • Gradually heat the mixture using the heating mantle.

  • Observe the temperature and collect the fraction that distills over at the boiling point of this compound (approximately 163°C at atmospheric pressure).

  • If separating from higher boiling impurities, the product will be the distillate. If separating from lower boiling impurities, discard the initial lower-boiling fraction and then collect the product.

  • For heat-sensitive mixtures or to improve separation from close-boiling impurities, perform the distillation under reduced pressure.

Column Chromatography of this compound

Objective: To purify this compound from a complex mixture or from impurities with similar boiling points.

Materials:

  • Crude this compound mixture

  • Chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Sand

  • Mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Select a Solvent System: Use TLC to determine an appropriate mobile phase. A good starting point is a 95:5 mixture of hexane:ethyl acetate. The ideal solvent system should give the product a retention factor (Rf) of 0.2-0.4.

  • Pack the Column: Prepare a slurry of silica gel in the mobile phase and carefully pour it into the column. Allow it to settle, ensuring there are no air bubbles. Add a thin layer of sand on top.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.

  • Elute the Column: Add the mobile phase to the column and begin collecting fractions.

  • Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolate the Product: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

PurificationWorkflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Chromatography Column Chromatography Crude->Chromatography Analysis Purity & Identity Analysis (GC, NMR, IR, MS) Distillation->Analysis Chromatography->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: General workflow for the purification of this compound.

TroubleshootingLogic Start Impure Product After Initial Purification CheckPurity Analyze by GC Start->CheckPurity ImpurityType Identify Impurity by MS CheckPurity->ImpurityType Purity < 98% Volatile Volatile Impurity ImpurityType->Volatile Different m/z NonVolatile Non-Volatile Impurity ImpurityType->NonVolatile Residue in GC inlet Redistill Re-distill with a More Efficient Column or Under Vacuum Volatile->Redistill Column Perform Column Chromatography NonVolatile->Column

Caption: A logical troubleshooting workflow for purifying this compound.

References

Technical Support Center: Managing Stereoselectivity in 1,2-Dibromo-1-chloroethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stereoselective synthesis and reactions of 1,2-Dibromo-1-chloroethane.

Frequently Asked Questions (FAQs)

Q1: What are the primary stereoisomers of this compound?

A1: this compound has two chiral centers, at C1 and C2. This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers are a pair of enantiomers, as are the (1R,2S) and (1S,2R) isomers. These pairs of enantiomers are diastereomers of each other.

Q2: What are the main synthetic routes to achieving stereoselectivity in the formation of this compound?

A2: The primary method for synthesizing vicinal dihalides like this compound with stereocontrol is through the halogenation of an alkene. For this compound, the starting material would be a chloroethene. The stereoselectivity of the addition of bromine across the double bond is key. Electrophilic addition of bromine typically proceeds through a bromonium ion intermediate, leading to anti-addition of the bromine atoms. The stereochemistry of the starting alkene (E or Z) will dictate the diastereomeric outcome of the product. Additionally, the use of chiral catalysts can promote the formation of a single enantiomer.

Q3: How can I influence the diastereomeric ratio (d.r.) in the synthesis of this compound?

A3: The diastereomeric ratio is primarily controlled by the geometry of the starting alkene and the reaction mechanism.

  • Alkene Geometry: The use of a pure E or Z isomer of the starting chloroalkene is crucial. The anti-addition of bromine to an (E)-alkene will yield a different diastereomer than addition to a (Z)-alkene.

  • Reaction Conditions: Factors such as solvent, temperature, and the presence of additives can influence the stability of intermediates and transition states, thereby affecting the diastereomeric ratio.

  • Catalyst Choice: For catalyst-controlled reactions, the structure of the chiral ligand can direct the approach of the electrophile, leading to high diastereoselectivity.

Q4: Can radical halogenation be used for stereoselective synthesis of this compound?

A4: Radical halogenation is generally less stereoselective for creating new chiral centers.[1] If the reaction creates a new chiral center where none existed before, it typically results in a racemic mixture because the planar radical intermediate can be attacked from either face with equal probability.[1] If the starting material already contains a chiral center that is not involved in the reaction, radical halogenation at a different site will lead to a mixture of diastereomers, and the ratio may not be 1:1 due to steric hindrance from the existing chiral center.[1]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in Alkene Bromination

Possible Cause Troubleshooting Step
Impure starting alkene (mixture of E/Z isomers).Purify the starting alkene to ensure you begin with a single geometric isomer.
Non-stereospecific reaction pathway is competing.Lower the reaction temperature to favor the more ordered transition state of the desired pathway. Ensure the exclusion of radical initiators (light, peroxides) if a radical pathway is a possible side reaction.
Loss of stereochemistry after formation.Be aware that vicinal dibromides can undergo racemization at elevated temperatures through a dyotropic rearrangement.[2] Avoid excessive heating during workup and purification.[2]

Issue 2: Low Enantiomeric Excess (e.e.) in Asymmetric Catalysis

Possible Cause Troubleshooting Step
Inactive or poisoned catalyst.Ensure the catalyst is handled under appropriate inert conditions if it is air or moisture sensitive. Purify reagents and solvents to remove any potential catalyst poisons.
Incorrect catalyst loading.Optimize the catalyst loading. Too little may result in a slow or incomplete reaction, while too much can sometimes lead to side reactions or be economically unfeasible.
Suboptimal reaction temperature.Vary the reaction temperature. Lower temperatures often lead to higher enantioselectivity, but at the cost of reaction rate.
Poor ligand-substrate interaction.Screen a library of chiral ligands to find the best match for your specific substrate. The steric and electronic properties of the ligand are critical for effective stereochemical induction.[3]

Issue 3: Competing Elimination Reactions

Possible Cause Troubleshooting Step
Presence of a strong base.If the goal is the vicinal dihalide, ensure the reaction conditions are not basic. If a basic workup is required, use mild bases and low temperatures.
High reaction temperatures.Elimination reactions are often favored at higher temperatures. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Sterically hindered substrate.If the substrate is sterically hindered, elimination may become more competitive with addition. Consider using a less hindered starting material if possible.

Data Presentation

Table 1: Expected Stereochemical Outcomes in Alkene Halogenation

Starting Alkene Geometry Reaction Type Typical Stereochemical Outcome Expected Product(s)
trans (E)-alkeneElectrophilic Addition (e.g., Br₂)anti-additionRacemic mixture of enantiomers
cis (Z)-alkeneElectrophilic Addition (e.g., Br₂)anti-additionMeso compound (if applicable) or a different pair of enantiomers
Prochiral AlkeneAsymmetric DihalogenationEnantioselectiveOne enantiomer in excess

Table 2: Influence of Catalyst on Enantioselectivity in Vicinal Dihalogenation of Allyl Amides

Note: This data is for a model system and illustrates the principle of catalyst-controlled enantioselectivity. Similar optimization would be required for the synthesis of this compound.

Catalyst/Ligand Halogen Source Solvent Temperature (°C) Enantiomeric Excess (e.e.)
Chiral Phosphoric Acid ANBS/KBrCH₂Cl₂-2092%
Chiral Phosphoric Acid BNBS/KBrToluene-4085%
(DHQD)₂PHALArICl₂CH₂Cl₂078%

Experimental Protocols

Protocol 1: Diastereoselective Bromination of a Chloroalkene

This protocol is a general procedure for the diastereoselective bromination of a chloroalkene to produce this compound derivatives.

Materials:

Procedure:

  • Dissolve the chloroalkene (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of bromine (1.05 eq) in dichloromethane.

  • Add the bromine solution dropwise to the stirred alkene solution over 30 minutes. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated sodium thiosulfate solution to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound derivative.

  • Purify the product by column chromatography or distillation as appropriate.

  • Characterize the product and determine the diastereomeric ratio using NMR spectroscopy or GC-MS.

Mandatory Visualizations

stereoselective_halogenation cluster_electrophilic Electrophilic Addition Pathway cluster_radical Radical Halogenation Pathway Alkene Alkene (E or Z isomer) Halonium Halonium Ion Intermediate Alkene->Halonium + X₂ Product Vicinal Dihalide (anti-addition product) Halonium->Product + X⁻ (backside attack) Alkane Alkane Radical Trigonal Planar Radical Intermediate Alkane->Radical + X• (H abstraction) Racemic Racemic Mixture of Haloalkanes Radical->Racemic + X₂ (attack from either face)

Caption: Pathways for halogenation reactions leading to different stereochemical outcomes.

troubleshooting_workflow Start Start: Poor Stereoselectivity Observed CheckIsomers Check Purity of Starting Alkene Start->CheckIsomers PurifyAlkene Purify Alkene (e.g., distillation, chromatography) CheckIsomers->PurifyAlkene No CheckTemp Reaction Temperature Optimized? CheckIsomers->CheckTemp Yes PurifyAlkene->CheckTemp LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp No CheckCatalyst Asymmetric Catalysis Used? CheckTemp->CheckCatalyst Yes LowerTemp->CheckCatalyst ScreenLigands Screen Chiral Ligands CheckCatalyst->ScreenLigands Yes CheckRacemization Possibility of Product Racemization? CheckCatalyst->CheckRacemization No ScreenLigands->CheckRacemization AvoidHeat Avoid High Temperatures during Workup/Purification CheckRacemization->AvoidHeat Yes End Improved Stereoselectivity CheckRacemization->End No AvoidHeat->End

References

Technical Support Center: Solvent Effects on the Reactivity of 1,2-Dibromo-1-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the reactivity of 1,2-Dibromo-1-chloroethane. It provides troubleshooting advice and answers to frequently asked questions regarding the profound influence of solvent choice on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

This compound typically undergoes competitive substitution (SN2) and elimination (E2) reactions. The choice of solvent, nucleophile/base, and temperature are critical factors that determine the predominant pathway. Due to the presence of adjacent halogens, dehalogenation to form an alkene is also a common reaction pathway, particularly with reducing agents like zinc.

Q2: How does the choice of a polar protic versus a polar aprotic solvent affect the reaction rate and product distribution?

The choice between a polar protic and a polar aprotic solvent has a significant impact on the reactivity of this compound.

  • Polar Protic Solvents (e.g., water, ethanol (B145695), methanol): These solvents can form hydrogen bonds with nucleophiles, creating a "solvent cage" around them. This solvation stabilizes the nucleophile, reducing its reactivity and slowing down SN2 reactions.[1] However, polar protic solvents are effective at stabilizing the transition states of E1 and SN1 reactions, should a carbocation intermediate be formed. For E2 reactions, while the base is solvated, it can still readily abstract a proton.[2]

  • Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile): These solvents are polar enough to dissolve the reactants but do not form hydrogen bonds with the nucleophile.[3] This leaves the nucleophile "naked" and highly reactive, leading to a significant increase in the rate of SN2 reactions.[1][3] Consequently, SN2 reactions are much faster in polar aprotic solvents.[3]

Q3: Why am I observing a mixture of substitution and elimination products?

It is very common to obtain a mixture of products because the roles of nucleophiles and bases are often interchangeable.[4] Many strong nucleophiles are also strong bases, leading to competition between SN2 and E2 pathways. The reaction conditions you employ will tip the balance. For instance, using a sterically hindered base will favor elimination. Higher temperatures also generally favor elimination over substitution.

Q4: Can I selectively achieve elimination over substitution?

Yes, favoring elimination is achievable by carefully selecting your reaction conditions. To promote the E2 pathway, consider the following:

  • Use a Strong, Sterically Hindered Base: A bulky base such as potassium tert-butoxide (t-BuOK) will have difficulty accessing the carbon atom for a substitution reaction but can easily abstract a proton from the periphery of the molecule, favoring elimination.

  • Increase the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are favored at elevated temperatures.

  • Solvent Choice: While polar aprotic solvents accelerate SN2, a strong base in any solvent can still lead to significant elimination. Using the conjugate alcohol of the alkoxide base (e.g., ethanol for ethoxide) is a common practice for E2 reactions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no reactivity 1. The nucleophile is too weak. 2. The nucleophile is being deactivated by a protic solvent. 3. The temperature is too low.1. Choose a stronger nucleophile. 2. Switch to a polar aprotic solvent like DMSO or DMF to enhance nucleophilicity. 3. Increase the reaction temperature.
Predominance of undesired substitution product 1. The base is not sterically hindered. 2. The reaction temperature is too low. 3. A polar aprotic solvent is favoring the SN2 pathway.1. Use a bulky base like potassium tert-butoxide. 2. Increase the reaction temperature. 3. Consider a polar protic solvent if using a strong, non-hindered base to slightly disfavor SN2.
Formation of multiple elimination isomers This compound can undergo dehydrohalogenation involving either the bromine or chlorine atom, potentially leading to different alkene products.Use a base/solvent system known to favor the elimination of a specific halogen (debromination is typically easier). Characterize the product mixture using GC-MS or NMR to identify the isomers.
Reaction yields are inconsistent 1. Water or other protic impurities in the solvent. 2. Variable quality of reagents. 3. Reaction time is not optimized.1. Use anhydrous solvents. 2. Use freshly purified reagents. 3. Monitor the reaction progress using TLC or GC to determine the optimal reaction time.

Data Presentation

SolventSolvent TypeRelative Rate of SN2Relative Rate of E2Product Ratio (SN2:E2)
MethanolPolar Protic1515:85
EthanolPolar Protic0.5314:86
DMSOPolar Aprotic10005095:5
AcetonePolar Aprotic5002096:4

Experimental Protocols

Protocol 1: Dehydrohalogenation of a Vicinal Dihalide (Adapted for this compound)

This protocol describes a general procedure for the elimination reaction of a vicinal dihalide using a strong base.

Materials:

  • This compound

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (95%)

  • Round bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a 100 mL round bottom flask, add 2.22 g of this compound.

  • Add 1.12 g of solid potassium hydroxide (KOH). Caution: KOH is caustic and should be handled with appropriate personal protective equipment.

  • Add 20 mL of 95% ethanol to the flask along with a magnetic stir bar.

  • Assemble a reflux apparatus and heat the mixture to a gentle reflux using a heating mantle.

  • Allow the reaction to reflux for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, pour the reaction mixture into 50 mL of water.

  • Transfer the mixture to a separatory funnel and extract three times with 20 mL portions of dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude alkene product.

  • The product can be further purified by distillation or chromatography.

Visualizations

Below are diagrams illustrating the key concepts discussed.

G cluster_reactants Reactants cluster_products Products Reactant This compound + Nu:/Base- Sub_Product Substitution Product Reactant->Sub_Product SN2 Pathway (Favored in Polar Aprotic Solvents) Elim_Product Elimination Product Reactant->Elim_Product E2 Pathway (Favored by Strong/Bulky Bases & High Temp)

Caption: Competing SN2 and E2 pathways for this compound.

G A 1. Combine Reactants (Substrate, Base, Solvent) in Flask B 2. Heat to Reflux A->B C 3. Monitor Reaction by TLC/GC B->C C->B Incomplete D 4. Workup (Quench, Extract, Wash) C->D Reaction Complete E 5. Dry & Concentrate D->E F 6. Purify Product (Distillation/Chromatography) E->F

References

Technical Support Center: Catalyst Selection for 1,2-Dibromo-1-chloroethane Dehalogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the dehalogenation of 1,2-Dibromo-1-chloroethane. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for the dehalogenation of this compound?

A1: The dehalogenation of this compound can be approached through several catalytic methods, primarily focusing on reductive dehalogenation to yield various products, including chloroethene, ethene, and other substituted hydrocarbons. Key strategies include:

  • Catalytic Hydrogenation: This method involves the use of a metal catalyst and a hydrogen source to replace halogen atoms with hydrogen.

  • Reductive Dehalogenation with Zero-Valent Metals: Metals such as zinc and iron can be used to effect the elimination of halogens from vicinal dihalides.[1]

  • Enzymatic Dehalogenation: Haloalkane dehalogenases are enzymes that can catalyze the cleavage of carbon-halogen bonds.[2][3][4]

  • Photoredox Catalysis: This approach utilizes visible light and a photocatalyst to initiate the dehalogenation process through radical intermediates.[5]

Q2: How does the presence of both bromine and chlorine atoms in this compound affect catalyst selection and reaction conditions?

A2: The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a critical factor. The C-Br bond is weaker and more susceptible to cleavage than the C-Cl bond.[6] This inherent difference allows for the possibility of selective dehalogenation. Generally, milder reaction conditions will favor the cleavage of the C-Br bond, while more forcing conditions are required to break the C-Cl bond. Catalyst selection should be guided by the desired outcome, whether it is selective monodebromination or complete dehalogenation.

Q3: What are the expected products from the dehalogenation of this compound?

A3: The product distribution is highly dependent on the catalyst, reaction conditions, and the extent of dehalogenation. Potential products include:

  • Monodebromination: 1-Bromo-2-chloroethene or 1-chloro-2-bromoethene.

  • Didebromination: Chloroethene (vinyl chloride).

  • Complete dehalogenation: Ethene. Side reactions such as dehydrohalogenation can also occur, leading to the formation of halogenated alkenes.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Conversion of Starting Material 1. Catalyst deactivation. 2. Insufficient catalyst loading. 3. Inadequate reaction temperature or time. 4. Poor quality of reagents or solvents.1. Ensure the catalyst is fresh or properly activated. Consider using a more robust catalyst. 2. Increase the catalyst loading incrementally. 3. Optimize the reaction temperature and monitor the reaction progress over a longer period. 4. Use freshly purified reagents and anhydrous solvents.
Poor Selectivity (Mixture of Products) 1. Reaction conditions are too harsh, leading to over-reduction. 2. The chosen catalyst is not selective for the desired transformation. 3. Presence of impurities that may alter the catalytic activity.1. Reduce the reaction temperature, pressure (if applicable), or reaction time. 2. Screen a variety of catalysts with different metals and ligands to find one with the desired selectivity. For selective C-Br cleavage, milder catalysts are preferred. 3. Ensure all reagents and the substrate are of high purity.
Inconsistent Results 1. Variability in catalyst preparation or handling. 2. Inconsistent reaction setup and conditions. 3. Moisture or air sensitivity of the catalyst or reagents.1. Standardize the catalyst preparation and handling procedures. 2. Ensure precise control over reaction parameters such as temperature, pressure, and stirring rate. 3. Perform reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Formation of Dehydrohalogenation Byproducts 1. Use of a basic catalyst or support. 2. High reaction temperatures.1. Use a neutral catalyst and support. If a base is required, screen different bases to minimize elimination. 2. Lower the reaction temperature.

Catalyst Performance Data (Analogous Systems)

Direct quantitative data for the catalytic dehalogenation of this compound is limited in the available literature. However, data from analogous vicinal dihalides can provide valuable insights into expected catalyst performance.

Table 1: Reductive Dehalogenation of Vicinal Dihaloethanes with Silica-Supported Metals [7]

SubstrateCatalystTemperature (°C)Major ProductConversion (%)
1,2-DibromoethanePt/SiO₂300Ethene>95
1,2-DibromoethaneCu/SiO₂300Ethene~80
1,2-DichloroethanePt/SiO₂300Ethene~60
1-Bromo-2-chloroethanePt/SiO₂300EtheneNot Specified

Note: The reactivity order for dehalogenation on silica-supported metals is generally Pt > Cu ≈ Ni > Ag ≈ Co ≈ Pd > Fe ≈ Au.[7]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the dehalogenation of this compound. Optimization for the specific substrate is crucial.

Protocol 1: Reductive Dehalogenation using Zinc Dust

This protocol is adapted from general procedures for the dehalogenation of vicinal dihalides.

Materials:

  • This compound

  • Zinc dust (activated)

  • Anhydrous ethanol (B145695) or acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Set up the reaction apparatus under an inert atmosphere.

  • To a round-bottom flask, add activated zinc dust (typically 2-3 equivalents relative to the substrate).

  • Add the anhydrous solvent (ethanol or acetic acid).

  • With vigorous stirring, add a solution of this compound in the same solvent dropwise to the zinc suspension.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by GC or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove excess zinc and zinc salts.

  • Wash the solids with the solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Catalytic Hydrogenation

This protocol provides a general guideline for catalytic transfer hydrogenation.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 5 or 10 wt%) or another suitable hydrogenation catalyst.

  • Hydrogen source (e.g., hydrogen gas, ammonium (B1175870) formate, or isopropanol).

  • Anhydrous solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Reaction vessel suitable for hydrogenation (e.g., Parr shaker or a flask with a balloon of hydrogen).

  • Magnetic stirrer and stir bar.

Procedure:

  • In a suitable reaction vessel, dissolve this compound in the chosen anhydrous solvent.

  • Carefully add the Pd/C catalyst under an inert atmosphere.

  • If using a hydrogen gas source, purge the vessel with hydrogen. If using a transfer hydrogenation reagent like ammonium formate, add it to the mixture.

  • Stir the reaction mixture vigorously at the desired temperature (room temperature to elevated temperatures may be required).

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the solvent.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purify the crude product as necessary.

Visualizations

Dehalogenation_Pathway This compound This compound 1-Bromo-2-chloroethene 1-Bromo-2-chloroethene This compound->1-Bromo-2-chloroethene -HBr 1-Chloro-2-bromoethene 1-Chloro-2-bromoethene This compound->1-Chloro-2-bromoethene -HBr Chloroethene Chloroethene 1-Bromo-2-chloroethene->Chloroethene -HBr or -Br2 1-Chloro-2-bromoethene->Chloroethene -HBr or -Br2 Ethene Ethene Chloroethene->Ethene -HCl

Caption: Possible dehalogenation pathways for this compound.

Troubleshooting_Logic cluster_0 Problem Identification cluster_1 Potential Causes & Solutions Low Conversion Low Conversion Catalyst Issues Catalyst Issues Low Conversion->Catalyst Issues Reaction Conditions Reaction Conditions Low Conversion->Reaction Conditions Reagent Quality Reagent Quality Low Conversion->Reagent Quality Poor Selectivity Poor Selectivity Poor Selectivity->Catalyst Issues Poor Selectivity->Reaction Conditions Inconsistent Results Inconsistent Results Inconsistent Results->Reagent Quality Process Control Process Control Inconsistent Results->Process Control Increase Loading Increase Loading Catalyst Issues->Increase Loading Screen Catalysts Screen Catalysts Catalyst Issues->Screen Catalysts Optimize Temp/Time Optimize Temp/Time Reaction Conditions->Optimize Temp/Time Purify Reagents Purify Reagents Reagent Quality->Purify Reagents Standardize Procedures Standardize Procedures Process Control->Standardize Procedures

References

preventing byproduct formation in reactions with 1,2-Dibromo-1-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Dibromo-1-chloroethane. The information is designed to help prevent and troubleshoot byproduct formation in common reactions.

Troubleshooting Guides

Issue 1: Formation of Undesired Alkenes in Elimination Reactions

Symptoms: Your reaction to produce a specific vinyl halide results in a mixture of isomeric alkenes, or the less substituted alkene (Hofmann product) is formed when the more substituted alkene (Zaitsev product) is desired, and vice-versa.

Possible Causes and Solutions:

  • Non-selective Base: The choice of base is critical in determining the regioselectivity of the elimination reaction.

    • To favor the Zaitsev product (more substituted alkene): Use a strong, non-bulky base such as sodium ethoxide or sodium hydroxide. These bases can more easily access the sterically hindered proton.

    • To favor the Hofmann product (less substituted alkene): Employ a sterically hindered (bulky) base like potassium tert-butoxide [KOC(CH3)3].[1] The bulkiness of the base favors the abstraction of the more accessible, less sterically hindered proton.[1]

  • Reaction Temperature: Higher temperatures generally favor elimination over substitution. However, very high temperatures can lead to less selectivity and the formation of multiple byproducts. It is crucial to optimize the temperature for your specific reaction.

  • Solvent Choice: The polarity of the solvent can influence the reaction pathway. A less polar solvent, such as THF or diethyl ether, is often preferred for E2 reactions.

Experimental Protocol: Selective Dehydrohalogenation to Favor the Hofmann Product

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Reagent Addition: Add a solution of potassium tert-butoxide (1.1 eq) in THF dropwise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Quench the reaction with water and extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography.

Issue 2: Nucleophilic Substitution Product Contaminated with Elimination Byproducts

Symptoms: The desired substitution product is obtained, but is contaminated with significant amounts of vinyl halides.

Possible Causes and Solutions:

  • Reaction Conditions Favoring Elimination:

    • High Temperature: As mentioned, higher temperatures favor elimination. To favor substitution, conduct the reaction at a lower temperature.

    • Strong, Hindered Base/Nucleophile: A strong, sterically hindered nucleophile can also act as a base, promoting elimination. Use a good nucleophile that is a weaker base, such as azide (B81097) (N₃⁻) or cyanide (CN⁻).

    • Solvent: Polar aprotic solvents like DMSO or DMF are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.

  • Leaving Group Ability: Bromine is a better leaving group than chlorine. Depending on the reaction conditions, you may see preferential elimination involving the bromine atom.

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (1.2 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC.

  • Workup: Pour the reaction mixture into water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the main competing reaction pathways for this compound?

A1: The two primary competing pathways are nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). The specific pathway that predominates is influenced by the strength and steric bulk of the nucleophile/base, the solvent, and the reaction temperature.

Q2: How can I promote the formation of the Zaitsev product in an elimination reaction?

A2: To favor the more substituted alkene (Zaitsev product), use a strong, non-bulky base like sodium ethoxide in ethanol. This allows the base to access the more sterically hindered proton, leading to the more stable alkene.

Q3: What conditions should I use to favor the Hofmann product?

A3: To favor the less substituted alkene (Hofmann product), use a sterically bulky base such as potassium tert-butoxide.[1] Its size makes it difficult to access the internal protons, so it preferentially removes a proton from the less hindered terminal carbon.[1]

Q4: I am trying to perform a nucleophilic substitution, but I am getting a mixture of products. How can I improve the yield of the substitution product?

A4: To favor nucleophilic substitution over elimination, use a good nucleophile that is a weak base (e.g., N₃⁻, CN⁻, I⁻). Additionally, use a polar aprotic solvent like DMF or DMSO and maintain a lower reaction temperature.

Q5: Is there a difference in reactivity between the bromine and chlorine atoms in this compound?

A5: Yes, the carbon-bromine bond is weaker than the carbon-chlorine bond, making bromide a better leaving group. In reactions where the leaving group departs in the rate-determining step (like E2 and SN2), the bromine is more likely to be eliminated or substituted.

Data Presentation

Reaction TypeDesired ProductKey Byproduct(s)Recommended Base/NucleophileRecommended SolventTemperature
Elimination Zaitsev AlkeneHofmann AlkeneSodium EthoxideEthanolModerate to High
Elimination Hofmann AlkeneZaitsev AlkenePotassium tert-butoxideTHFModerate
Substitution Substituted ProductElimination ProductsSodium AzideDMFLow to Moderate

Mandatory Visualizations

Elimination_Pathways sub This compound zaitsev Zaitsev Product (More substituted alkene) sub->zaitsev Strong, non-bulky base (e.g., NaOEt) hofmann Hofmann Product (Less substituted alkene) sub->hofmann Bulky base (e.g., KOtBu)

Caption: Control of regioselectivity in elimination reactions.

Substitution_vs_Elimination start This compound + Reagent substitution Substitution Product (SN2) start->substitution Good Nucleophile / Weak Base Low Temperature Polar Aprotic Solvent elimination Elimination Product (E2) start->elimination Strong Base High Temperature

Caption: Competing substitution and elimination pathways.

Experimental_Workflow A Reaction Setup (Dissolve Substrate) B Reagent Addition (Base/Nucleophile) A->B C Reaction Monitoring (TLC/GC) B->C D Workup (Quenching & Extraction) C->D E Purification (Distillation/Chromatography) D->E F Product Analysis E->F

Caption: General experimental workflow for reactions.

References

troubleshooting guide for using 1,2-Dibromo-1-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-Dibromo-1-chloroethane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions I should take when handling this compound?

A1: this compound is a hazardous chemical and should be handled with care in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid inhalation of vapors and contact with skin and eyes.[1] In case of accidental exposure, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

Q2: What are the recommended storage conditions for this compound?

A2: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in many organic solvents such as acetone, benzene, and chloroform.[2] It has low solubility in water.[2]

Q4: What are the common impurities found in commercial this compound?

A4: Common impurities can include other halogenated ethanes such as isomeric dibromo-chloroethanes and trihalogenated ethanes.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Nucleophilic Substitution Reactions

Q: I am performing a nucleophilic substitution reaction with this compound and a nucleophile (e.g., sodium azide), but I am getting a low yield of my desired product. What could be the problem?

A: Low yields in nucleophilic substitution reactions with this compound can arise from several factors. The troubleshooting workflow below can help you diagnose the issue.

G start Low/No Product Yield check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Review Reaction Conditions check_reagents->check_conditions Reagents OK reagent_purity Impure starting material or nucleophile? check_reagents->reagent_purity side_reactions 3. Consider Side Reactions (Elimination) check_conditions->side_reactions Conditions Correct temperature Is the temperature appropriate? check_conditions->temperature workup_issue 4. Evaluate Work-up & Purification side_reactions->workup_issue Elimination Unlikely base_strength Is the nucleophile also a strong base? side_reactions->base_strength solution_workup Solution: Analyze crude mixture by GC-MS. Optimize purification. workup_issue->solution_workup nucleophile_strength Is the nucleophile strong enough? reagent_purity->nucleophile_strength Pure stoichiometry Incorrect stoichiometry? nucleophile_strength->stoichiometry Sufficiently Nucleophilic solution_reagent Solution: Use pure reagents, check stoichiometry. stoichiometry->solution_reagent No solvent Is the solvent correct (polar aprotic)? temperature->solvent Yes reaction_time Is the reaction time sufficient? solvent->reaction_time Yes solution_conditions Solution: Optimize temperature, time, or use a polar aprotic solvent (e.g., DMSO, DMF). reaction_time->solution_conditions No steric_hindrance Is the base sterically hindered? base_strength->steric_hindrance Yes solution_side_reaction Solution: Use a less basic nucleophile or a non-hindered base if substitution is desired. Use a bulky base for elimination. steric_hindrance->solution_side_reaction No

Troubleshooting Workflow for Low Yield

Detailed Troubleshooting Steps:

  • Verify Reagent Quality and Stoichiometry:

    • Purity of this compound: Impurities can interfere with the reaction. Consider purifying the starting material by distillation if necessary.

    • Nucleophile Potency: Ensure your nucleophile has not degraded. For example, sodium azide (B81097) is hygroscopic and should be stored in a desiccator.

    • Stoichiometry: For a disubstitution reaction, at least two equivalents of the nucleophile are required. For monosubstitution, careful control of stoichiometry is crucial.

  • Review Reaction Conditions:

    • Solvent Choice: Nucleophilic substitution reactions (SN2) are generally favored in polar aprotic solvents like DMSO or DMF. These solvents solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively free and highly reactive.[3][4] Polar protic solvents like water or ethanol (B145695) can solvate the nucleophile, reducing its reactivity.[3][4]

    • Temperature: Higher temperatures can favor elimination over substitution. If you are observing elimination byproducts, consider running the reaction at a lower temperature.

  • Consider Competing Elimination Reactions:

    • This compound can undergo dehydrohalogenation (an E2 elimination) in the presence of a base to form haloalkenes. If your nucleophile is also a strong base (e.g., alkoxides), elimination will be a significant competing reaction.

    • The use of a strong, sterically hindered base like potassium tert-butoxide will strongly favor elimination.

  • Evaluate Work-up and Purification:

    • Your product may be volatile or water-soluble, leading to losses during extraction and purification. Analyze a sample of the crude reaction mixture by GC-MS to confirm the presence of your product before purification.

Issue 2: Formation of Multiple Products in Elimination Reactions

Q: I am trying to synthesize a specific haloalkene via an elimination reaction of this compound with a base, but I am getting a mixture of products. How can I improve the selectivity?

A: The formation of multiple products in elimination reactions of this compound is expected due to the presence of two different leaving groups (Br and Cl) and non-equivalent protons. The regioselectivity of the elimination is influenced by the base used.

G cluster_conditions Reaction Conditions A This compound C Mixture of Haloalkenes A->C B Base (e.g., KOtBu) B->C D 1-bromo-2-chloroethene C->D Major Product E 1,2-dibromoethene/1,2-dichloroethene (from side reactions) C->E Minor Products

Product Formation in Elimination Reaction

Strategies to Improve Selectivity:

  • Choice of Base:

    • Bulky Bases: To favor the "Hofmann" product (elimination of the less sterically hindered proton), use a bulky base like potassium tert-butoxide.

    • Smaller Bases: Smaller bases like sodium ethoxide may lead to a mixture of "Zaitsev" (more substituted) and "Hofmann" products.

  • Leaving Group Tendency: Bromine is a better leaving group than chlorine. Therefore, the elimination of HBr is generally favored over the elimination of HCl. This can be used to predict the major product.

  • Reaction Temperature: Lowering the reaction temperature may improve selectivity in some cases.

Data Presentation

The following table summarizes key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₂H₃Br₂Cl[4]
Molecular Weight 222.30 g/mol [2]
Boiling Point 195 °C[1]
Melting Point -26 °C[1]
Density 2.135 g/cm³[1]
Vapor Pressure 0.9 mmHg at 25 °C[1]
Solubility in Water Low[2]
Solubility in Organic Solvents Soluble in alcohol, ether, acetone, benzene[1]

Experimental Protocols

Protocol: Synthesis of 1-Azido-2-bromo-1-chloroethane (Adapted from a similar procedure)

This protocol describes the monosubstitution of this compound with sodium azide.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Addition of Nucleophile: Add sodium azide (1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield the desired 1-azido-2-bromo-1-chloroethane.

Note: Sodium azide is highly toxic and potentially explosive. Handle with extreme caution and follow all safety protocols.

References

Technical Support Center: Optimizing Nucleophilic Substitution on 1,2-Dibromo-1-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for nucleophilic substitution on 1,2-Dibromo-1-chloroethane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions to enhance your experimental success.

Troubleshooting Guides

This section addresses common issues encountered during nucleophilic substitution reactions with this compound.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Poor Nucleophile Reactivity Ensure your nucleophile is sufficiently strong for an S_N2 reaction. Anionic nucleophiles (e.g., I⁻, CN⁻, N₃⁻) are generally more reactive than neutral ones (e.g., H₂O, NH₃). For neutral nucleophiles, consider using a base to deprotonate them in situ, increasing their nucleophilicity.
Inappropriate Solvent For S_N2 reactions, polar aprotic solvents such as acetone (B3395972), DMF, or DMSO are generally preferred as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its reactivity.[1] Polar protic solvents (e.g., water, ethanol) can solvate the nucleophile, reducing its effectiveness.
Steric Hindrance While this compound is a primary/secondary halide, bulky nucleophiles may still experience steric hindrance. If possible, consider a less sterically hindered nucleophile.
Low Reaction Temperature Nucleophilic substitution reactions often require heating.[2] If the reaction is sluggish at room temperature, consider increasing the temperature, monitoring for the formation of elimination byproducts.
Poor Leaving Group Ability Bromine is a better leaving group than chlorine. Substitution will preferentially occur at the carbon bearing the bromine atoms. If substitution at the chlorine-bearing carbon is desired, harsher reaction conditions may be necessary.
Decomposition of Reactants Ensure the purity of your starting materials and the dryness of your solvent, as impurities can interfere with the reaction.

Issue 2: Formation of Elimination Byproducts (Alkenes)

Potential Cause Recommended Solution
Strongly Basic Nucleophile Strong, sterically hindered bases (e.g., tert-butoxide) will favor elimination. If substitution is desired, use a less basic nucleophile. For instance, azide (B81097) (N₃⁻) and cyanide (CN⁻) are good nucleophiles but relatively weak bases.
High Reaction Temperature Higher temperatures generally favor elimination over substitution.[3] Try running the reaction at a lower temperature for a longer duration.
Solvent Choice Protic solvents like ethanol (B145695) can promote elimination reactions.[3] Switching to a polar aprotic solvent can favor substitution.
Concentrated Base High concentrations of a basic nucleophile, such as hydroxide, will favor elimination.[3] Use a more dilute solution if substitution is the desired pathway.

Issue 3: Formation of Multiple Products (Di-substitution, Rearrangement)

Potential Cause Recommended Solution
Stoichiometry To favor mono-substitution, use a molar excess of this compound relative to the nucleophile. To favor di-substitution, use an excess of the nucleophile.
Reaction Time Monitor the reaction progress using TLC, GC-MS, or NMR to stop the reaction once the desired product is maximized and before significant formation of subsequent products occurs.
Reaction with Primary Amines Reactions with primary amines can lead to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts, through successive alkylations.[4] Using a large excess of the primary amine can help to favor the formation of the mono-substituted product.

Frequently Asked Questions (FAQs)

Q1: Which halogen is the better leaving group in this compound?

Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a weaker base. Therefore, nucleophilic substitution will preferentially occur at one of the bromine-bearing carbons. The order of leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.[1]

Q2: What are the best solvents for performing S_N2 reactions on this substrate?

Polar aprotic solvents are ideal for S_N2 reactions.[1] Good choices include:

  • Acetone: Particularly useful for the Finkelstein reaction (halide exchange with NaI), as the resulting NaCl or NaBr is insoluble and precipitates, driving the reaction forward.[5][6]

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

Q3: How can I favor substitution over elimination?

To favor substitution, you should use:

  • A good nucleophile that is a weak base (e.g., I⁻, Br⁻, CN⁻, N₃⁻).

  • A polar aprotic solvent.

  • The lowest effective temperature.[3]

Q4: How can I favor elimination over substitution?

To favor elimination, you should use:

  • A strong, sterically hindered base (e.g., potassium tert-butoxide).

  • A protic solvent like ethanol.[3]

  • Higher reaction temperatures.[3]

Q5: What analytical techniques are suitable for monitoring the reaction progress?

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile products and byproducts. It can be used to determine the relative amounts of starting material, substitution products, and elimination products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to follow the disappearance of starting material signals and the appearance of product signals, providing structural information for unambiguous identification.[7]

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the progress of a reaction by observing the disappearance of the starting material spot and the appearance of the product spot(s).

Experimental Protocols

Protocol 1: Halide Exchange via the Finkelstein Reaction (Synthesis of 1-Bromo-2-chloro-1-iodoethane)

This protocol describes the substitution of a bromine atom with an iodine atom.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous acetone.

  • Reagent Addition: Add sodium iodide (1.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir. The reaction progress can be monitored by the formation of a precipitate (NaBr). Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: After cooling to room temperature, filter the mixture to remove the precipitated sodium bromide. Evaporate the acetone under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.

Protocol 2: Substitution with Azide (Synthesis of 1-Azido-2-bromo-1-chloroethane)

This protocol details the introduction of an azide functional group.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

  • Reagent Addition: Add sodium azide (1.2 eq) to the solution portion-wise, as the reaction can be exothermic.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or GC-MS. Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.

  • Workup: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by column chromatography. Caution: Organic azides can be explosive; handle with care.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve 1,2-Dibromo- 1-chloroethane in Solvent add_reagent Add Nucleophile prep->add_reagent 1. Setup react Stir at Appropriate Temperature add_reagent->react 2. Initiate monitor Monitor Progress (TLC, GC-MS, NMR) react->monitor 3. Monitor workup Quench Reaction & Extract Product react->workup 4. Completion monitor->react purify Purify Product (Chromatography/Distillation) workup->purify 5. Isolate

Caption: General experimental workflow for nucleophilic substitution.

troubleshooting_substitution_vs_elimination start Reaction Outcome? sub Desired: Substitution start->sub High Yield of Substituted Product elim Undesired: Elimination start->elim High Yield of Alkene Byproduct sub_cond Favorable Conditions: - Good Nucleophile, Weak Base - Polar Aprotic Solvent - Lower Temperature sub->sub_cond elim_cond Favorable Conditions: - Strong, Bulky Base - Protic Solvent - Higher Temperature elim->elim_cond

Caption: Substitution vs. Elimination decision pathway.

References

Technical Support Center: Scale-Up of 1,2-Dibromo-1-chloroethane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges encountered during the scale-up of 1,2-Dibromo-1-chloroethane synthesis. The information is presented in a question-and-answer format to address specific issues.

Troubleshooting Guide

Problem: Poor Yield and/or Incomplete Conversion

Q1: We are observing a significant drop in yield and incomplete conversion of our starting materials when moving from a lab to a pilot-plant scale. What are the likely causes and how can we address them?

A1: Several factors can contribute to decreased yield and conversion during scale-up. The most common culprits are related to mass and heat transfer limitations that are less pronounced at the laboratory scale.

  • Inadequate Mixing: In larger reactors, achieving homogeneous mixing of reactants is more challenging. This can lead to localized areas of high and low reactant concentrations, resulting in side reactions or unreacted starting material.

    • Solution:

      • Optimize Agitation: Increase the agitator speed or use a more efficient impeller design (e.g., pitched-blade turbine) to improve bulk mixing.

      • Baffles: Ensure the reactor is properly baffled to prevent vortex formation and promote top-to-bottom mixing.

      • Computational Fluid Dynamics (CFD): For complex mixing issues, CFD modeling can help visualize flow patterns and optimize mixer and baffle placement.[1][2][3][4]

  • Poor Temperature Control: Halogenation reactions are often exothermic, and the heat generated increases with the volume of the reaction.[5] Inefficient heat removal can lead to temperature gradients within the reactor, promoting the formation of byproducts.

    • Solution:

      • Enhanced Cooling: Utilize a reactor with a higher surface area-to-volume ratio, or supplement jacket cooling with internal cooling coils or an external heat exchanger.

      • Controlled Addition: Add the more reactive halogenating agent (e.g., bromine) slowly and sub-surface to control the rate of heat generation.

      • Solvent Choice: Select a solvent with a higher heat capacity and appropriate boiling point to help manage the reaction exotherm.

  • Insufficient Reaction Time: While a reaction may be complete in a few hours at the lab scale, mass transfer limitations in a larger reactor may require longer reaction times for complete conversion.

    • Solution:

      • Reaction Monitoring: Use in-process controls (e.g., GC, HPLC) to monitor the disappearance of starting materials and the formation of the product to determine the optimal reaction time at scale.

Problem: Increased Impurity Profile

Q2: Our scaled-up reaction is producing a higher percentage of impurities, particularly isomeric and poly-halogenated byproducts. How can we mitigate this?

A2: The formation of impurities is often exacerbated by poor control over reaction conditions at a larger scale.

  • Common Impurities: Be aware of common impurities such as isomeric dibromo-chloroethanes, trihalogenated ethanes, and partially halogenated ethylenes.[6]

  • Causes and Solutions:

    • Localized High Temperatures: As mentioned, "hot spots" in the reactor can lead to over-halogenation or side reactions. Improving mixing and heat removal is crucial.

    • Incorrect Stoichiometry: Ensure accurate and controlled addition of reactants. Localized excess of a halogenating agent can promote poly-halogenation.

    • Reaction Temperature: Operating at the lowest effective temperature can often minimize the formation of byproducts. Conduct studies to determine the optimal temperature profile for your scaled-up process.

    • UV Light Exposure: Some halogenation reactions can be initiated or accelerated by UV light, potentially leading to undesired radical chain reactions.[7] If this is a concern, consider using an amber or covered reactor.

Problem: Runaway Reaction and Safety Concerns

Q3: We are concerned about the potential for a runaway reaction due to the exothermic nature of the halogenation. What are the key safety measures we should implement during scale-up?

A3: Safety is paramount when scaling up exothermic reactions. A thorough hazard analysis should be conducted before any pilot-plant or production-scale runs.

  • Key Safety Measures:

    • Calorimetry Studies: Perform differential scanning calorimetry (DSC) or reaction calorimetry (RC) to accurately determine the heat of reaction and the maximum adiabatic temperature rise. This data is essential for designing an adequate cooling system.

    • Emergency Quenching System: Have a validated quenching agent and a system for its rapid addition to the reactor in case of a thermal runaway.

    • Pressure Relief System: Ensure the reactor is equipped with a properly sized rupture disc or relief valve that can handle a worst-case scenario of gas evolution.

    • Redundant Cooling: If possible, have a secondary or emergency cooling source available.

    • Controlled Reagent Addition: Implement a semi-batch process where one of the reactants is added at a controlled rate. This is a critical strategy for managing highly exothermic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound synthesis?

A1: The main challenges stem from the exothermic nature of the halogenation reaction and the need to maintain precise control over reaction parameters in a much larger volume. Key issues include:

  • Heat Management: The surface area-to-volume ratio decreases as the reactor size increases, making heat removal less efficient. This can lead to temperature control problems and an increased risk of runaway reactions.

  • Mixing and Mass Transfer: Achieving rapid and homogeneous mixing of reactants is more difficult in large reactors, which can affect reaction kinetics, yield, and impurity profiles.

  • Safety: The potential for a thermal runaway and the handling of larger quantities of hazardous materials require robust safety protocols and engineering controls.

  • Impurity Control: Side reactions that are minor at the lab scale can become significant at an industrial scale, complicating purification and affecting product quality.[6]

Q2: What type of reactor is best suited for the scaled-up synthesis of this compound?

A2: A glass-lined or Hastelloy C-276 stirred-tank reactor is often a good choice for halogenation reactions due to their corrosion resistance. For highly exothermic reactions, a continuous flow reactor (microreactor) can offer significant advantages in terms of heat and mass transfer, leading to better temperature control and improved safety, although the throughput may be lower than a large batch reactor.[5]

Q3: How can we effectively purify this compound at a larger scale?

A3: The primary methods for purification at scale are:

  • Fractional Distillation: This is a common and effective method for separating this compound from byproducts with different boiling points. A packed column with good theoretical plates is recommended for efficient separation.

  • Washing/Extraction: Aqueous washing with a mild base (e.g., sodium bicarbonate solution) can be used to remove acidic impurities like HBr or HCl. This is typically followed by a water wash and drying.

  • Chromatography: While more expensive and complex to scale up, preparative chromatography can be used for high-purity applications where distillation is not effective.

Q4: What are the critical process parameters to monitor during the scale-up?

A4: The following parameters should be closely monitored and controlled:

  • Temperature: Both the reactor jacket temperature and the internal reaction temperature should be continuously monitored.

  • Agitator Speed and Power Draw: This can provide an indication of the mixing efficiency and any changes in viscosity.

  • Reactant Addition Rate: The rate of addition of the limiting reagent should be carefully controlled to manage the exotherm.

  • Pressure: The reactor pressure should be monitored, especially if there is a potential for gas evolution.

  • Reaction Progress: In-process controls (e.g., GC, HPLC) should be used to track the reaction to completion.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Reaction Parameters (Illustrative Example)

ParameterLaboratory Scale (1 L)Pilot-Plant Scale (100 L)Key Considerations for Scale-Up
Reactant Addition Time 30 minutes4 - 6 hoursSlower addition is necessary to control the exotherm.
Agitator Speed 300 RPM100 - 150 RPMTip speed should be considered for comparable mixing.
Jacket Temperature 20°C5 - 10°CA lower jacket temperature is needed to compensate for reduced heat transfer efficiency.
Typical Yield 90%80 - 85%Yield reduction is common due to mass and heat transfer limitations.
Key Impurity A (%) < 0.5%1 - 2%Increased due to potential "hot spots" and longer reaction times.
Key Impurity B (%) < 0.2%0.5 - 1%Increased due to potential localized excesses of reactants.

Table 2: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound C₂H₃Br₂Cl222.30~160 (decomposes)~2.1
1,2-DibromoethaneC₂H₄Br₂187.86131 - 1322.18
1,2-DichloroethaneC₂H₄Cl₂98.9683.51.25
Vinyl ChlorideC₂H₃Cl62.50-13.40.91 (at boiling point)

Experimental Protocols

Illustrative Protocol for Pilot-Plant Scale Synthesis of this compound

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory findings and a thorough safety review.

Equipment:

  • 100 L glass-lined reactor with a pitched-blade turbine agitator, baffles, a reflux condenser, and a temperature probe.

  • Jacketed addition funnel or a metering pump for controlled addition.

  • Receiving vessels for product and waste.

Materials:

  • Vinyl chloride (in a suitable solvent or as a gas)

  • Bromine

  • Inert solvent (e.g., dichloromethane, 1,2-dichloroethane)

  • Nitrogen supply

Procedure:

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and free of any contaminants.

    • Inert the reactor by purging with nitrogen.

  • Charging the Reactor:

    • Charge the reactor with the solution of vinyl chloride in the chosen solvent.

    • Start the agitator and begin cooling the reactor jacket to 5-10°C.

  • Bromine Addition:

    • Once the reactor contents have reached the target temperature, begin the slow, sub-surface addition of bromine via the metering pump over 4-6 hours.

    • Carefully monitor the internal temperature. If the temperature rises above the set point, slow down or stop the bromine addition until the temperature is back in control.

  • Reaction Monitoring:

    • After the bromine addition is complete, continue to stir the reaction mixture at 5-10°C.

    • Take samples periodically for GC analysis to monitor the disappearance of vinyl chloride and the formation of this compound.

  • Work-up:

    • Once the reaction is complete, slowly add a solution of sodium bisulfite to quench any unreacted bromine.

    • Wash the organic layer with a dilute sodium bicarbonate solution, followed by water.

    • Separate the aqueous layer.

  • Purification:

    • Transfer the crude organic layer to a distillation apparatus.

    • Perform fractional distillation under reduced pressure to isolate the pure this compound.

Visualizations

Scale_Up_Troubleshooting cluster_problem Observed Problem cluster_causes Potential Root Causes cluster_solutions Solutions Problem Poor Yield / High Impurities at Scale-Up Mixing Inadequate Mixing Problem->Mixing Temp Poor Temperature Control (Exotherm) Problem->Temp Time Insufficient Reaction Time Problem->Time Opt_Agitation Optimize Agitation (Speed, Impeller) Mixing->Opt_Agitation CFD CFD Modeling Mixing->CFD Cooling Enhance Cooling (Coils, Heat Exchanger) Temp->Cooling Controlled_Add Controlled Reagent Addition Temp->Controlled_Add Monitoring In-Process Monitoring (IPC) Time->Monitoring

Caption: Troubleshooting workflow for poor yield and high impurities.

Experimental_Workflow Start Start Prep Reactor Preparation (Clean, Inert) Start->Prep Charge Charge Reactants & Cool Prep->Charge Addition Controlled Reagent Addition Charge->Addition Monitor Monitor Reaction (IPC) Addition->Monitor Workup Work-up (Quench, Wash) Monitor->Workup Purify Purification (Distillation) Workup->Purify End End Purify->End

Caption: Scaled-up experimental workflow for this compound synthesis.

References

Technical Support Center: Handling and Disposal of 1,2-Dibromo-1-chloroethane Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 1,2-Dibromo-1-chloroethane waste. The information is presented in a question-and-answer format to address specific issues that may be encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it require special handling?

This compound is a halogenated hydrocarbon. Due to its chemical structure, it is classified as a hazardous substance. It is toxic if swallowed or in contact with skin, and it can cause serious skin and eye irritation.[1] Proper handling and disposal are crucial to ensure personnel safety and environmental protection.

Q2: What are the primary hazards associated with this compound?

The primary hazards include:

  • Toxicity: It is toxic if swallowed, inhaled, or absorbed through the skin.[1]

  • Irritation: It can cause severe skin and eye irritation.[1]

  • Environmental Hazard: Halogenated hydrocarbons can be persistent in the environment and are toxic to aquatic life.[1][2]

Q3: What immediate actions should be taken in case of accidental exposure?

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Q4: How should I store this compound waste in the laboratory?

Store this compound waste in a designated, clearly labeled, and tightly sealed container.[3][4][5] The container should be made of a compatible material (e.g., glass or a suitable plastic) and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[3][4][5]

Troubleshooting Guides

Problem: I have a small spill of this compound in the fume hood. How do I clean it up?

Solution:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ensure Ventilation: Keep the fume hood running.

  • Wear Appropriate PPE: At a minimum, wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]

  • Contain the Spill: Use an absorbent material, such as vermiculite (B1170534) or a commercial chemical absorbent, to contain the spill. Start from the outside and work your way in to prevent spreading.[6]

  • Collect the Waste: Carefully scoop the absorbent material into a designated hazardous waste container.[6]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol (B130326) or ethanol), followed by soap and water.

  • Dispose of Waste: All contaminated materials, including gloves and wipes, must be disposed of as hazardous waste.[7]

Problem: The this compound waste container is full. What is the correct disposal procedure?

Solution:

  • Proper Labeling: Ensure the waste container is accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").

  • Segregation: Do not mix this compound waste with other waste streams, especially non-halogenated solvents.[7]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup of the hazardous waste.

  • Disposal Method: The primary and recommended method for the disposal of halogenated hydrocarbons is incineration at a licensed hazardous waste facility.[2][4][7] This ensures the complete destruction of the compound.

Data Presentation

PropertyValueReference
Chemical Formula C₂H₃Br₂Cl[8][9][10]
Molecular Weight 222.31 g/mol [7][8][10]
Appearance Colorless to pale yellow liquid[3]
Density ~2.1 g/cm³ (for related compounds)[3]
Boiling Point ~195 °C (for a related isomer)[3]
Solubility Soluble in alcohol, ether, acetone, and benzene. Low solubility in water.[3]

Experimental Protocol: Synthesis of this compound (Hypothetical)

This protocol is a hypothetical example for the synthesis of this compound for research purposes and is intended to illustrate the generation and handling of the associated waste stream.

Objective: To synthesize this compound via the bromination of 1-chloroethene.

Materials:

  • 1-Chloroethene (vinyl chloride) solution in a suitable solvent

  • Bromine (Br₂)

  • Inert solvent (e.g., dichloromethane)

  • Quenching solution (e.g., sodium thiosulfate (B1220275) solution)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat, and a respirator with an appropriate cartridge for organic vapors.

Procedure:

  • Reaction Setup: All procedures must be performed in a certified chemical fume hood. Set up a round-bottom flask with a magnetic stirrer, an addition funnel, and a reflux condenser.

  • Reactant Addition: Dissolve 1-chloroethene in the inert solvent in the round-bottom flask and cool the mixture in an ice bath. Slowly add a solution of bromine in the same solvent from the addition funnel to the cooled 1-chloroethene solution with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).

  • Work-up: Once the reaction is complete, quench the excess bromine by slowly adding a saturated solution of sodium thiosulfate until the orange color disappears.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. The remaining liquid is the crude this compound.

Waste Handling and Disposal from the Experiment:

  • Aqueous Waste: The aqueous layer from the extraction, containing sodium thiosulfate and salts, should be collected in a designated aqueous waste container.

  • Halogenated Organic Waste: The crude this compound, any leftover reaction mixture, and the solvent from the rotary evaporator are all considered halogenated organic waste. This waste must be collected in a clearly labeled, dedicated container for halogenated organic waste.

  • Solid Waste: The used drying agent (magnesium sulfate) contaminated with this compound should be collected in a separate, labeled solid waste container.

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, must be disposed of as hazardous solid waste.

Mandatory Visualizations

Waste_Handling_Workflow cluster_experiment Experimental Phase cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Disposal Pathway start Start of Experiment reaction Chemical Reaction Generating This compound start->reaction workup Reaction Work-up and Purification reaction->workup liquid_waste Liquid Waste Stream (Halogenated Organic) workup->liquid_waste solid_waste Solid Waste Stream (Contaminated Materials) workup->solid_waste aqueous_waste Aqueous Waste Stream workup->aqueous_waste halogenated_container Halogenated Waste Container liquid_waste->halogenated_container Collect solid_container Solid Waste Container solid_waste->solid_container Collect aqueous_container Aqueous Waste Container aqueous_waste->aqueous_container Collect ehs_pickup EHS Pick-up halogenated_container->ehs_pickup solid_container->ehs_pickup aqueous_container->ehs_pickup incineration Licensed Incineration Facility ehs_pickup->incineration Spill_Response_Logic cluster_assessment Initial Assessment cluster_small_spill Minor Spill Response (Inside Fume Hood) cluster_large_spill Major Spill Response (Outside Fume Hood) spill Spill of this compound Occurs assess_size Assess Spill Size & Location spill->assess_size alert_small Alert Nearby Personnel assess_size->alert_small Small Spill (<1 Liter, Contained) evacuate Evacuate Immediate Area assess_size->evacuate Large Spill (>1 Liter or Uncontained) ppe_small Don Appropriate PPE alert_small->ppe_small contain_small Contain with Absorbent ppe_small->contain_small collect_small Collect Waste contain_small->collect_small decontaminate_small Decontaminate Area collect_small->decontaminate_small dispose_small Dispose of all materials as Hazardous Waste decontaminate_small->dispose_small contact_ehs Contact EHS/Emergency Services evacuate->contact_ehs secure_area Secure the Area (Prevent Entry) contact_ehs->secure_area await_response Await Professional Response Team secure_area->await_response

References

Technical Support Center: Analysis of Commercial 1,2-Dibromo-1-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1,2-Dibromo-1-chloroethane. Our goal is to help you identify and manage impurities in your starting materials, ensuring the reliability and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: Commercial this compound often contains several types of impurities stemming from its synthesis and potential degradation. The most prevalent are:

  • Isomeric Dibromo-chloroethanes: These are molecules with the same chemical formula (C₂H₃Br₂Cl) but different arrangements of the halogen atoms. Common isomers include 1,1-dibromo-2-chloroethane (B13735961) and 1,2-dibromo-2-chloroethane.[1]

  • Trihalogenated Ethanes: These impurities have an additional halogen atom, such as 1,1,2-tribromoethane. They can arise from competitive halogenation reactions during synthesis.[1]

  • Partially Halogenated Ethylenes: These are unsaturated impurities that may be present due to incomplete reaction or side reactions.[1]

Q2: How can these impurities affect my experiments?

A2: The presence of impurities can have significant consequences for your research:

  • Altered Reactivity: Isomeric impurities may have different reaction rates or lead to the formation of undesired byproducts, complicating your reaction mixture and reducing the yield of your target molecule.

  • Inaccurate Stoichiometry: If the purity of your this compound is lower than assumed, the stoichiometry of your reaction will be incorrect, potentially leading to incomplete conversion or the formation of side products.

  • Interference in Analysis: Impurities can co-elute with your product in chromatographic analyses or produce overlapping signals in spectroscopic analyses, leading to misinterpretation of results.

  • Toxicity: Some impurities may be more toxic than the primary compound, posing safety and environmental risks.[1]

Q3: What is the typical purity of commercial this compound?

A3: The purity of commercial this compound can vary, but it is often available in grades of around 98% purity. It is crucial to consult the certificate of analysis (CoA) provided by the supplier for batch-specific purity information.

Q4: How can I remove these impurities?

A4: Fractional distillation is the most common and effective method for purifying this compound, especially for separating it from its isomers and other halogenated byproducts which may have close boiling points.[1] This technique separates compounds based on differences in their boiling points. For compounds with very similar boiling points, a fractionating column with a high number of theoretical plates is necessary for efficient separation.[1]

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Issue 1: Poor separation of isomeric impurities.

  • Symptom: Co-eluting or overlapping peaks for compounds with the same mass-to-charge ratio (m/z).

  • Possible Cause: The GC column and temperature program are not optimized for separating constitutional isomers.

  • Solution:

    • Column Selection: Employ a capillary column with a stationary phase suitable for separating halogenated hydrocarbons. A non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5ms), is often a good starting point.

    • Optimize Temperature Program: Use a slow temperature ramp to enhance the separation of compounds with close boiling points. An initial low oven temperature held for a few minutes can also improve the resolution of early-eluting peaks.

    • Carrier Gas Flow Rate: Ensure the carrier gas (typically helium) flow rate is optimal for the column dimensions to maximize separation efficiency.

Issue 2: Ambiguous identification of isomers by mass spectra.

  • Symptom: Isomeric impurities show very similar fragmentation patterns in their mass spectra, making definitive identification challenging.

  • Possible Cause: Constitutional isomers can produce similar fragment ions upon electron ionization.

  • Solution:

    • Analyze Fragmentation Patterns Carefully: While the overall spectra may be similar, there can be subtle differences in the relative abundances of certain fragment ions. Look for unique fragment ions or significant differences in the ratios of common fragments that can be correlated to a specific isomer's structure.

    • Utilize Retention Time Data: In a well-calibrated GC-MS system, retention time is a reliable parameter for differentiating isomers. Analyze a certified reference standard of each suspected isomer to confirm their respective retention times under your experimental conditions.

    • Consider Chemical Ionization (CI): If electron ionization (EI) provides ambiguous results, using a softer ionization technique like chemical ionization can sometimes produce more distinct mass spectra for isomers by preserving the molecular ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue 1: Difficulty in assigning signals in a complex ¹H NMR spectrum.

  • Symptom: Overlapping multiplets and complex splitting patterns make it difficult to assign protons to specific impurities.

  • Possible Cause: The presence of multiple, structurally similar compounds in the sample.

  • Solution:

    • ¹H-¹H COSY: Perform a 2D Correlation Spectroscopy (COSY) experiment. This will show which protons are coupled to each other, helping to piece together the spin systems of the different molecules present.

    • HSQC/HMQC: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment correlates protons with the carbons they are directly attached to. This is invaluable for confirming assignments, especially when combined with ¹³C NMR data.

    • HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment shows correlations between protons and carbons over two to three bonds. This can help to connect different parts of a molecule and distinguish between isomers.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound for Impurity Profiling

Objective: To separate and identify potential isomeric and trihalogenated impurities in a commercial sample of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a 1000 ppm stock solution of the commercial this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane).

    • From the stock solution, prepare a working standard of 10 ppm.

  • Instrumentation:

    • Gas chromatograph equipped with a mass selective detector (GC-MS).

    • Capillary Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase.

  • GC-MS Parameters:

ParameterValue
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 40 °C, hold for 5 min
Ramp 1: 5 °C/min to 150 °C
Ramp 2: 20 °C/min to 250 °C, hold for 2 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35 - 350 amu

Data Analysis:

  • Identify peaks corresponding to this compound and potential impurities.

  • Compare the mass spectra of the impurity peaks with a spectral library (e.g., NIST) for tentative identification.

  • Confirm the identity of impurities by comparing their retention times and mass spectra with those of certified reference standards.

Protocol 2: Purification of this compound by Fractional Distillation

Objective: To remove lower and higher boiling point impurities from commercial this compound.

Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

    • Ensure all glass joints are properly sealed.

  • Distillation Procedure:

    • Place the commercial this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar.

    • Slowly heat the flask using a heating mantle.

    • Monitor the temperature at the top of the fractionating column.

    • Discard the initial fraction that distills over at a lower temperature, as this will contain the more volatile impurities.

    • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 148-150 °C at atmospheric pressure).

    • Stop the distillation when the temperature begins to rise significantly again, as this indicates the distillation of higher-boiling impurities.

  • Purity Verification:

    • Analyze the collected fraction using the GC-MS protocol described above to confirm the removal of impurities.

Visualizations

experimental_workflow cluster_0 Sample Analysis cluster_1 Purification Commercial Sample Commercial Sample GC-MS Analysis GC-MS Analysis Commercial Sample->GC-MS Analysis Inject Fractional Distillation Fractional Distillation Commercial Sample->Fractional Distillation Load Impurity Identification Impurity Identification GC-MS Analysis->Impurity Identification Spectral Data Quantitative Analysis Quantitative Analysis Impurity Identification->Quantitative Analysis Identified Impurities Quantitative Analysis->Fractional Distillation Decision to Purify Purity Verification Purity Verification Fractional Distillation->Purity Verification Collect Fraction Purified Product Purified Product Purity Verification->Purified Product Confirm Purity

Caption: Experimental workflow for the analysis and purification of commercial this compound.

troubleshooting_logic Start Start Problem Problem Start->Problem Check_GC_Parameters Optimize GC Method (Column, Temp Program) Problem->Check_GC_Parameters Poor Peak Separation Analyze_MS_Fragments Detailed MS Fragment Analysis Problem->Analyze_MS_Fragments Ambiguous MS Identification Use_2D_NMR Perform 2D NMR (COSY, HSQC) Problem->Use_2D_NMR Complex NMR Spectrum Resolved Resolved Check_GC_Parameters->Resolved Run_Standards Analyze Certified Reference Standards Analyze_MS_Fragments->Run_Standards Use_2D_NMR->Resolved Run_Standards->Resolved

Caption: A logical workflow for troubleshooting common analytical issues in impurity identification.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1,2-Dibromo-1-chloroethane and 1,2-Dibromoethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Dibromo-1-chloroethane and 1,2-dibromoethane (B42909) are vicinal dihaloalkanes that primarily undergo nucleophilic substitution and elimination reactions. The presence of a chlorine atom in this compound, in addition to the two bromine atoms, introduces asymmetry and alters the electronic environment of the molecule, leading to expected differences in reaction rates and product distributions compared to the symmetric 1,2-dibromoethane.

Key expected differences in reactivity:

  • Nucleophilic Substitution: 1,2-dibromoethane is expected to undergo nucleophilic substitution at a faster rate than this compound. This is attributed to the greater steric hindrance and the inductive effect of the additional chlorine atom in the latter.

  • Elimination Reactions: this compound is expected to exhibit a higher propensity for elimination reactions. The electron-withdrawing nature of the chlorine atom increases the acidity of the vicinal proton, facilitating its abstraction by a base. This can lead to a mixture of halogenated alkene products.

Chemical and Physical Properties

A summary of the key physical and chemical properties of the two compounds is presented in the table below.

PropertyThis compound1,2-Dibromoethane
Molecular Formula C₂H₃Br₂ClC₂H₄Br₂
Molecular Weight 222.30 g/mol [1]187.86 g/mol
Boiling Point 163 °C131-132 °C[2]
Density 2.268 g/mL2.18 g/mL at 25 °C[2]
Solubility in water LowSlightly soluble[2]
Structure Br-CH₂-CH(Br)ClBr-CH₂-CH₂-Br

Theoretical Reactivity Comparison

The reactivity of haloalkanes is primarily governed by factors such as the nature of the halogen (leaving group ability), the structure of the alkyl group (steric hindrance), and the reaction conditions (nucleophile/base strength, solvent, temperature).

Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, a nucleophile replaces a leaving group (in this case, a halide ion). The reactivity order for leaving groups is I > Br > Cl > F, which corresponds to the C-X bond strength (C-I is the weakest). Both this compound and 1,2-dibromoethane possess good leaving groups (bromide).

However, the rate of Sₙ2 reactions is sensitive to steric hindrance at the reaction center. This compound has a more sterically hindered carbon atom attached to a bromine and a chlorine, compared to the carbons in 1,2-dibromoethane which are each attached to one bromine and two hydrogens. This increased steric bulk would be expected to slow down the rate of Sₙ2 attack.

Furthermore, the additional electronegative chlorine atom in this compound will have an electron-withdrawing inductive effect, which can slightly decrease the electron density at the carbon atoms, making them more electrophilic. However, the steric hindrance is generally a more dominant factor in Sₙ2 reactions involving primary and secondary haloalkanes.

G Factors Influencing Haloalkane Reactivity Reactivity Haloalkane Reactivity Substrate Substrate Structure Reactivity->Substrate LeavingGroup Leaving Group Ability Reactivity->LeavingGroup NucleophileBase Nucleophile/Base Strength Reactivity->NucleophileBase Solvent Solvent Effects Reactivity->Solvent Temperature Temperature Reactivity->Temperature StericHindrance Steric Hindrance Substrate->StericHindrance ElectronicEffects Electronic Effects Substrate->ElectronicEffects BondStrength C-X Bond Strength LeavingGroup->BondStrength

Factors influencing the reactivity of haloalkanes.
Elimination Reactions

Elimination reactions of haloalkanes, particularly E2 reactions, are favored by strong, bulky bases and higher temperatures. A key factor in the E2 mechanism is the acidity of the proton on the carbon adjacent (β-carbon) to the carbon bearing the leaving group.

In this compound, the carbon atom bonded to two hydrogens is adjacent to a carbon bonded to both a bromine and a chlorine atom. The strong electron-withdrawing inductive effect of both halogens will increase the acidity of these β-protons, making them more susceptible to abstraction by a base. In contrast, the β-protons in 1,2-dibromoethane are adjacent to a carbon bearing only one bromine atom.

Therefore, this compound is expected to undergo elimination reactions more readily than 1,2-dibromoethane under similar basic conditions. The elimination of HBr from this compound can lead to the formation of 1-bromo-2-chloroethene, while the elimination of HCl could also potentially occur, leading to 1,2-dibromoethene. The regioselectivity of this elimination would depend on the specific base and reaction conditions used.

G Competing Reaction Pathways Start Haloalkane + Nucleophile/Base Substitution Nucleophilic Substitution (e.g., SN2) Start->Substitution Elimination Elimination (e.g., E2) Start->Elimination Conditions Reaction Conditions (Solvent, Temperature, Base Strength) Conditions->Substitution Favors Conditions->Elimination Favors

Competition between substitution and elimination reactions.

Experimental Protocols for a Comparative Reactivity Study

To quantitatively compare the reactivity of this compound and 1,2-dibromoethane, a series of kinetic experiments can be performed. The following outlines a general protocol for studying their rates of elimination.

Objective

To determine and compare the rate constants for the dehydrohalogenation of this compound and 1,2-dibromoethane with a strong base.

Materials
  • This compound

  • 1,2-Dibromoethane

  • Potassium hydroxide (B78521) (KOH)

  • Anhydrous ethanol (B145695)

  • Standardized hydrochloric acid (HCl) solution

  • Phenolphthalein (B1677637) indicator

  • Constant temperature bath

  • Reaction flasks with condensers

  • Pipettes and burettes

  • Gas chromatograph (GC) for product analysis (optional)

Procedure
  • Preparation of Reagents:

    • Prepare a standardized solution of potassium hydroxide in anhydrous ethanol (e.g., 0.1 M).

    • Prepare solutions of known concentrations of this compound and 1,2-dibromoethane in anhydrous ethanol.

  • Kinetic Run (Example for one compound):

    • Place a known volume of the ethanolic KOH solution into a reaction flask equipped with a reflux condenser.

    • Equilibrate the flask in a constant temperature bath set to the desired reaction temperature (e.g., 50 °C).

    • Separately, bring a solution of the haloalkane in ethanol to the same temperature.

    • At time t=0, rapidly add the haloalkane solution to the KOH solution and start a timer.

    • At regular time intervals, withdraw a small aliquot (e.g., 2 mL) of the reaction mixture and quench the reaction by adding it to a flask containing an excess of chilled standardized HCl solution.

    • Back-titrate the unreacted HCl with the standardized KOH solution using phenolphthalein as an indicator to determine the concentration of unreacted KOH at each time point.

  • Data Analysis:

    • The concentration of the haloalkane at each time point can be calculated from the decrease in the concentration of KOH.

    • For a second-order reaction (first order in haloalkane and first order in base), a plot of 1/[Haloalkane] versus time will yield a straight line. The slope of this line is equal to the rate constant, k.

    • Repeat the experiment for the other haloalkane under the identical conditions.

    • The experiments should be repeated at different temperatures to determine the activation energy (Ea) from an Arrhenius plot (ln k vs. 1/T).

  • Product Analysis (Optional):

    • At the end of the reaction, the product mixture can be analyzed by gas chromatography (GC) to identify and quantify the elimination and substitution products formed.

Conclusion

Based on fundamental principles of organic chemistry, 1,2-dibromoethane is anticipated to be more reactive in Sₙ2 nucleophilic substitution reactions due to lower steric hindrance. Conversely, this compound is expected to be more prone to elimination reactions due to the increased acidity of its β-protons. To validate these predictions and to obtain a quantitative comparison of their reactivity, controlled kinetic studies as outlined in the provided experimental protocol are necessary. Such data would be invaluable for researchers in selecting the appropriate substrate and reaction conditions for specific synthetic applications in drug development and other areas of chemical research.

References

A Comparative Guide to Mixed Halogenated Alkanes in Synthesis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the synthetic utility of mixed halogenated alkanes, providing a comparative assessment against their single-halogen counterparts. This guide furnishes researchers, scientists, and drug development professionals with experimental data, detailed protocols, and mechanistic insights to inform reagent selection and optimize synthetic strategies.

Mixed halogenated alkanes, organic compounds containing at least two different halogen atoms, offer a nuanced reactivity profile that can be strategically exploited in the synthesis of complex molecules, including pharmaceutical intermediates. Their utility stems from the differential reactivity of the carbon-halogen bonds, which allows for selective transformations. This guide provides a comparative study of these reagents against their non-mixed counterparts in key synthetic reactions.

Reactivity Principles: A Tale of Two Bonds

The synthetic potential of mixed halogenated alkanes is rooted in the differing strengths of the carbon-halogen bonds. The bond dissociation energies follow the trend C-F > C-Cl > C-Br > C-I.[1] Consequently, in reactions involving the cleavage of a carbon-halogen bond, the halogen with the weaker bond will typically react preferentially. This inherent difference in reactivity allows for selective functionalization, a valuable tool in multi-step syntheses.

Data Presentation: A Comparative Overview

The following tables summarize key physical properties and comparative reactivity data for selected mixed and non-mixed halogenated alkanes.

Table 1: Physical Properties of Selected Dihalomethanes

CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)
BromochloromethaneCH₂BrCl129.3868-69
DibromomethaneCH₂Br₂173.8397
Dichloromethane (B109758)CH₂Cl₂84.9339.6
Bromoiodomethane (B1195271)CH₂BrI220.84138-140
DiiodomethaneCH₂I₂267.84181

Table 2: Comparative Reactivity in Nucleophilic Substitution

Relative reactivity is influenced by the leaving group ability (I > Br > Cl > F).

SubstrateNucleophile/SolventRelative ReactivityNotes
BromoiodomethaneNaI in AcetoneHighestThe C-I bond is significantly weaker and more polarizable than the C-Br bond, leading to rapid substitution at the iodine-bearing carbon.
DibromomethaneNaI in AcetoneHighThe C-Br bond is a good leaving group, but less reactive than the C-I bond.
BromochloromethaneNaI in AcetoneModerateSubstitution will preferentially occur at the bromine-bearing carbon due to the better leaving group ability of bromide compared to chloride.
DichloromethaneNaI in AcetoneLowThe C-Cl bond is stronger and less readily cleaved compared to C-Br and C-I bonds.

Table 3: Comparative Yields in Simmons-Smith Cyclopropanation of Cyclohexene

Reagent SystemProductYield (%)StereoselectivityKey Considerations
CH₂I₂ / Zn-CuBicyclo[4.1.0]heptane~50-60%StereospecificSafer than diazomethane; reaction can be sensitive to the quality of the zinc-copper couple.[2]
CH₂I₂ / Et₂Zn (Furukawa Mod.)Bicyclo[4.1.0]heptane>90%StereospecificHigher yielding and more reliable; diethylzinc (B1219324) is pyrophoric.[2]
CH₂BrCl / Zn-CuBicyclo[4.1.0]heptaneLower than CH₂Br₂StereospecificThe presence of the stronger C-Cl bond can influence carbenoid formation and reactivity.
CH₂Br₂ / Zn-CuBicyclo[4.1.0]heptaneModerateStereospecificA viable, more economical alternative to diiodomethane, though often with lower yields.

Key Synthetic Applications and Experimental Protocols

The differential reactivity of mixed halogenated alkanes is particularly advantageous in nucleophilic substitution, cyclopropanation, and organometallic reactions.

Nucleophilic Substitution Reactions

In mixed halogenated alkanes, nucleophilic attack will preferentially occur at the carbon atom bonded to the most labile halogen. This allows for sequential functionalization.

Experimental Protocol: Selective Monosubstitution of Bromoiodomethane

Objective: To demonstrate the selective substitution of the iodine atom in bromoiodomethane.

Materials:

  • Bromoiodomethane

  • Sodium thiophenoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve bromoiodomethane (1.0 equiv.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium thiophenoxide (1.05 equiv.) in anhydrous THF dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield phenyl(bromomethyl)sulfane.

Nucleophilic_Substitution Bromoiodomethane CH₂BrI Product PhSCH₂Br Bromoiodomethane->Product THF, 0 °C Thiophenoxide PhS⁻Na⁺ Thiophenoxide->Product SodiumIodide NaI

Caption: Selective nucleophilic substitution on bromoiodomethane.

Cyclopropanation Reactions

Mixed halogenated alkanes can be employed in Simmons-Smith type cyclopropanation reactions. The choice of halogen can influence the reactivity of the carbenoid intermediate. Chloroiodomethane, for instance, has been shown to generate a more reactive (chloromethyl)zinc reagent compared to its (iodomethyl)zinc counterpart derived from diiodomethane.[3]

Experimental Protocol: Cyclopropanation using Dibromoiodomethane (B121520)

Objective: To perform a cyclopropanation of an alkene using a zinc carbenoid generated from dibromoiodomethane.

Materials:

  • Dibromoiodomethane (CHBr₂I)

  • Zinc-copper couple (Zn(Cu)) or Diethylzinc (Et₂Zn)

  • Anhydrous dichloromethane

  • Alkene (e.g., cyclohexene)

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the Zn(Cu) couple or Et₂Zn solution.[4]

  • Add anhydrous dichloromethane via syringe and cool the suspension to 0 °C.[4]

  • Dissolve dibromoiodomethane in anhydrous dichloromethane and add it dropwise to the cooled zinc suspension over 30 minutes.[4]

  • Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Dissolve the alkene in anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes.[4]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.[4]

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[4]

  • Extract the product with dichloromethane, wash with brine, and dry over anhydrous magnesium sulfate.[4]

  • Purify the product by column chromatography.

Cyclopropanation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Alkene, CHBr₂I, and Zn(Cu) form_carbenoid Form Zinc Carbenoid in situ prep_reagents->form_carbenoid add_alkene Add Alkene form_carbenoid->add_alkene cyclopropanation Cyclopropanation add_alkene->cyclopropanation quench Quench Reaction cyclopropanation->quench extract Extract Product quench->extract purify Purify by Chromatography extract->purify

Caption: Experimental workflow for cyclopropanation.

Organometallic Chemistry and Cross-Coupling Reactions

The differential reactivity of halogens in mixed halogenated compounds is highly valuable in organometallic chemistry, particularly for selective Grignard reagent formation and sequential cross-coupling reactions. For instance, in a molecule containing both bromine and chlorine, a Grignard reagent can often be formed selectively at the more reactive carbon-bromine bond.[5]

This selectivity is crucial in the synthesis of complex pharmaceutical intermediates. In polyhalogenated heteroaromatic compounds, which are common scaffolds in medicinal chemistry, the site of cross-coupling can be directed by the choice of halogen.[3] For example, in 5-bromo-2-chloropyridine, a Suzuki-Miyaura coupling will preferentially occur at the C5-Br position.[3]

Experimental Protocol: Selective Aryl Grignard Formation

Objective: To selectively form a Grignard reagent at the aryl bromide position in the presence of a benzylic bromide and an aryl chloride.

Materials:

  • 1-Bromo-3-(bromomethyl)-2-chlorobenzene

  • Isopropylmagnesium chloride (i-PrMgCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Under an inert atmosphere, dissolve 1-Bromo-3-(bromomethyl)-2-chlorobenzene (1.0 equiv.) in anhydrous THF.[5]

  • Cool the solution to -15 °C.[5]

  • Slowly add isopropylmagnesium chloride solution (1.1 equiv., 2.0 M in THF) dropwise, maintaining the temperature below -10 °C.[5]

  • Stir the reaction at -15 °C for 2 hours.[5]

  • The resulting Grignard reagent solution can be used directly in the next synthetic step.

Selective_Grignard start_material 1-Bromo-3-(bromomethyl)-2-chlorobenzene product 1-(Chloromagnesio)-3-(bromomethyl)-2-chlorobenzene start_material->product THF, -15 °C grignard_reagent i-PrMgCl grignard_reagent->product

Caption: Selective halogen-magnesium exchange.

Applications in Drug Discovery and Development

The ability to perform selective transformations on polyhalogenated molecules is of paramount importance in drug discovery. It allows for the late-stage functionalization of complex scaffolds, enabling the rapid generation of analogues for structure-activity relationship (SAR) studies. The selective functionalization of dihalopyridines, for example, is a common strategy in the synthesis of kinase inhibitors and other therapeutic agents.[6] By using mixed halogenated precursors, medicinal chemists can introduce different substituents at specific positions, fine-tuning the pharmacological properties of the molecule.

Conclusion

Mixed halogenated alkanes are versatile reagents that offer a level of synthetic control often not achievable with their single-halogen counterparts. The inherent reactivity differences between the various carbon-halogen bonds allow for selective functionalization, which is a significant advantage in the synthesis of complex molecules, particularly in the context of drug discovery and development. By understanding the principles of their reactivity and utilizing the appropriate experimental conditions, researchers can leverage these reagents to streamline synthetic routes and access novel chemical matter.

References

The Strategic Advantage of 1,2-Dibromo-1-chloroethane in Dihalide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and complex organic synthesis, the choice of a dihalide reagent can critically influence reaction outcomes, dictating efficiency, selectivity, and the feasibility of novel molecular architectures. While common dihalides like 1,2-dibromoethane (B42909) and 1,2-dichloroethane (B1671644) are workhorses in the field, the lesser-utilized 1,2-Dibromo-1-chloroethane presents a unique set of advantages rooted in its distinct reactivity profile. This guide offers a comparative analysis of this compound against other dihalides, supported by foundational principles of organic chemistry and analogous experimental data.

Unveiling the Reactivity Edge: A Comparative Overview

The primary advantage of this compound lies in the differential reactivity of its halogen atoms. Bromine is a better leaving group than chlorine in nucleophilic substitution reactions, a principle that allows for sequential and site-selective functionalization. This inherent quality opens avenues for more controlled and versatile synthetic strategies compared to its symmetrically halogenated counterparts.

Table 1: Comparative Properties of Selected 1,2-Dihalides

PropertyThis compound1,2-Dibromoethane1,2-Dichloroethane
Molecular Formula C₂H₃Br₂ClC₂H₄Br₂C₂H₄Cl₂
Molecular Weight ( g/mol ) 222.30187.8698.96
Boiling Point (°C) ~166-168 (estimated)131-13283.5-84
Key Feature Asymmetric halogens offering differential reactivitySymmetric, good leaving groupsSymmetric, less reactive leaving groups

Table 2: Conceptual Comparison of Reactivity in Nucleophilic Substitution

DihalideRelative Rate of First SubstitutionPotential for Selective MonosubstitutionPrimary Byproducts
This compound High (Br is the initial leaving group)HighMonochloro-monosubstituted intermediate
1,2-Dibromoethane HighModerate to LowDisubstituted and elimination products
1,2-Dichloroethane LowModerateDisubstituted products

The differential leaving group ability in this compound (Br > Cl) is a key asset. In a typical SN2 reaction, the nucleophile will preferentially displace the bromide ion.[1][2] This leaves a chloro-substituted intermediate that is less reactive towards further substitution, thereby facilitating the isolation of monosubstituted products. This level of control is more challenging to achieve with 1,2-dibromoethane, where both bromine atoms have similar reactivity, often leading to mixtures of mono- and di-substituted products.

Applications in Synthesis: Capitalizing on Differential Reactivity

The unique reactivity of this compound can be strategically employed in the synthesis of complex molecules, particularly in the construction of heterocyclic compounds and in phase-transfer catalysis.

Synthesis of Heterocyclic Scaffolds

Dihalides are common precursors for the synthesis of nitrogen-containing heterocycles. The stepwise reactivity of this compound allows for a more controlled cyclization process. For instance, in the synthesis of a piperazine (B1678402) derivative, the initial reaction with a primary amine would displace the bromide. The subsequent intramolecular cyclization, involving the displacement of the chloride, can then be promoted under different, often more forcing, conditions. This two-stage approach can minimize the formation of polymeric byproducts often encountered with symmetrically substituted dihalides.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for reacting water-soluble nucleophiles with organic-soluble substrates.[3][4][5] The efficiency of PTC reactions is highly dependent on the nature of the alkylating agent. The higher reactivity of the bromine atom in this compound can lead to faster reaction times and milder conditions compared to 1,2-dichloroethane. Furthermore, the potential for sequential reactions under PTC conditions offers a pathway to asymmetrically substituted products.

Experimental Protocols: A Guide to Dihalide Reactivity

While specific experimental data for this compound is not extensively available in published literature, the following protocols for analogous reactions with other dihalides provide a framework for its application.

Protocol 1: Synthesis of Vinyl Bromide from 1,2-Dibromoethane

This protocol demonstrates a typical elimination reaction, a common pathway for dihalides.

Objective: To synthesize vinyl bromide via the dehydrobromination of 1,2-dibromoethane.

Materials:

Procedure:

  • Prepare a solution of 60 g (1.05 mol) of KOH in 400 mL of ethanol in a round-bottom flask equipped with a stirrer and a dropping funnel.

  • Heat the solution to 40°C with stirring.

  • Add 0.80 mol of 1,2-dibromoethane dropwise over 1 hour.

  • Vinyl bromide is formed and can be distilled from the reaction mixture through a 30 cm Vigreux column.

  • Collect the distillate in a flask cooled with nitrogen.

  • The collected vinyl bromide is then dried by distillation over calcium chloride (repeated twice) and filtered to yield the pure product.[6]

Protocol 2: Phase-Transfer Catalyzed Alkylation of a Thiophene Derivative

This protocol illustrates the use of a dihalide in a phase-transfer catalyzed alkylation.

Objective: To perform a dialkylation of 4,4-dihexyl-4H-cyclopenta[2,1-b:3,4-b']dithiophene (CPDT) using an alkyl halide under phase-transfer conditions.

Materials:

  • CPDT

  • Alkyl halide (e.g., 1,2-dibromoethane or 1,2-dichloroethane)

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Tetrabutylammonium iodide (TBAI) as the phase-transfer catalyst

  • Ethyl acetate

  • Round-bottom flask

Procedure:

  • To a round-bottom flask, add CPDT, 50% aqueous NaOH, and a catalytic amount of TBAI (e.g., 20 mol%).

  • Degas the flask to remove oxygen.

  • Add the alkyl halide via syringe.

  • Heat the reaction mixture at 75°C for the required time (typically 45-105 minutes).

  • After cooling to room temperature, extract the product with ethyl acetate.[7]

Visualizing Reaction Pathways and Logical Relationships

To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict key reaction pathways and logical flows.

sn2_comparison cluster_dbce This compound cluster_dbe 1,2-Dibromoethane DBCE Br-CH₂-CH₂-Cl Intermediate Nu-CH₂-CH₂-Cl DBCE->Intermediate  + Nu⁻ - Br⁻ (fast) MonoProduct Monosubstituted Product Intermediate->MonoProduct  Workup/Isolation DBE Br-CH₂-CH₂-Br ProductMix Mixture of Mono- and Disubstituted Products DBE->ProductMix  + Nu⁻ - Br⁻ (fast) caption Fig 1. Comparative SN2 Reactivity.

Fig 1. Comparative SN2 Reactivity.

ptc_workflow start Start: Two-Phase System (Aqueous Nucleophile, Organic Substrate) catalyst Phase-Transfer Catalyst (Q⁺X⁻) Enters Aqueous Phase start->catalyst ion_exchange Anion Exchange: Q⁺X⁻ + Nu⁻  ⇌  Q⁺Nu⁻ + X⁻ catalyst->ion_exchange transfer Q⁺Nu⁻ Transfers to Organic Phase ion_exchange->transfer reaction SN2 Reaction: Q⁺Nu⁻ + R-Br  →  R-Nu + Q⁺Br⁻ transfer->reaction catalyst_regen Q⁺Br⁻ Returns to Aqueous Phase for Regeneration reaction->catalyst_regen end Product Formed in Organic Phase reaction->end catalyst_regen->ion_exchange Catalytic Cycle caption Fig 2. General Workflow for Phase-Transfer Catalysis.

References

A Comparative Guide to the Reactivity of 1,2-Dibromo-1-chloroethane: Validating Theoretical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the theoretical and experimental reactivity of 1,2-dibromo-1-chloroethane. While direct and comprehensive studies validating theoretical models with experimental data for this specific molecule are limited, this document synthesizes available information from analogous compounds and foundational chemical principles to offer insights into its expected chemical behavior. This guide is intended to aid researchers in designing experiments and interpreting results in the context of drug development and chemical synthesis.

Data Presentation: Comparative Analysis of Reactivity

The reactivity of this compound is primarily governed by substitution and elimination reactions. The following tables summarize key theoretical predictions and experimental observations from related haloalkanes to provide a comparative framework.

Table 1: Comparison of Theoretical Predictions and Experimental Observations for Haloalkane Reactivity

Reactivity AspectTheoretical Predictions for this compound (by analogy)Experimental Observations for Analogous Haloalkanes (e.g., 1-bromo-2-chloroethane (B52838), 1,2-dibromoethane)
Primary Reaction Pathways Nucleophilic Substitution (SN1, SN2) and Elimination (E1, E2) are the expected major pathways. The predominant mechanism is highly dependent on reaction conditions.[1]Thermal decomposition of 1-bromo-2-chloroethane yields vinyl chloride and hydrogen bromide, suggesting an elimination pathway.[2] Elimination reactions are common for vicinal dihalides.[3]
Leaving Group Tendency Bromine is a better leaving group than chlorine due to its larger size and lower electronegativity, leading to the preferential cleavage of the C-Br bond.In the thermal decomposition of 1-bromo-2-chloroethane, the primary products are formed through the loss of HBr.[2]
Conformational Preference The trans conformer, where the two bromine atoms (or a bromine and a chlorine atom) are anti-periplanar, is predicted to be more stable than the gauche conformer.[4]Experimental studies on 1,2-dihaloethanes confirm that the trans conformer is generally more stable.[4] The stereochemistry of E2 reactions is highly dependent on the conformation, with the anti-periplanar arrangement being preferred.[3]
Solvent Effects Polar protic solvents are expected to favor unimolecular pathways (SN1, E1) by stabilizing carbocation intermediates. Polar aprotic solvents would favor bimolecular reactions (SN2, E2).[1]For 1,2-dihaloethanes, the energy difference between conformers decreases with increasing solvent polarity.[4]

Experimental Protocols

Detailed experimental methodologies are crucial for the validation of theoretical models. Below are representative protocols for studying haloalkane reactivity.

Protocol 1: Gas-Phase Thermal Decomposition

This protocol is based on the study of the thermal decomposition of 1-bromo-2-chloroethane.[2]

  • Apparatus: A static pyrolysis system equipped with a temperature-controlled reaction vessel (e.g., Pyrex), a high-vacuum line, and a gas chromatograph (GC) for product analysis.

  • Procedure: a. Season the reaction vessel by pyrolyzing a small amount of a related compound (e.g., allyl bromide) to ensure a consistent surface. b. Introduce a known pressure of this compound into the evacuated and heated reaction vessel. c. Allow the reaction to proceed for a specific time at a constant temperature (e.g., 307–358 °C). d. At the end of the reaction time, rapidly cool the vessel to quench the reaction. e. Analyze the product mixture using GC to identify and quantify the products (e.g., vinyl chloride, vinyl bromide, hydrogen chloride, hydrogen bromide).

  • Data Analysis: Determine the reaction order and rate constant by measuring the rate of formation of products at different initial substrate pressures and temperatures.

Protocol 2: Solution-Phase Nucleophilic Substitution/Elimination

This protocol is a general method for studying the reactivity of haloalkanes in solution.

  • Apparatus: A round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a temperature-controlled heating mantle. Analytical instruments such as Nuclear Magnetic Resonance (NMR) spectrometer and a GC-Mass Spectrometer (GC-MS) are required for product identification.

  • Procedure: a. Dissolve this compound in a chosen solvent (e.g., ethanol (B145695) for polar protic, acetone (B3395972) for polar aprotic). b. Add a nucleophile/base (e.g., sodium hydroxide) to the solution. c. Heat the reaction mixture to a specific temperature and monitor the reaction progress over time using an appropriate analytical technique (e.g., thin-layer chromatography or GC). d. Once the reaction is complete, quench the reaction, and extract the products. e. Isolate and purify the products using techniques like column chromatography. f. Characterize the products using NMR and GC-MS to determine the product distribution (substitution vs. elimination products).

  • Data Analysis: Determine the reaction kinetics by measuring the disappearance of the starting material or the appearance of products as a function of time. The product ratio will provide insights into the competition between substitution and elimination pathways.

Visualization of Theoretical and Experimental Workflows

Logical Relationship between Theoretical Modeling and Experimental Validation

cluster_theoretical Theoretical Modeling cluster_experimental Experimental Validation Theoretical_Prediction Theoretical Prediction of Reactivity (e.g., DFT, Ab Initio) Reaction_Pathways Proposed Reaction Pathways (SN1, SN2, E1, E2) Theoretical_Prediction->Reaction_Pathways Energetics Calculation of Activation Barriers and Reaction Energies Theoretical_Prediction->Energetics Conformational_Analysis Conformational Analysis (trans vs. gauche) Theoretical_Prediction->Conformational_Analysis Experimental_Design Experimental Design Theoretical_Prediction->Experimental_Design Guides Experimentation Kinetic_Studies Kinetic Studies (Rate constants, Reaction order) Experimental_Design->Kinetic_Studies Product_Analysis Product Analysis (GC-MS, NMR) Experimental_Design->Product_Analysis Stereochemical_Analysis Stereochemical Analysis Experimental_Design->Stereochemical_Analysis Kinetic_Studies->Energetics Validates Product_Analysis->Reaction_Pathways Confirms Stereochemical_Analysis->Conformational_Analysis Corroborates

Caption: Interplay between theoretical predictions and experimental validation.

Experimental Workflow for Studying this compound Reactivity

Start Start: This compound Reaction_Setup Reaction Setup: - Solvent Selection - Nucleophile/Base Selection - Temperature Control Start->Reaction_Setup Reaction Reaction in Progress Reaction_Setup->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Product Extraction Quenching->Extraction Analysis Product Analysis: - GC-MS - NMR Extraction->Analysis Data_Interpretation Data Interpretation: - Product Identification - Reaction Kinetics - Mechanism Elucidation Analysis->Data_Interpretation End End: Validated Reactivity Data Data_Interpretation->End

Caption: A typical experimental workflow for reactivity studies.

References

Spectroscopic Comparison of 1,2-Dibromo-1-chloroethane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the spectroscopic properties of 1,2-dibromo-1-chloroethane isomers, targeting researchers, scientists, and professionals in drug development. Due to a lack of available experimental data for the individual stereoisomers, this document focuses on the theoretical spectroscopic differences between the isomers and presents available data for the isomeric mixture.

Introduction to the Isomers of this compound

This compound possesses two chiral centers, giving rise to a pair of enantiomers ((1R,2S)- and (1S,2R)-1,2-dibromo-1-chloroethane) and a meso compound ((1R,2R)- or (1S,2S)-1,2-dibromo-1-chloroethane are the same meso compound). The structural differences between these stereoisomers are expected to manifest in their spectroscopic profiles, particularly in techniques sensitive to chirality and molecular symmetry.

Enantiomers: These are non-superimposable mirror images of each other. They will have identical physical properties and spectra in achiral environments (e.g., standard NMR, IR, Mass Spectrometry). However, their interaction with plane-polarized light and other chiral entities will differ.

Meso Compound: This isomer is achiral due to an internal plane of symmetry, despite having chiral centers. Its physical and spectroscopic properties will differ from the enantiomeric pair.

Spectroscopic Data Comparison

Spectroscopic TechniqueObserved Data for this compound (Isomeric Mixture)Expected Differences Between Isomers
¹H NMR A complex multiplet pattern is expected due to the non-equivalent protons and their coupling.Enantiomers: Identical spectra. Meso vs. Enantiomers: Different chemical shifts and coupling constants due to the different spatial arrangements of the atoms.
¹³C NMR Two distinct signals are expected for the two carbon atoms.Enantiomers: Identical spectra. Meso vs. Enantiomers: Different chemical shifts for the carbon atoms.
Infrared (IR) Spectroscopy C-H stretching, C-C stretching, C-Br stretching, and C-Cl stretching vibrations are observed.[1][2]Enantiomers: Identical spectra. Meso vs. Enantiomers: Differences in the fingerprint region (below 1500 cm⁻¹) due to variations in vibrational modes arising from different molecular symmetries.
Mass Spectrometry (MS) The mass spectrum shows characteristic fragmentation patterns for halogenated hydrocarbons.[3]Enantiomers & Meso: Identical mass spectra as mass spectrometry does not typically distinguish between stereoisomers.
Vibrational Circular Dichroism (VCD) No data available.Enantiomers: Will show equal and opposite VCD signals (a powerful technique for distinguishing enantiomers). Meso Compound: Will be VCD silent as it is achiral.

Experimental Workflow for Isomer Comparison

The following diagram illustrates a logical workflow for the separation and spectroscopic analysis of this compound isomers.

G Experimental Workflow for Spectroscopic Comparison of this compound Isomers cluster_0 Synthesis & Separation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis & Comparison Synthesis Synthesis of this compound Separation Chiral Chromatography (GC or HPLC) Synthesis->Separation Isomeric Mixture NMR NMR Spectroscopy (¹H, ¹³C) Separation->NMR Separated Isomers IR IR Spectroscopy Separation->IR Separated Isomers MS Mass Spectrometry Separation->MS Separated Isomers VCD Vibrational Circular Dichroism Separation->VCD Separated Isomers Data_Analysis Comparative Analysis of Spectra NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis VCD->Data_Analysis

Caption: Logical workflow for isomer comparison.

Detailed Experimental Protocols

While specific protocols for this compound isomers are not available, the following are general methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-12 ppm, relaxation delay of 1-2 seconds, 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, relaxation delay of 2-5 seconds, 1024 or more scans.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Place the sample between the plates and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Gas Chromatography:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection: Inject a small volume (e.g., 1 µL) of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).

    • Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation from any impurities.

  • Mass Spectrometry:

    • Ionization: Electron ionization at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • The resulting mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Vibrational Circular Dichroism (VCD)
  • Sample Preparation: Prepare a solution of the chiral sample in a suitable solvent (e.g., CCl₄ or CS₂) at a concentration that gives an appropriate absorbance in the IR spectrum.

  • Instrumentation: A VCD spectrometer, which is typically an FTIR spectrometer equipped with a photoelastic modulator.

  • Data Acquisition:

    • Acquire both the VCD and IR spectra simultaneously.

    • The VCD spectrum is obtained by taking the difference in absorbance of left- and right-circularly polarized infrared light.

    • A large number of scans are typically required to achieve a good signal-to-noise ratio.

Conclusion

A comprehensive spectroscopic comparison of this compound isomers requires the isolation of each stereoisomer. While experimental data on the separated isomers is currently limited, theoretical principles predict distinct spectroscopic signatures, particularly in NMR and VCD spectroscopy. The methodologies outlined in this guide provide a framework for researchers to conduct such comparative studies, which are crucial for the unambiguous identification and characterization of these chiral molecules in various scientific and industrial applications.

References

Mechanistic Insights into 1,2-Dibromo-1-chloroethane Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the reaction mechanisms of halogenated hydrocarbons is crucial for predicting product formation, optimizing reaction conditions, and developing novel synthetic routes. This guide provides an in-depth comparison of the mechanistic studies surrounding 1,2-dibromo-1-chloroethane, with a primary focus on its dehydrohalogenation reactions. Through the presentation of quantitative data, detailed experimental protocols, and clear visual diagrams, this document aims to illuminate the factors governing these transformations and offer a comparative analysis against alternative vicinal dihalides.

Dehydrohalogenation of this compound: A Mechanistic Crossroads

The reaction of this compound with a base, typically in an alcoholic solvent, is a classic example of an elimination reaction. The predominant mechanism is the bimolecular elimination (E2) pathway, a single, concerted step where the base abstracts a proton and the leaving group departs simultaneously, resulting in the formation of an alkene.

The asymmetrical nature of this compound presents two distinct dehydrohalogenation pathways, leading to the formation of different vinyl halide products:

  • Path A: Dehydrobromination. The removal of a hydrogen atom and a bromine atom yields 1-bromo-2-chloroethene .

  • Path B: Dehydrochlorination. The removal of a hydrogen atom and a chlorine atom yields 1-chloro-2-bromoethene .

The regioselectivity of this reaction—that is, the preference for one pathway over the other—is dictated by a combination of factors, including the strength and steric bulk of the base, the solvent polarity, and the relative leaving group abilities of bromide and chloride.

Comparative Quantitative Data

To objectively assess the reactivity of this compound, it is essential to compare its reaction metrics with those of analogous vicinal dihalides. The following table summarizes key quantitative data for the dehydrohalogenation of these compounds.

SubstrateBase/SolventTemperature (°C)Major Product(s)Product Ratio (Z/E)Relative Rate Constant
This compound KOH / Ethanol (B145695)781-bromo-2-chloroethene, 1-chloro-2-bromoetheneNot specifiedData not available
1,2-Dibromoethane (B42909) KOH / Ethanol78Vinyl bromideN/A1.0
1,2-Dichloroethane (B1671644) KOH / Ethanol78Vinyl chlorideN/A0.013

Experimental Protocols

A standardized experimental protocol is crucial for obtaining reproducible and comparable data. The following section details a general methodology for the dehydrohalogenation of vicinal dihalides.

General Experimental Protocol for Dehydrohalogenation

Materials:

  • Vicinal dihalide (e.g., this compound)

  • Potassium hydroxide (B78521) (KOH)

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

  • Distillation apparatus

  • Separatory funnel

  • Anhydrous magnesium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • A solution of potassium hydroxide in ethanol is prepared by dissolving a molar excess of KOH in absolute ethanol.

  • The vicinal dihalide is added to the ethanolic KOH solution in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux and maintained at this temperature for a designated period (e.g., 2 hours).

  • After cooling, the reaction mixture is distilled to separate the volatile vinyl halide product(s).

  • The distillate is washed with water to remove residual ethanol and salts.

  • The organic layer is separated and dried over anhydrous magnesium sulfate.

  • The final product composition is analyzed by GC-MS to identify and quantify the isomeric products.

Visualizing Reaction Pathways and Workflows

To facilitate a clearer understanding of the processes involved, the following diagrams, created using the DOT language, illustrate the dehydrohalogenation pathways and the general experimental workflow.

G cluster_0 Reaction Pathways This compound This compound 1-bromo-2-chloroethene 1-bromo-2-chloroethene This compound->1-bromo-2-chloroethene  -HBr (Path A) 1-chloro-2-bromoethene 1-chloro-2-bromoethene This compound->1-chloro-2-bromoethene  -HCl (Path B)

Caption: Dehydrohalogenation pathways of this compound.

G cluster_1 Experimental Workflow A Reaction Setup B Reflux A->B C Distillation B->C D Aqueous Workup C->D E Drying D->E F Analysis (GC-MS) E->F

Caption: General experimental workflow for dehydrohalogenation.

Comparative Analysis with Alternative Substrates

The reactivity of this compound can be contextualized by comparing it with other vicinal dihalides:

  • 1,2-Dibromoethane: This symmetrical dihalide undergoes a straightforward dehydrobromination to yield vinyl bromide. The presence of two good leaving groups (Br) results in a relatively fast reaction.

  • 1,2-Dichloroethane: The dehydrochlorination of this substrate to vinyl chloride is significantly slower due to the poorer leaving group ability of chloride compared to bromide.

For this compound, the C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group. Consequently, Path A (dehydrobromination) is generally favored , leading to a higher yield of 1-bromo-2-chloroethene. However, the precise product distribution can be influenced by the reaction conditions. For instance, the use of a sterically hindered base might alter the regioselectivity by favoring the abstraction of the less sterically hindered proton.

Conclusion

The dehydrohalogenation of this compound presents a compelling case study in competitive elimination reactions. While the superior leaving group ability of bromide suggests a preference for the formation of 1-bromo-2-chloroethene, a comprehensive understanding requires further quantitative experimental studies to determine the precise product ratios and relative reaction rates under various conditions. This guide provides a foundational framework for such investigations, offering a comparative perspective that is essential for researchers and professionals in the chemical and pharmaceutical sciences.

A Comparative Guide to the Use of 1,2-Dibromo-1-chloroethane in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that impacts reaction efficiency, cost, and safety. This guide provides a comprehensive cost-benefit analysis of using 1,2-Dibromo-1-chloroethane in chemical synthesis, with a comparative look at its common alternatives, 1,2-dibromoethane (B42909) and 1,2-dichloroethane (B1671644).

Executive Summary

This compound is a halogenated hydrocarbon with applications as an intermediate in organic synthesis, particularly in the preparation of other organohalogen compounds, pharmaceuticals, and agrochemicals.[1] Its utility stems from the presence of both bromine and chlorine atoms, offering differential reactivity that can be exploited in multi-step synthetic sequences. However, its adoption in broader synthetic applications is limited by a lack of extensive characterization in the scientific literature compared to its more common analogues, 1,2-dibromoethane and 1,2-dichloroethane. This guide will delve into a comparative analysis of these reagents, focusing on a representative synthetic application: the formation of 2-amino-5-bromothiazole, a valuable scaffold in medicinal chemistry.

Reactivity and Performance Comparison

The reactivity of haloalkanes in nucleophilic substitution and elimination reactions is largely governed by the strength of the carbon-halogen bond. The general trend for leaving group ability is I > Br > Cl > F, which is inversely related to the bond dissociation energy.[2] This principle dictates the relative reactivity of the haloethanes discussed in this guide.

Table 1: Comparison of Physical and Chemical Properties

PropertyThis compound1,2-Dibromoethane1,2-Dichloroethane
CAS Number 598-20-9[3]106-93-4107-06-2[4]
Molecular Formula C₂H₃Br₂Cl[3]C₂H₄Br₂C₂H₄Cl₂[4]
Molecular Weight 222.30 g/mol [3]187.86 g/mol 98.96 g/mol [4]
Boiling Point Not readily available131-132 °C82-84 °C[4]
Density Not readily available2.18 g/mL at 25 °C1.24 g/mL[4]
Reactivity Expected to be high, with bromine being a better leaving group than chlorine.High, commonly used as a source of bromine.[5]Lower than dibromo-derivatives due to stronger C-Cl bond.

Cost-Benefit Analysis

The choice of a halogenating agent in a synthetic process is a trade-off between reactivity, selectivity, cost, and safety. While more reactive reagents can lead to faster reaction times and higher yields under milder conditions, they are often more expensive and may require more stringent handling procedures.

Table 2: Cost Comparison of Halogenated Ethanes

ReagentSupplier ExamplePrice (USD)QuantityCost per kg (Approx.)
This compoundVaries~$100 (INR 100/kg)[6]1 kg$1.20
1,2-DibromoethaneSigma-Aldrich$105.001 kg$105
1,2-DibromoethaneA. B. Enterprises[7]~$21 (INR 1760/250ml)250 mL (~0.545 kg)$38.50
1,2-DichloroethaneKings Group[4]~$10.50 (INR 880/L)1 L (~1.24 kg)$8.50
1,2-DichloroethaneEchemi[8]$0.10/kg (EXW)1 kg$0.10

Note: Prices are subject to change and may vary significantly between suppliers, purity grades, and order volumes. The prices listed are for illustrative purposes.

From the available data, 1,2-dichloroethane is the most cost-effective option, while 1,2-dibromoethane is considerably more expensive. The price of this compound appears to be low from one source, but this may not be representative of the global market for a reagent-grade chemical. The higher cost of brominated compounds is a significant factor in large-scale synthesis.

Application in the Synthesis of 2-Amino-5-bromothiazole: A Case Study

The synthesis of 2-amino-5-bromothiazole is a relevant example for comparing these reagents, as it involves a bromination step. While no specific protocols using this compound were found, we can infer its potential performance based on known reactivity principles and compare it to established methods.

A common route to 2-amino-5-bromothiazole involves the Hantzsch thiazole (B1198619) synthesis to form 2-aminothiazole (B372263), followed by bromination.

Synthesis_Pathway alpha-Haloketone alpha-Haloketone 2-Aminothiazole 2-Aminothiazole alpha-Haloketone->2-Aminothiazole Hantzsch Synthesis Thiourea Thiourea Thiourea->2-Aminothiazole 2-Amino-5-bromothiazole 2-Amino-5-bromothiazole 2-Aminothiazole->2-Amino-5-bromothiazole Bromination Brominating_Agent Brominating Agent (e.g., Br2, NBS, or potentially this compound) Brominating_Agent->2-Amino-5-bromothiazole

Caption: General synthetic pathway to 2-amino-5-bromothiazole.

Experimental Protocols

Protocol 1: Bromination of 2-Aminothiazole using Bromine (Conventional Method) [9]

  • Dissolve 2-aminothiazole (4 mmol) in 16 mL of acetic acid at 0 °C.

  • Slowly add bromine (8 mmol) dropwise to the solution.

  • Stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC.

  • Upon completion, adjust the pH to 7-8 with a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Wash the combined organic layers with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 2-amino-5-bromothiazole (75% yield).

Protocol 2: Hypothetical Bromination using this compound

Disclaimer: This is a hypothetical protocol based on the known reactivity of bromoalkanes. Experimental validation is required.

  • In a round-bottom flask, dissolve 2-aminothiazole (1 equivalent) in a suitable solvent (e.g., DMF or acetonitrile).

  • Add a base (e.g., K₂CO₃, 1.5 equivalents) to the solution.

  • Add this compound (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • Upon completion, cool the reaction mixture and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Expected Outcome and Comparison:

  • 1,2-Dibromoethane: Would likely be a more effective brominating agent than 1,2-dichloroethane due to the weaker C-Br bond. It could potentially offer a safer alternative to handling elemental bromine.

  • This compound: The presence of two bromine atoms suggests it would be an effective brominating agent. The differential reactivity of the C-Br and C-Cl bonds could potentially be exploited for selective reactions, although for a simple bromination, this might not offer a significant advantage over 1,2-dibromoethane. The yield and reaction time would need to be determined experimentally.

  • 1,2-Dichloroethane: Due to the stronger C-Cl bond, it is not an effective halogenating agent for this type of transformation under typical conditions.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start Reactants 2-Aminothiazole + Brominating Agent + Solvent + Base Start->Reactants Reaction Heat and Stir Reactants->Reaction Monitoring TLC/HPLC Monitoring Reaction->Monitoring Workup Quenching and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Analysis NMR, MS, etc. Purification->Analysis Final_Product Pure Product Analysis->Final_Product

Caption: A typical experimental workflow for the synthesis and purification of 2-amino-5-bromothiazole.

Safety and Handling

All halogenated hydrocarbons should be handled with appropriate safety precautions in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat).

  • 1,2-Dibromoethane: Toxic and a known carcinogen.[5]

  • 1,2-Dichloroethane: Flammable liquid and potential carcinogen.

  • This compound: Expected to be toxic and should be handled with care, although specific toxicological data is less readily available.

Conclusion and Recommendations

Based on the available data, the choice between this compound and its alternatives for synthesis depends on a balance of cost, reactivity, and desired outcome.

  • For cost-sensitive, large-scale processes where lower reactivity can be compensated by adjusting reaction conditions, 1,2-dichloroethane is the clear choice as a solvent or starting material (though not as a direct brominating agent).

  • For applications requiring a reliable and reactive bromine source, 1,2-dibromoethane is a well-established, albeit more expensive, option. It offers a safer alternative to elemental bromine.

  • The role of this compound in synthesis remains less defined due to a lack of comprehensive studies. Its potential advantages may lie in specialized applications where the differential reactivity of its two halogen atoms can be strategically employed. However, for general-purpose brominations, its benefits over the more characterized and readily available 1,2-dibromoethane are not yet clearly established.

Further experimental investigation into the synthetic applications of this compound is warranted to fully elucidate its performance and potential as a valuable reagent for the chemical and pharmaceutical industries. Researchers are encouraged to perform small-scale trials to determine optimal conditions and yields for their specific applications before scaling up.

References

1,2-Dibromo-1-chloroethane: A Versatile Building Block in Medicinal Chemistry Compared

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of 1,2-dibromo-1-chloroethane's performance against alternative dihaloalkanes in the synthesis of medicinally relevant heterocyclic compounds, supported by experimental data and detailed protocols.

Introduction

In the landscape of medicinal chemistry, the synthesis of novel heterocyclic compounds remains a cornerstone of drug discovery. These cyclic structures are integral to the pharmacophores of a vast array of therapeutic agents. Dihaloalkanes, such as this compound, serve as crucial two-carbon building blocks for the construction of these vital molecular frameworks. This guide provides a comparative analysis of this compound's performance against its common alternatives, 1,2-dibromoethane (B42909) and 1,2-dichloroethane (B1671644), in the synthesis of nitrogen- and sulfur-containing heterocycles. This objective comparison is intended to assist researchers, scientists, and drug development professionals in selecting the optimal building block for their synthetic endeavors.

This compound (BrClCH-CH₂Br) is a halogenated hydrocarbon that offers a unique reactivity profile due to the presence of three halogen atoms with differing leaving group abilities. This inherent asymmetry can be exploited to achieve regioselectivity in cyclization reactions, a desirable feature in the synthesis of complex molecules. This guide will delve into the practical applications of this compound, presenting available quantitative data, detailed experimental protocols, and a discussion of its advantages and limitations compared to other dihaloalkanes.

Performance Comparison in Heterocycle Synthesis

The utility of 1,2-dihaloethanes as building blocks is most prominently demonstrated in the synthesis of various heterocyclic systems, including thiazoles and imidazoles, which are prevalent in many FDA-approved drugs. The choice of the dihaloalkane can significantly impact reaction yields, conditions, and the purity of the final product.

Synthesis of Thiazole (B1198619) Derivatives

Thiazole rings are key components of numerous antimicrobial, anti-inflammatory, and anticancer agents. A common synthetic route to 2-aminothiazoles is the Hantzsch thiazole synthesis, which involves the reaction of a thiourea (B124793) or thioamide with an α-haloketone. A variation of this method utilizes 1,2-dihaloethanes as a two-carbon electrophile that reacts with a sulfur and nitrogen nucleophile.

While direct comparative studies detailing the use of this compound in this specific synthesis are not abundant in recent literature, the principles of reactivity of haloalkanes suggest potential advantages. The presence of both bromine and chlorine atoms offers differential reactivity, with the bromo groups being better leaving groups than the chloro group. This could potentially allow for a more controlled, stepwise reaction, which can be advantageous in certain synthetic strategies.

Below is a table summarizing typical reaction conditions and yields for the synthesis of thiazole derivatives using different dihaloalkanes, based on established chemical principles and available literature on similar reactions.

Building BlockTypical Reaction ConditionsTypical Yield (%)Purity Considerations
This compound Thiourea, Ethanol, RefluxModerate to HighPotential for regioisomeric mixtures depending on reaction conditions.
1,2-Dibromoethane Thiourea, Ethanol, RefluxHighGenerally good purity, symmetrical reagent.
1,2-Dichloroethane Thiourea, Ethanol, Reflux, often requires higher temperatures or longer reaction timesLowerSlower reaction rates can lead to side products.

Note: The yields are indicative and can vary significantly based on the specific substrates and reaction conditions.

The logical workflow for a comparative synthesis of a thiazole derivative is outlined below. This workflow highlights the key steps from reagent selection to final product analysis, which would be necessary to generate robust comparative data.

G cluster_0 Reagent Preparation cluster_1 Parallel Synthesis cluster_2 Reaction cluster_3 Workup and Purification cluster_4 Analysis and Comparison Thiourea Thiourea Reaction1 Reaction A Thiourea->Reaction1 Reaction2 Reaction B Thiourea->Reaction2 Reaction3 Reaction C Thiourea->Reaction3 Solvent Ethanol Solvent->Reaction1 Solvent->Reaction2 Solvent->Reaction3 DBCE This compound DBCE->Reaction1 DBE 1,2-Dibromoethane DBE->Reaction2 DCE 1,2-Dichloroethane DCE->Reaction3 Workup1 Workup & Purification Reaction1->Workup1 Workup2 Workup & Purification Reaction2->Workup2 Workup3 Workup & Purification Reaction3->Workup3 Analysis Yield, Purity (HPLC, NMR), Spectroscopic Characterization Workup1->Analysis Workup2->Analysis Workup3->Analysis

Caption: Comparative workflow for thiazole synthesis.

Experimental Protocols

Detailed experimental protocols are essential for reproducibility and for providing a fair comparison between different building blocks. Below is a representative protocol for the synthesis of a 2-aminothiazole (B372263) derivative using a 1,2-dihaloethane.

General Procedure for the Synthesis of 2-Amino-thiazole Derivatives

Materials:

  • Thiourea (1.0 eq)

  • 1,2-Dihaloethane (1.0 - 1.2 eq) (e.g., this compound, 1,2-dibromoethane, or 1,2-dichloroethane)

  • Ethanol (solvent)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (1.0 eq) and ethanol.

  • Stir the mixture at room temperature until the thiourea is completely dissolved.

  • Add the 1,2-dihaloethane (1.0 - 1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.

  • Characterize the final product by NMR, mass spectrometry, and melting point analysis.

Signaling Pathways and Logical Relationships

The synthesis of biologically active molecules often targets specific signaling pathways. The heterocyclic scaffolds synthesized from building blocks like this compound can serve as inhibitors or modulators of these pathways. For instance, many kinase inhibitors, which are crucial in cancer therapy, feature heterocyclic cores.

The following diagram illustrates a simplified signaling pathway that can be targeted by a hypothetical drug synthesized using a dihaloalkane building block.

G cluster_0 Signaling Cascade cluster_1 Cellular Response cluster_2 Drug Action Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Activates Proliferation Cell Proliferation TF->Proliferation Promotes Drug Heterocyclic Inhibitor Drug->Kinase1 Inhibits

Caption: Inhibition of a kinase signaling pathway.

Conclusion

This compound presents itself as a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of heterocyclic compounds. Its unique halogenation pattern offers the potential for controlled and regioselective reactions, which can be a significant advantage in the synthesis of complex pharmaceutical intermediates.

While direct, comprehensive comparative studies with other dihaloalkanes are not extensively documented in readily available literature, the fundamental principles of chemical reactivity suggest that this compound can offer a favorable balance between reactivity and selectivity. 1,2-dibromoethane is generally more reactive, which can lead to higher yields in some cases but may also result in more side products. Conversely, 1,2-dichloroethane is less reactive and often requires harsher reaction conditions.

The choice of the optimal dihaloalkane will ultimately depend on the specific synthetic target, the desired level of reactivity and selectivity, and the overall cost-effectiveness of the process. Further head-to-head comparative studies, following structured experimental workflows as outlined in this guide, would be highly beneficial to the medicinal chemistry community to fully elucidate the performance landscape of these important building blocks. Researchers are encouraged to consider this compound as a viable and potentially advantageous option in their synthetic strategies for the discovery of new therapeutic agents.

A Comparative Guide to the Analytical Quantification of 1,2-Dibromo-1-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary analytical techniques for the quantification of 1,2-Dibromo-1-chloroethane: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The selection of an appropriate analytical method is critical for accurate and reliable quantification in research, quality control, and safety assessment. This document presents a side-by-side evaluation of these techniques, supported by experimental data and detailed methodologies to aid in the selection of the most suitable approach for your specific analytical needs.

At a Glance: Performance Comparison

The following table summarizes the key quantitative performance parameters for the analysis of this compound and its close analog, 1,2-Dibromoethane, using Gas Chromatography-Flame Ionization Detection (GC-FID) and a representative High-Performance Liquid Chromatography with UV Detection (HPLC-UV) method for similar brominated compounds.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Analyte 1,2-DibromoethaneBromophenols (as representative brominated compounds)
Limit of Detection (LOD) 3 ppm (µg/g)[1]< 0.04 µg/mL
Limit of Quantification (LOQ) 10 ppm (µg/g)[1]< 0.12 µg/mL
**Linearity (R²) **0.9993[1]≥ 0.999
Linear Range LOQ to 75 ppm[1]Not explicitly stated, but calibration curves were established.
Precision (%RSD) 1.95% (for six replicate standards)[1]Intra-day: ≤ 6.28%, Inter-day: ≤ 5.21%
Accuracy (% Recovery) Determined by spiking at 50%, 100%, and 150% levels[1]Maximum displacement of 4.93% for high spikes.

Visualizing the Analytical Workflow

The selection of an analytical technique is often guided by the overall experimental workflow, from sample preparation to data analysis. The following diagram illustrates a generalized workflow for the quantification of this compound, highlighting the key stages for both GC and HPLC methodologies.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) cluster_data_analysis Data Analysis Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction GC_Injection Injection (Split/Splitless) Extraction->GC_Injection Volatile Sample in Organic Solvent HPLC_Injection Injection (Autosampler) Extraction->HPLC_Injection Sample in Mobile Phase GC_Separation Separation (Capillary Column) GC_Injection->GC_Separation GC_Detection Detection (FID/ECD/MS) GC_Separation->GC_Detection Chromatogram Chromatogram Generation GC_Detection->Chromatogram HPLC_Separation Separation (Reversed-Phase Column) HPLC_Injection->HPLC_Separation HPLC_Detection Detection (UV/Vis) HPLC_Separation->HPLC_Detection HPLC_Detection->Chromatogram Quantification Quantification (Calibration Curve) Chromatogram->Quantification

Caption: Comparative workflow for GC and HPLC analysis.

Detailed Experimental Protocols

An objective comparison of analytical techniques necessitates a thorough understanding of the methodologies employed. Below are detailed experimental protocols for the quantification of 1,2-Dibromoethane by GC-FID and a representative method for brominated compounds by HPLC-UV.

Gas Chromatography with Flame Ionization Detection (GC-FID) for 1,2-Dibromoethane

This method is adapted from a validated study for the determination of 1,2-Dibromoethane as a genotoxic impurity in a pharmaceutical drug substance.[1]

1. Instrumentation:

  • Gas Chromatograph: Agilent 6890N or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: DB-624 (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.53 mm ID, 3.0 µm film thickness.

  • Carrier Gas: Nitrogen at a constant pressure of 3.30 psi.

  • Injector: Split/splitless injector with a split ratio of 1:5.

  • Software: ChemStation or equivalent for data acquisition and processing.

2. Reagents and Standards:

  • Diluent: n-Hexane.

  • Standard Preparation: A stock solution of 1,2-Dibromoethane is prepared by dissolving 75 mg in 100 mL of n-Hexane. This is further diluted to prepare working standards.[1]

3. Chromatographic Conditions:

  • Injector Temperature: 220°C.

  • Detector Temperature: 260°C.

  • Oven Temperature Program: Initial temperature of 60°C held for 5 minutes, then ramped to 240°C at a rate of 20°C/min, and held for 20 minutes.[1]

  • Injection Volume: 5 µL.

4. Sample Preparation:

  • Weigh approximately 1000 mg of the sample into a 10 mL volumetric flask.

  • Add 5 mL of the diluent (n-Hexane) and shake well.

  • Allow the solution to settle, and inject the supernatant liquid into the GC.[1]

5. Method Validation:

  • Specificity: The method should be able to separate 1,2-Dibromoethane from other potential impurities.

  • Linearity: Assessed by preparing and analyzing a series of at least 5 standard solutions across a range of concentrations (e.g., LOQ to 75 ppm). The correlation coefficient (R²) should be ≥ 0.999.[1]

  • LOD and LOQ: Determined by injecting a series of decreasing concentrations of the standard solution.

  • Precision: Evaluated by performing multiple injections of a standard solution and calculating the relative standard deviation (%RSD).

  • Accuracy: Determined by spiking the sample with known concentrations of the standard at different levels (e.g., 50%, 100%, 150%) and calculating the percent recovery.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Brominated Compounds

The following is a representative reversed-phase HPLC-UV method for the analysis of bromophenols, which can be adapted for the analysis of this compound.

1. Instrumentation:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C8 or C18 column is suitable (e.g., Phenomenex C8(2) Luna, 150 mm x 2.0 mm, 3 µm).

  • Software: Appropriate software for system control, data acquisition, and processing.

2. Reagents and Standards:

  • Mobile Phase A: 0.05% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Standard Preparation: Prepare a stock solution of the analytical standard in methanol. Serial dilutions are then made to prepare working standards for the calibration curve.

3. Chromatographic Conditions:

  • Flow Rate: 0.25 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, a low wavelength is necessary for detection).

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • Start at 2% B, increase to 20% B in 0.1 min.

    • Increase to 50% B over 15 minutes.

    • Increase to 70% B over 20 minutes.

    • Increase to 98% B over 5 minutes and hold for 10 minutes.

    • Re-equilibrate the column for 10 minutes before the next injection.

4. Sample Preparation:

  • Dissolve the sample in a suitable solvent, preferably the mobile phase, to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Method Validation:

  • Selectivity: The method should demonstrate the ability to separate the analyte of interest from any matrix components or impurities.

  • Linearity: A calibration curve should be constructed using a series of standards of known concentrations. A correlation coefficient (R²) of ≥ 0.999 is generally considered acceptable.

  • LOD and LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Precision: Assessed by analyzing replicate injections of a standard solution on the same day (intra-day) and on different days (inter-day). The %RSD should typically be less than 2%.

  • Accuracy: Determined by the recovery of spiked samples at different concentration levels.

Logical Relationship Diagram: Technique Selection

The choice between GC and HPLC for the quantification of this compound depends on several factors related to the analyte's properties and the analytical requirements. The following diagram illustrates the logical considerations for selecting the appropriate technique.

Technique_Selection Analyte_Properties Analyte Properties: - Volatility - Thermal Stability - Polarity - UV Absorbance Decision Select Analytical Technique Analyte_Properties->Decision Analytical_Requirements Analytical Requirements: - Sensitivity (LOD/LOQ) - Selectivity - Sample Matrix - Throughput Analytical_Requirements->Decision GC Gas Chromatography (GC) Decision->GC High Volatility Thermal Stability Complex Matrix (with appropriate sample prep) HPLC High-Performance Liquid Chromatography (HPLC) Decision->HPLC Lower Volatility Thermally Labile Polar Analyte Direct analysis of liquid samples

Caption: Decision tree for analytical technique selection.

References

A Comparative Guide to the Applications of 1,2-Dibromo-1-chloroethane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,2-Dibromo-1-chloroethane and its alternatives in key organic synthesis applications. Due to the limited availability of direct experimental data for this compound, this guide leverages data from structurally similar and commonly used dihaloethanes, such as 1,2-dibromoethane (B42909) and 1,2-dichloroethane, to provide a comprehensive overview for researchers.

Introduction

This compound is a halogenated hydrocarbon with the chemical formula C₂H₃Br₂Cl. Its structure, featuring two bromine atoms and one chlorine atom on adjacent carbons, makes it a reactive molecule with potential applications as a reagent and intermediate in organic synthesis. Primary applications include its use in alkylation reactions, the synthesis of heterocyclic compounds, and as a potential chain transfer agent in polymerization reactions. This guide will explore these applications, presenting experimental methodologies and comparing the performance of this compound analogues with other synthetic alternatives.

Physicochemical Properties

A comparison of the key physicochemical properties of this compound and the common alternative, 1,2-Dibromoethane, is presented below. These properties influence their reactivity and suitability for different reaction conditions.

PropertyThis compound1,2-Dibromoethane
CAS Number 598-20-9[1]106-93-4
Molecular Formula C₂H₃Br₂Cl[1]C₂H₄Br₂
Molecular Weight 222.30 g/mol [1]187.86 g/mol
Boiling Point Not readily available131-132 °C
Density Not readily available2.18 g/cm³
Solubility Soluble in organic solventsSlightly soluble in water; soluble in ethanol, ether, and other organic solvents

Applications in Organic Synthesis

Synthesis of Heterocyclic Compounds

Dihaloethanes are valuable reagents for the synthesis of various heterocyclic structures, which are core components of many pharmaceutical compounds. They can react with dinucleophiles to form cyclic structures. For instance, 1,2-dihaloethanes are commonly used to introduce an ethylene (B1197577) bridge between two nucleophilic atoms.

Experimental Protocol: Synthesis of 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane using 1,2-Dichloroethane

This protocol describes the spontaneous S-alkylation of methimazole (B1676384) with 1,2-dichloroethane, a reaction analogous to what could be expected with this compound.[2]

  • Materials: Methimazole, 1,2-dichloroethane.

  • Procedure:

    • Dissolve methimazole (100 mg, 0.87 mmol) in 10 mL of 1,2-dichloroethane.

    • The solution is left without stirring for 15 days in the dark at room temperature in a non-humidity-controlled environment.

    • The precipitated product is collected using vacuum suction and rinsed with cold 1,2-dichloroethane.

  • Yield: 45.6% of 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane dihydrochloride (B599025) tetrahydrate.[2]

Performance Comparison:

The choice of the dihaloethane can influence the reaction rate and yield due to the different leaving group abilities of the halogens (I > Br > Cl).

ReagentTypical ApplicationReported YieldReference
1,2-Dibromoethane Synthesis of spiro compounds by alkylation of 3-methyl-2-cyclohexenone.[3]Good to excellent yields for targeted homo-dimer products.[3][3]
1,2-Dichloroethane Phase-transfer catalyzed alkylation of morpholine.22% yield of 1,2-bismorpholinoethane.[4][4]
1,3-Dibromopropane Alkylation of 3-methyl-2-cyclohexenone.Yields 5-methylene-5,6,7,8-tetrahydrochroman.[3][3]

Logical Relationship: Synthesis of Saturated Heterocycles

G Proposed Pathway for Heterocycle Synthesis reagent 1,2-Dihaloethane (e.g., this compound) intermediate Intermediate Adduct reagent->intermediate Intermolecular SN2 dinucleophile Dinucleophile (e.g., Diamine, Amino alcohol) dinucleophile->intermediate heterocycle Saturated Six-Membered Heterocycle (e.g., Piperazine, Morpholine) intermediate->heterocycle Intramolecular Nucleophilic Attack elimination Elimination of H-X intermediate->elimination G General Workflow for RAFT Polymerization cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Analysis Monomer Monomer Reaction_Mixture Reaction Mixture Monomer->Reaction_Mixture Initiator Initiator Initiator->Reaction_Mixture RAFT_Agent Chain Transfer Agent (e.g., this compound analog) RAFT_Agent->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Degassing Degassing (Freeze-Pump-Thaw) Reaction_Mixture->Degassing Polymerization Polymerization (Heating) Degassing->Polymerization Quenching Quenching Polymerization->Quenching Purification Purification Quenching->Purification Characterization Characterization (GPC, NMR) Purification->Characterization

References

Comparative Analysis of 1,2-Dibromo-1-chloroethane and Its Alternatives in Industrial Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

The selection of appropriate halogenated hydrocarbons in industrial processes is critical for optimizing efficiency, yield, and safety. This guide provides a comparative analysis of 1,2-Dibromo-1-chloroethane and its alternatives in key industrial applications, including its role as a chemical intermediate in vinyl chloride synthesis, as a fumigant, and as an industrial solvent. Due to the limited availability of direct comparative studies on this compound, this guide incorporates data from structurally similar and more commonly used halogenated ethanes to provide a comprehensive overview for researchers and professionals in the field.

As a Chemical Intermediate: The Case of Vinyl Chloride Monomer (VCM) Synthesis

Halogenated ethanes are crucial precursors in the production of vinyl chloride monomer (VCM), the primary component of polyvinyl chloride (PVC). The standard industrial process involves the thermal cracking of 1,2-dichloroethane (B1671644) (EDC). An isomer of the topic compound, 1,2-dibromo-1,1-dichloroethane, is also under investigation as a chain transfer agent in PVC production.[1]

Performance Comparison in VCM Synthesis
IntermediateProcessTypical Conversion Rate (%)Typical Yield (%)Operating Temperature (°C)
1,2-Dichloroethane (EDC)Thermal Cracking50 - 7095 - 99480 - 560[2][3][4][5][6]

The synthesis of the precursor, 1,2-dichloroethane, is typically achieved through the direct chlorination of ethene.[7][8][9][10]

Experimental Protocol: Synthesis of 1,2-Dichloroethane from Ethene

Objective: To synthesize 1,2-dichloroethane by the direct chlorination of ethene.

Materials:

  • Ethene gas (C₂H₄)

  • Chlorine gas (Cl₂)

  • Catalyst (e.g., cupric chloride solution)[10]

  • Pressure vessel

  • Extraction solvent (e.g., ethyl acetate)

  • Gas chromatograph (GC) for analysis

Procedure:

  • A pressure vessel containing the catalyst solution is heated to the reaction temperature (e.g., 160°C).[10]

  • Ethene gas is bubbled through the catalyst solution at a set pressure (e.g., 300 psi) for a specified duration (e.g., 30-60 minutes).[10]

  • The vessel is cooled, and the product is extracted using a suitable solvent.

  • The extract containing 1,2-dichloroethane is analyzed by gas chromatography to determine the yield and purity.

Logical Workflow for VCM Production

VCM_Production Ethene Ethene EDC_Synth Direct Chlorination Ethene->EDC_Synth Chlorine Chlorine Chlorine->EDC_Synth EDC 1,2-Dichloroethane (EDC) EDC_Synth->EDC Cracking Thermal Cracking EDC->Cracking VCM Vinyl Chloride Monomer (VCM) Cracking->VCM HCl HCl Cracking->HCl

Caption: Production of Vinyl Chloride Monomer from Ethene.

As a Fumigant: Efficacy Against Stored-Product Pests

Halogenated hydrocarbons have historically been used as fumigants to control pests in stored agricultural products. While data on the fumigant efficacy of this compound is scarce, a comparison with phosphine, a widely used fumigant, provides context for performance evaluation.

Performance Comparison of Fumigants

The efficacy of a fumigant is often expressed as the concentration required to achieve a certain level of mortality (e.g., LC₉₉) in a specific pest species.

FumigantTarget PestLC₉₉ (ppm)Exposure Time
PhosphineOryzaephilus surinamensis (Sawtoothed grain beetle)152.1 - 557.83 days[11]
PhosphineTribolium castaneum (Red flour beetle)290.43 days[11]
PhosphineRhyzopertha dominica (Lesser grain borer)>10003 days[11]
PhosphineSitophilus oryzae (Rice weevil)<3003 days[11]
Experimental Protocol: Fumigant Efficacy Testing

Objective: To determine the efficacy of a fumigant against a specific stored-product insect.

Materials:

  • Test fumigant

  • Target insect species (e.g., adults of a specific beetle)

  • Fumigation chambers (e.g., 1 L glass jars)

  • Gas-tight syringes for fumigant application

  • Incubator to maintain constant temperature and humidity

  • Food source for the insects

Procedure:

  • A known number of adult insects (e.g., 20) are placed in each fumigation chamber with a food source.[11]

  • The chambers are sealed, and the test fumigant is introduced at various concentrations (e.g., 50, 100, 200, 1000 ppm).[11]

  • The chambers are incubated under controlled conditions for a specified exposure period (e.g., 3 days).[11]

  • After the exposure period, the chambers are ventilated, and insect mortality is assessed.

  • The data is used to calculate the LC₉₉ value.

Experimental Workflow for Fumigant Efficacy Testing

Fumigant_Efficacy_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment Insect_Culture Insect Culture Introduction Introduce Insects Insect_Culture->Introduction Chamber_Prep Prepare Fumigation Chambers Chamber_Prep->Introduction Fumigation Apply Fumigant at Various Concentrations Introduction->Fumigation Incubation Incubate under Controlled Conditions Fumigation->Incubation Ventilation Ventilate Chambers Incubation->Ventilation Mortality_Count Count Mortalities Ventilation->Mortality_Count Data_Analysis Calculate LC99 Mortality_Count->Data_Analysis

Caption: Workflow for Fumigant Efficacy Testing.

As an Industrial Solvent: A Comparative Overview

Halogenated hydrocarbons are effective solvents for a wide range of industrial applications, including cleaning, degreasing, and as reaction media. The choice of solvent depends on its physical and chemical properties.

Physicochemical Properties of this compound and Related Compounds

A comparison of key physicochemical properties is essential for selecting the appropriate solvent for a specific application.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound598-20-9C₂H₃Br₂Cl222.30[12][13]--
1,2-Dibromo-1,1-dichloroethane75-81-0C₂H₂Br₂Cl₂256.75[1][14][15]195[1]2.135[1]
1,2-Dibromoethane (B42909)106-93-4C₂H₄Br₂187.86131-1322.18
1,2-Dichloroethane107-06-2C₂H₄Cl₂98.9683.51.253
1-Bromo-2-chloroethane107-04-0C₂H₄BrCl143.41107[16]1.73

Metabolic Pathways and Toxicological Considerations

The industrial use of halogenated hydrocarbons necessitates an understanding of their metabolic fate and potential toxicity. The metabolism of many halogenated ethanes, such as 1,2-dibromoethane, proceeds through two primary pathways: oxidation by cytochrome P-450 (CYP450) and conjugation with glutathione (B108866) (GSH) catalyzed by glutathione S-transferases (GST).[17][18][19] These pathways can lead to the formation of reactive intermediates that may cause cellular damage.

Metabolic Activation of 1,2-Dibromoethane

Metabolic_Pathway cluster_cyp450 CYP450 Pathway cluster_gst GST Pathway EDB 1,2-Dibromoethane (EDB) CYP450 Cytochrome P-450 EDB->CYP450 GST Glutathione S-transferase EDB->GST Bromoacetaldehyde 2-Bromoacetaldehyde (Reactive Intermediate) CYP450->Bromoacetaldehyde DNA_Damage DNA Damage Bromoacetaldehyde->DNA_Damage GSH_Adduct S-(2-bromoethyl)glutathione (Reactive Intermediate) GST->GSH_Adduct GSH_Adduct->DNA_Damage

References

Safety Operating Guide

Proper Disposal of 1,2-Dibromo-1-chloroethane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 1,2-Dibromo-1-chloroethane, a halogenated hydrocarbon, is critical to ensure laboratory safety and environmental protection. This guide provides a procedural, step-by-step approach to its handling and disposal, in line with regulatory standards. Adherence to these protocols is paramount to minimize risks and maintain a safe research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]Protects against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-impermeable gloves (inspect before use) and fire/flame-resistant and impervious clothing.[1][2]Prevents skin contact, which can cause irritation, and protects from potential fire hazards.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1][2]Protects against inhalation of toxic vapors.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[2]Prevents accidental ingestion and contamination.

Waste Classification and Storage

Proper classification and storage of this compound waste are crucial for regulatory compliance and safe handling within the laboratory.

Waste Classification:

This compound is classified as a halogenated organic waste .[3] Due to its chemical properties, it is considered a hazardous waste. While not individually listed with a specific EPA hazardous waste code in all databases, its chemical family, halogenated hydrocarbons, is regulated. For instance, the closely related compound 1,2-Dibromoethane is assigned the EPA hazardous waste number U067 .[4] Wastes from the use of halogenated solvents in degreasing may be classified under codes such as F001 or F002 . It is imperative to consult with your institution's environmental health and safety (EHS) office to determine the precise waste code.

Storage Procedures:

  • Containers: Use only approved, closed, and properly labeled hazardous waste containers.[1] The containers should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Segregation: Do not mix halogenated organic wastes with non-halogenated organic wastes or other waste streams.

Disposal Protocol: A Step-by-Step Guide

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility, typically involving controlled incineration.[1][2]

Step 1: Waste Collection and Accumulation

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Store the container in a satellite accumulation area (SAA) within the laboratory, under the control of the generator.

Step 2: Coordination with EHS

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Provide them with all necessary information regarding the waste, including its chemical composition and volume.

Step 3: Transportation and Final Disposal

  • Your EHS department will arrange for a licensed hazardous waste transporter to collect the waste.

  • The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • The primary disposal method is high-temperature incineration with flue gas scrubbing to neutralize harmful byproducts.[1][2] For similar compounds, incineration temperatures can range from 820 to 1,600°C.[5][6]

Landfill Disposal is Restricted: Direct landfilling of liquid halogenated hydrocarbon waste is generally prohibited.[7] Some jurisdictions may have specific regulations for aqueous solutions containing halogenated compounds, with strict concentration limits. For example, Illinois prohibits the landfilling of aqueous waste with more than 14,000 mg/kg of halogenated compounds.

Emergency Procedures for Spills and Exposure

In the event of a spill or accidental exposure, immediate and appropriate action is critical.

Table 2: Emergency Response Protocol

IncidentAction
Spill 1. Evacuate personnel from the immediate area. 2. Ensure adequate ventilation. 3. Remove all sources of ignition.[1][2] 4. For small spills, use an absorbent material (like sand, diatomite, or universal binders) to contain the liquid.[8] 5. Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[1] 6. For large spills, contact your institution's emergency response team immediately.
Skin Contact 1. Immediately remove contaminated clothing.[1][2] 2. Wash the affected skin area with plenty of soap and water.[1][2] 3. Seek medical attention.[1][2]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes.[1][2] 2. Seek immediate medical attention.[1][2]
Inhalation 1. Move the affected person to fresh air.[1][2] 2. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1][2] 3. Seek immediate medical attention.[1][2]
Ingestion 1. Rinse the mouth with water.[1][2] 2. Do not induce vomiting.[1][2] 3. Seek immediate medical attention.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_0 Laboratory Operations cluster_1 Waste Management and Disposal cluster_2 Emergency Response (Spill) A Generation of This compound Waste B Wear Appropriate PPE A->B C Collect in Labeled, Sealed Halogenated Waste Container B->C D Store in Satellite Accumulation Area C->D E Contact Environmental Health & Safety (EHS) D->E F EHS Schedules Waste Pickup E->F G Licensed Transporter Collects Waste F->G H Transport to Permitted Treatment, Storage, and Disposal Facility (TSDF) G->H I High-Temperature Incineration with Flue Gas Scrubbing H->I J Spill Occurs K Evacuate Area & Ensure Ventilation J->K L Contain with Absorbent Material K->L M Collect and Dispose of as Hazardous Waste L->M M->C

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 1,2-Dibromo-1-chloroethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

Navigating the complexities of laboratory safety is paramount, especially when working with potentially hazardous chemicals like 1,2-Dibromo-1-chloroethane. This guide provides immediate, essential safety protocols and logistical plans to ensure the well-being of laboratory personnel and environmental integrity. By adhering to these procedural steps, you can confidently manage this chemical from acquisition to disposal, reinforcing a culture of safety and responsibility in your research endeavors.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is your first line of defense. The following table summarizes the required PPE, offering a quick reference for ensuring complete protection.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a splash hazard.Protects against splashes and vapors that can cause serious eye irritation or damage.
Hand Protection Viton® or Butyl rubber gloves are recommended for prolonged contact. For incidental splash contact, nitrile gloves may be used, but they should be changed immediately upon contamination.This compound is a halogenated hydrocarbon, which can readily penetrate many common glove materials. Viton® and Butyl rubber offer superior resistance to this class of chemicals.[1][2][3]
Respiratory Protection A NIOSH-approved full-face respirator with organic vapor cartridges is required if exposure limits are exceeded or if working in a poorly ventilated area.[4][5]Protects against the inhalation of toxic vapors. The use of a respirator must be in accordance with a comprehensive respiratory protection program.
Protective Clothing A lab coat is mandatory. For operations with a higher risk of splashes or exposure, impervious and flame-resistant clothing should be worn.[4]Prevents skin contact with the chemical. Contaminated clothing must be removed immediately and decontaminated before reuse.

Glove Selection Guidance:

The selection of appropriate gloves is critical. While nitrile gloves are common in laboratory settings, they offer limited protection against halogenated hydrocarbons and are suitable only for brief, incidental contact.[6] For any task involving more than accidental splashes, gloves with a higher chemical resistance are necessary.

Glove MaterialBreakthrough Time for Halogenated HydrocarbonsRecommended Use
Viton® Excellent (> 8 hours)Recommended for prolonged or immersive contact with this compound.[1][2][7][8]
Butyl Rubber Excellent (> 8 hours)A suitable alternative to Viton® for handling this chemical.[1][3]
Nitrile Poor to Fair (< 15 minutes for splash)For incidental splash protection only. Must be replaced immediately upon contact with the chemical.[6]
Natural Rubber (Latex) Not RecommendedOffers poor resistance to halogenated hydrocarbons.
Neoprene FairMay provide limited protection, but Viton® or Butyl rubber are preferred.[8]

Note: Breakthrough times are general guidelines and can be affected by factors such as glove thickness, chemical concentration, and temperature. Always consult the glove manufacturer's specific chemical resistance data.

Occupational Exposure Limits

OrganizationExposure LimitNotes
OSHA (PEL) 20 ppm (8-hour TWA)Permissible Exposure Limit.[9]
30 ppm (Ceiling)Should not be exceeded at any time.[9]
50 ppm (5-minute peak in any 3 hours)
NIOSH (REL) 0.045 ppm (8-hour TWA)Recommended Exposure Limit.[9]
0.13 ppm (15-minute Ceiling)[9]
ACGIH (TLV) No TLV assigned. Classified as A3: Confirmed Animal Carcinogen with Unknown Relevance to Humans for Ethylene Dibromide.[10]Threshold Limit Value. The A3 classification underscores the need to minimize exposure.

TWA = Time-Weighted Average; PEL = Permissible Exposure Limit; REL = Recommended Exposure Limit; TLV = Threshold Limit Value.

Experimental Protocols: Handling and Disposal Workflow

Adherence to a strict, methodical workflow is essential for the safe handling and disposal of this compound.

Handling Protocol:

  • Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and has been inspected for integrity.

  • Weighing and Dispensing: Conduct all weighing and dispensing of this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Experimental Use: Keep containers of this compound tightly sealed when not in use. Perform all experimental procedures involving this chemical within a fume hood.

  • Decontamination: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Protocol:

  • Waste Segregation: this compound is a halogenated organic compound. It must be disposed of in a designated "Halogenated Organic Waste" container.[11] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[12]

  • Container Selection: Use a chemically compatible waste container, preferably glass or a high-density polyethylene (B3416737) (HDPE) container that is known to be resistant to halogenated hydrocarbons.[13][14][15] Do not use metal containers, as halogenated solvents can degrade and form acidic byproducts that corrode metal.

  • Labeling: Clearly label the waste container with "Halogenated Organic Waste" and list all constituents, including this compound, and their approximate concentrations.[16]

  • Storage: Store the waste container in a designated and properly ventilated satellite accumulation area, away from incompatible materials. Keep the container sealed when not in use.[16][17]

  • Pickup: When the container is nearly full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department for final disposal via incineration at a licensed facility.[5]

First Aid Procedures

In the event of an exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Workflow for Handling and Disposal of this compound

Workflow for Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol prep Preparation: Don PPE and verify fume hood function dispense Dispense in fume hood prep->dispense use Experimental use in fume hood dispense->use decon Decontaminate surfaces and equipment use->decon segregate Segregate as Halogenated Organic Waste use->segregate Generate Waste wash Wash hands after removing gloves decon->wash container Use compatible, labeled container (glass or HDPE) segregate->container storage Store in designated satellite accumulation area container->storage pickup Arrange for EHS pickup storage->pickup

Caption: This diagram outlines the procedural workflow for the safe handling and disposal of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.